molecular formula C7H8ClOP B1581430 Methylphenylphosphinic chloride CAS No. 5761-97-7

Methylphenylphosphinic chloride

Cat. No.: B1581430
CAS No.: 5761-97-7
M. Wt: 174.56 g/mol
InChI Key: BTMQENOUJJKBGT-UHFFFAOYSA-N
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Description

Methylphenylphosphinic chloride is a useful research compound. Its molecular formula is C7H8ClOP and its molecular weight is 174.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[chloro(methyl)phosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8ClOP/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMQENOUJJKBGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60973185
Record name Methyl(phenyl)phosphinic chloride
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Molecular Weight

174.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5761-97-7
Record name Methylphenylphosphinic chloride
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Record name Methyl(phenyl)phosphinic chloride
Source EPA DSSTox
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Record name methyl(phenyl)phosphinoyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to Methylphenylphosphinic Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of a P-Chiral Building Block

Methylphenylphosphinic chloride (CAS No. 5761-97-7) is a key organophosphorus reagent that has garnered significant attention in the fields of organic synthesis and medicinal chemistry.[1] Its importance lies in its bifunctional nature: a reactive acid chloride and a stereogenic phosphorus center. This unique combination makes it an invaluable precursor for the synthesis of a diverse range of P-chiral compounds, including phosphine oxides and phosphinates, which are increasingly recognized for their potential as therapeutic agents. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its nuanced reactivity and applications in the development of novel therapeutics.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueSource(s)
CAS Number 5761-97-7[1]
Molecular Formula C₇H₈ClOP[1]
Molecular Weight 174.56 g/mol [1]
Appearance White to off-white solid
Melting Point 80-82 °C
Boiling Point 137-140 °C at 0.02 mmHg
Solubility Slightly soluble in chloroform and methanol. Reacts with water.
Stability Moisture sensitive; should be handled under an inert atmosphere.

Synthesis of this compound: A Proposed Protocol

While various methods exist for the synthesis of phosphinic chlorides, a common and effective approach involves the Friedel-Crafts reaction between methylphosphonic dichloride and benzene. This electrophilic aromatic substitution reaction provides a direct route to the desired product.

Proposed Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Methylphosphonic Dichloride D Friedel-Crafts Acylation A->D B Benzene B->D C Aluminum Chloride (Catalyst) C->D E Quenching with Ice/HCl D->E Reaction Mixture F Solvent Extraction E->F G Drying and Solvent Removal F->G H Vacuum Distillation G->H Crude Product I This compound H->I

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Disclaimer: This is a proposed protocol based on established chemical principles for the synthesis of analogous compounds. Researchers should conduct their own risk assessment and optimization.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.1 eq.) to an excess of dry benzene (solvent and reactant) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactant: Cool the stirred suspension to 0-5 °C using an ice bath. Slowly add methylphosphonic dichloride (1.0 eq.) dropwise via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 80 °C) for 2-4 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., ³¹P NMR).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated hydrochloric acid. This will quench the reaction and dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield this compound as a white to off-white solid.

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of the phosphorus atom, which is susceptible to nucleophilic attack. The chloride ion is a good leaving group, facilitating substitution reactions.

Nucleophilic Substitution with Alcohols and Amines

This compound reacts readily with alcohols and amines to form the corresponding phosphinate esters and phosphinic amides, respectively. These reactions typically proceed via a nucleophilic addition-elimination mechanism.

G cluster_start Starting Material cluster_nucleophiles Nucleophiles cluster_products Products A This compound B Alcohol (R-OH) A->B C Amine (R-NH2) A->C D Phosphinate Ester B->D Nucleophilic Substitution E Phosphinic Amide C->E Nucleophilic Substitution

Caption: General reaction scheme of this compound with nucleophiles.

Mechanism with an Amine (Example):

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic phosphorus atom of the this compound. This forms a pentacoordinate intermediate.

  • Elimination of Leaving Group: The intermediate is unstable and collapses, reforming the phosphoryl (P=O) bond and expelling the chloride ion as the leaving group.

  • Deprotonation: A base (often another equivalent of the amine) removes a proton from the nitrogen atom to yield the final phosphinic amide and the corresponding ammonium salt.

These reactions are often carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid that is formed.[2]

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl and phenyl protons. The methyl protons will appear as a doublet due to coupling with the phosphorus atom. The phenyl protons will appear as a multiplet in the aromatic region.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon and the carbons of the phenyl ring. The carbons will show coupling to the phosphorus atom.

  • ³¹P NMR: The phosphorus NMR spectrum is particularly informative and will show a single resonance at a characteristic chemical shift for a phosphinic chloride.[3] This technique is also invaluable for monitoring reaction progress.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands:

  • P=O Stretch: A strong absorption band typically in the region of 1250-1200 cm⁻¹.

  • P-Cl Stretch: An absorption in the region of 600-500 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Bands above and below 3000 cm⁻¹, respectively.

  • C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

Applications in Drug Discovery and Development

The true value of this compound for medicinal chemists lies in its ability to serve as a versatile starting material for the synthesis of phosphine oxides, which have emerged as important pharmacophores.

Phosphine Oxides as Bioisosteres

The phosphine oxide group (P=O) is a highly polar, hydrogen-bond accepting moiety. This property, combined with its tetrahedral geometry, allows it to act as a bioisostere for other functional groups, such as amides and sulfones. The incorporation of a phosphine oxide can lead to improved physicochemical properties of a drug candidate, including:

  • Increased Solubility: The polarity of the P=O group can enhance the aqueous solubility of a molecule.

  • Improved Metabolic Stability: The phosphorus-carbon bond is generally resistant to metabolic cleavage.

  • Enhanced Target Binding: The strong hydrogen-bonding capacity of the phosphine oxide can lead to improved interactions with biological targets.

Case Study: Kinase Inhibitors

A prominent application of organophosphorus compounds is in the development of kinase inhibitors for the treatment of cancer.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The phosphinate and phosphine oxide moieties derived from this compound can be incorporated into inhibitor scaffolds to enhance their binding affinity and selectivity.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound and should be handled with appropriate safety precautions.[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Keep the container tightly closed and stored in a cool, dry place under an inert atmosphere.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of P-chiral compounds with significant potential in drug discovery. Its well-defined reactivity, coupled with the desirable properties of the resulting phosphine oxides and phosphinates, makes it an essential tool for medicinal chemists. A thorough understanding of its synthesis, handling, and reactivity is paramount to unlocking its full potential in the development of the next generation of therapeutics.

References

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Sources

Methylphenylphosphinic chloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of Methylphenylphosphinic Chloride

This guide provides a comprehensive technical overview of this compound (C₇H₈ClOP), a key organophosphorus compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core chemical properties, reactivity, synthesis, and critical role as a precursor in asymmetric catalysis and medicinal chemistry. We will explore the causality behind its reactivity and provide field-proven insights into its application, with a focus on P-chiral chemistry.

Core Physicochemical and Spectroscopic Profile

This compound is a corrosive solid at room temperature with a low melting point.[1][2] Its reactivity stems from the electrophilic phosphorus atom, bonded to an electron-withdrawing chlorine atom and an oxygen atom, making it susceptible to nucleophilic attack.

Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing a baseline for its handling and application in synthesis.

PropertyValueSource(s)
Molecular Formula C₇H₈ClOP[1][3]
Molecular Weight 174.56 g/mol [1][3]
CAS Number 5761-97-7[1][3]
Appearance White solid[4]
Melting Point 36-38°C[1][5]
Boiling Point 154-156°C (at 11 torr)[1]
Density 1.266 g/cm³[1]
Flash Point 139.1°C[1][5]
IUPAC Name [chloro(methyl)phosphoryl]benzene[1][3]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Data is available across several techniques, including NMR, FTIR, Raman, and Mass Spectrometry.[6]

  • ³¹P NMR: The phosphorus nucleus is the most informative probe. The chemical shift in ³¹P NMR provides direct evidence of the phosphorus oxidation state and coordination environment.

  • ¹H NMR: The spectrum will show characteristic signals for the methyl protons and the aromatic protons of the phenyl group.

  • ¹³C NMR: Signals corresponding to the methyl carbon and the six carbons of the phenyl ring will be present.

  • FTIR/Raman: Key vibrational modes include the P=O stretching frequency, which is characteristic of phosphinoyl compounds, as well as vibrations from the P-Cl, P-C, and C-H bonds.

  • Mass Spectrometry: The mass spectrum provides the molecular weight and fragmentation pattern, confirming the compound's identity.[3]

Synthesis and Reactivity

The synthetic utility of this compound is rooted in its reactivity as a phosphinoylating agent. The P-Cl bond is the primary site of reaction, readily undergoing nucleophilic substitution.

General Reactivity with Nucleophiles

This compound reacts with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding phosphinate esters, phosphinic amides, and thiophosphinates. This reactivity is central to its use in synthesis. The general mechanism involves the attack of the nucleophile on the electrophilic phosphorus center, followed by the elimination of a chloride ion.

G MPPC This compound (R(R')P(O)Cl) Nu Nucleophile (Nu-H) Product Phosphinate Derivative (R(R')P(O)Nu) MPPC->Product Nucleophilic Attack Nu->Product HCl Hydrogen Chloride (HCl)

Caption: General reaction pathway of this compound with nucleophiles.

Hydrolysis

Like other acyl chlorides, this compound is sensitive to moisture and undergoes hydrolysis to form methylphenylphosphinic acid.[7] This reaction can be catalyzed by both acids and bases. The process is often undesirable as it consumes the starting material, necessitating anhydrous conditions for most applications.[4]

Protocol: Acid-Catalyzed Hydrolysis (Illustrative) This protocol illustrates the general principle of phosphinate ester hydrolysis; specific conditions for this compound may vary.

  • Dissolution: Dissolve the phosphinate ester (a derivative of this compound) in a suitable solvent mixture, such as dioxane-water, to ensure homogeneity.[7]

  • Acidification: Add a strong acid, such as perchloric acid (HClO₄) or trifluoroacetic acid, to the solution to catalyze the hydrolysis.[7]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique, such as ³¹P NMR or HPLC, until the starting material is fully consumed.

  • Work-up: Upon completion, neutralize the acid and extract the resulting phosphinic acid product.

  • Purification: Purify the product using standard techniques like crystallization or chromatography.

Reaction with Amines

The reaction with amines is particularly important, yielding N-substituted methylphenylphosphinic amides.[8] This reaction is vigorous and typically requires two equivalents of the amine: one to act as the nucleophile and the second to neutralize the hydrogen chloride byproduct that is formed, preventing the protonation of the unreacted amine.[9][10]

G MPPC Methylphenylphosphinic Chloride Intermediate Protonated Intermediate MPPC->Intermediate Nucleophilic Attack Amine1 Primary Amine (R-NH₂) (1st Equivalent) Amine1->Intermediate Amine2 Primary Amine (R-NH₂) (2nd Equivalent) Amide N-Alkyl-P-methyl-P- phenylphosphinic Amide Amine2->Amide Intermediate->Amide Deprotonation Salt Ammonium Salt (R-NH₃⁺Cl⁻)

Caption: Reaction of this compound with two equivalents of a primary amine.

The Significance of P-Chirality

This compound is a prochiral molecule. The phosphorus atom is bonded to four different groups (methyl, phenyl, oxygen, chlorine), making it a stereogenic center. This property is paramount in the field of asymmetric catalysis, where enantiomerically pure phosphorus compounds are used as ligands for transition metals.[11][12]

Synthesis of Chiral Phosphinates

Racemic this compound serves as a crucial starting material for the synthesis of P-chiral compounds.[13] By reacting the racemic chloride with an enantiomerically pure chiral auxiliary, such as a derivative of an amino acid or a chiral alcohol, a mixture of diastereomers is formed. These diastereomers possess different physical properties and can be separated using techniques like chromatography or crystallization.[13][14]

Enzymatic Resolution

An advanced method for obtaining enantiomerically pure phosphinates is through enzymatic resolution.[13] For example, phosphotriesterases (PTE) can selectively hydrolyze one enantiomer of a phosphinate ester mixture, leaving the other enantiomer unreacted and thus resolved with high enantiomeric excess.[13] This biocatalytic approach offers high selectivity under mild conditions.

Experimental Workflow: Synthesis and Resolution of Chiral Phosphinates

  • Diastereomer Synthesis: React racemic this compound with an enantiopure chiral alcohol or amine (e.g., (S)-2-tert-butoxycarbonylamino-3-hydroxypropionic acid tert-butyl ester) in the presence of a non-nucleophilic base like triethylamine.[13]

  • Separation/Resolution:

    • Chromatographic Separation: Separate the resulting diastereomeric phosphinate esters using silica gel chromatography.[13]

    • Enzymatic Resolution: Alternatively, subject the racemic ester mixture to a phosphotriesterase. The enzyme will selectively hydrolyze one enantiomer (e.g., the (Sₚ)-enantiomer), leaving the (Rₚ)-enantiomer in high enantiomeric excess.[13]

  • Analysis: Quantify the enantiomeric excess (ee) of the resolved product using chiral electrophoresis or chiral HPLC.[13]

  • Cleavage: The chiral auxiliary can then be cleaved to yield the enantiomerically pure methylphenylphosphinic acid or its derivative, which can be converted into other P-chiral ligands.

Applications in Drug Discovery and Development

Organophosphorus compounds are integral to medicinal chemistry, with applications ranging from prodrugs to enzyme inhibitors.[15][16] While this compound itself is not a therapeutic agent, it is a valuable building block for synthesizing more complex molecules with potential biological activity. Its ability to introduce the methylphenylphosphinoyl moiety is key to creating analogues of biologically active phosphates or phosphonates, where the P-C bond offers greater hydrolytic stability compared to a P-O bond. This stability is a desirable attribute for drug candidates, potentially improving their pharmacokinetic profiles.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It causes severe skin burns and eye damage.[2][3][4]

  • Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][17] Avoid breathing dust or vapors.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[4] Refrigeration is recommended.[4][5]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][4]

    • Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present. Continue rinsing and seek immediate medical attention.[2][4]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[2][4]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[2][4]

Conclusion

This compound is a foundational reagent in modern organophosphorus chemistry. Its well-defined physical properties and predictable reactivity make it an indispensable tool for introducing the methylphenylphosphinoyl group. Its most significant contribution lies in the synthesis of P-chiral ligands, which are critical for the advancement of asymmetric catalysis. For professionals in drug discovery, this compound provides a gateway to novel phosphinate-based therapeutics with enhanced stability. A thorough understanding of its properties, reactivity, and handling procedures is essential for its safe and effective utilization in research and development.

References

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Methylphenylphosphinic chloride molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of Methylphenylphosphinic Chloride

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (C₇H₈ClOP) is a chiral organophosphorus compound of significant interest in synthetic chemistry. Its utility as a reactive intermediate stems directly from its unique molecular architecture: a tetrahedral phosphorus center bonded to a methyl group, a phenyl group, a doubly bonded oxygen, and a labile chlorine atom. This guide provides a comprehensive exploration of its molecular structure, the analytical methodologies used for its characterization, its chemical reactivity, and its applications, particularly in the context of drug discovery and materials science. We will delve into the causality behind experimental choices for its analysis and synthesize this information to present a holistic view for researchers and drug development professionals.

Core Molecular Structure and Physicochemical Properties

This compound is a derivative of phosphinic acid where the hydroxyl group is replaced by a chlorine atom, and the phosphorus-bound hydrogen is substituted with methyl and phenyl groups. The central phosphorus atom is the molecule's reactive and stereogenic center.

Key Structural Features:

  • Phosphorus Center: The phosphorus atom is sp³ hybridized, resulting in a tetrahedral geometry. It is bonded to four different substituents (methyl, phenyl, oxygen, chlorine), which makes it a chiral center.

  • Phosphoryl Group (P=O): The presence of a strong phosphorus-oxygen double bond is a defining feature. This bond is highly polarized, with significant electron density on the oxygen atom, influencing the molecule's reactivity and spectroscopic properties.

  • Phenyl and Methyl Groups: These organic substituents confer specific solubility characteristics and steric properties. The phenyl group provides a rigid, aromatic scaffold, while the methyl group is a small alkyl substituent.[1]

  • Phosphorus-Chlorine Bond (P-Cl): This is the most reactive bond in the molecule. The chlorine atom is a good leaving group, making the phosphorus atom susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic precursor.

Visualization of Molecular Structure

G P P Cl Cl P->Cl O O P->O C_Me CH₃ P->C_Me C_Ph C₆H₅ P->C_Ph

Caption: 2D representation of this compound's tetrahedral core.

Physicochemical Data Summary

The fundamental physical properties of this compound are summarized below. This data is critical for its handling, storage, and use in designing experimental conditions.

PropertyValueSource(s)
Molecular Formula C₇H₈ClOP[2][3]
Molecular Weight 174.56 g/mol [2][4]
CAS Number 5761-97-7[2][3][4]
Appearance White solid[5]
Melting Point 36-38 °C[4]
Boiling Point 154-156 °C (at 11 torr)[4]
Density 1.266 g/cm³[4]
IUPAC Name [chloro(methyl)phosphoryl]benzene[2][4]

Structural Elucidation: A Spectroscopic Approach

Determining and confirming the molecular structure of a compound like this compound is not a trivial exercise. It requires a multi-faceted analytical approach where each technique provides a unique piece of the structural puzzle. As a self-validating system, the data from these disparate techniques must converge to support a single, unambiguous structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For an organophosphorus compound, ³¹P NMR is indispensable.

  • ³¹P NMR: This technique directly probes the phosphorus nucleus. This compound will exhibit a single resonance in the ³¹P NMR spectrum. The chemical shift of this peak is highly sensitive to the electronic environment around the phosphorus atom, providing direct evidence of the phosphoryl chloride moiety. Spectra are typically referenced externally to 85% H₃PO₄.[6]

  • ¹H NMR: The proton NMR spectrum provides information on the methyl and phenyl groups. We expect to see:

    • A multiplet signal in the aromatic region (approx. 7.4-8.0 ppm) corresponding to the protons of the phenyl group.

    • A doublet in the aliphatic region (approx. 1.5-2.5 ppm) for the methyl protons. The signal is split into a doublet due to coupling with the phosphorus nucleus (²J(P,H) coupling). This splitting is a key diagnostic feature confirming the P-CH₃ bond.

  • ¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data:

    • Multiple signals in the aromatic region for the carbons of the phenyl ring.

    • A signal for the methyl carbon, which will also be split into a doublet due to coupling with the phosphorus nucleus (¹J(P,C) coupling).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is dominated by a few key absorption bands:

Vibrational ModeCharacteristic Frequency (cm⁻¹)Significance
P=O Stretch ~1250 - 1300 cm⁻¹Strong, sharp absorption. Confirms the presence of the phosphoryl group.
C-H Stretch (Aromatic) ~3000 - 3100 cm⁻¹Medium to weak bands from the phenyl group.
C-H Stretch (Aliphatic) ~2850 - 3000 cm⁻¹Medium to weak bands from the methyl group.[7]
C=C Stretch (Aromatic) ~1400 - 1600 cm⁻¹Multiple bands confirming the phenyl ring.
P-Cl Stretch ~450 - 600 cm⁻¹Confirms the phosphorus-chlorine bond.

The most diagnostic peak is the intense P=O stretch. Its position and intensity provide unambiguous evidence for this functional group.[2]

X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state molecule.[8][9] The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.[10]

Experimental Workflow for Crystallographic Analysis:

G cluster_exp Experimental Workflow cluster_analysis Data Analysis A Synthesize & Purify This compound B Grow Single Crystal (e.g., slow evaporation) A->B C Mount Crystal on Diffractometer B->C D Irradiate with X-rays & Collect Diffraction Data C->D E Solve Phase Problem (e.g., Direct Methods) D->E Raw Data F Build Electron Density Map E->F G Refine Atomic Positions & Thermal Parameters F->G H Final Structural Model G->H

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

A successful crystallographic analysis would yield precise data on:

  • Bond Lengths: The exact distances between P-C, P-Ph, P=O, and P-Cl atoms.

  • Bond Angles: The angles around the tetrahedral phosphorus center, confirming its geometry.

  • Torsion Angles: The rotational orientation of the phenyl and methyl groups.

  • Crystal Packing: How individual molecules arrange themselves in the crystal lattice.

Synthesis, Reactivity, and Applications

The structure of this compound directly dictates its synthesis and reactivity, making it a valuable reagent.

Synthesis Pathway

A common and efficient method for its preparation involves the chlorination of the corresponding acid, methylphenylphosphinic acid. Thionyl chloride (SOCl₂) is a frequently used chlorinating agent for this transformation.

G reactant Methylphenylphosphinic Acid (C₇H₉O₂P) reagent + Thionyl Chloride (SOCl₂) reactant->reagent product This compound (C₇H₈ClOP) reagent->product byproducts + SO₂ (g) + HCl (g) product->byproducts

Caption: Synthesis of the title compound via chlorination of its parent acid.[3]

Core Reactivity: The P-Cl Bond

The molecule's primary mode of reaction is nucleophilic substitution at the phosphorus center, displacing the chloride ion. This reactivity makes it an excellent electrophile for introducing the methylphenylphosphinyl moiety into other molecules.

  • Hydrolysis: Reacts readily with water, often just atmospheric moisture, to hydrolyze back to methylphenylphosphinic acid and release HCl gas.[11] This necessitates handling under inert and anhydrous conditions.

  • Alcoholysis/Phenolysis: Reacts with alcohols or phenols to form phosphinate esters.

  • Aminolysis: Reacts with primary or secondary amines to yield phosphinic amides.

These transformations are fundamental in synthesizing ligands for catalysis, flame retardants, and precursors for biologically active molecules.[12]

Application in Drug Discovery

Organophosphorus compounds are prevalent in medicinal chemistry. This compound serves as a key building block for several reasons:

  • Scaffold Introduction: It allows for the precise installation of a P-chiral methylphenylphosphinyl group onto a lead compound.

  • Modulation of Properties: The introduction of a phosphinate group can alter a molecule's polarity, hydrogen bonding capacity, and metabolic stability—key parameters in drug design.[1]

  • Reactive Handle: The chloride is a versatile handle for combinatorial chemistry, enabling the rapid synthesis of a library of derivatives for structure-activity relationship (SAR) studies.[][14]

Safety and Handling

Scientific integrity demands a thorough understanding of a reagent's hazards. This compound is a hazardous substance requiring strict safety protocols.

Primary Hazards:

  • Corrosive: Causes severe skin burns and eye damage upon contact.[2][5]

  • Water Reactive: Reacts with moisture to release corrosive hydrogen chloride gas.[11][15]

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2]

Mandatory Handling Protocols:

  • Inert Atmosphere: All manipulations should be performed in a glovebox or under a dry, inert atmosphere (e.g., nitrogen or argon).[11][16]

  • Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, and a face shield is mandatory. A lab coat is also required.[15][17]

  • Ventilation: Work in a well-ventilated chemical fume hood to prevent inhalation of vapors or HCl gas.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like water, alcohols, and strong bases.[5][11][16]

Conclusion

The molecular structure of this compound is a classic example of structure dictating function. Its tetrahedral, chiral phosphorus center, combined with a highly reactive P-Cl bond, establishes it as a versatile and powerful electrophilic building block in modern organic synthesis. A thorough understanding of its structure, confirmed through a combination of NMR and IR spectroscopy and definitively determined by X-ray crystallography, is essential for its effective and safe utilization in the laboratory. For researchers in materials science and drug discovery, this compound offers a reliable gateway to a diverse range of complex and valuable organophosphorus molecules.

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Introduction: Strategic Importance of Methylphenylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Methylphenylphosphinic Chloride

This compound, with the CAS Number 5761-97-7, is a pivotal organophosphorus compound that serves as a highly versatile intermediate in synthetic chemistry.[1][2] As a bifunctional molecule featuring a reactive P-Cl bond and a stable pentavalent phosphorus center, it is a cornerstone for the construction of a diverse array of more complex molecules. Its primary utility lies in its role as a precursor for chiral phosphine ligands, which are indispensable in the field of asymmetric catalysis. Furthermore, it is employed in the synthesis of specialized peptide coupling agents and other fine chemicals, making it a compound of significant interest to researchers in drug discovery and materials science.[3]

This guide provides a detailed exploration of the principal synthetic routes to this compound, offering field-proven insights into the causality behind experimental choices, detailed protocols, and critical safety considerations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, purification, and characterization.

PropertyValueReference(s)
CAS Number 5761-97-7[1][4]
Molecular Formula C₇H₈ClOP[1]
Molecular Weight 174.56 g/mol [1]
Appearance Colorless to yellow liquid or low melting solid[3]
Melting Point 36-38 °C[4]
Boiling Point 306.4 °C at 760 mmHg; 222 °C at 16 mmHg[3][4]
Density 1.21 g/cm³[4]
Storage Temperature Refrigerator (+4°C), under inert gas[4][5]

Core Synthetic Methodologies

The synthesis of this compound can be effectively achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. This section details the most reliable and commonly employed synthetic routes.

Method 1: Grignard Reaction with Phenylphosphonic Dichloride

This is arguably the most direct and widely used method for preparing asymmetrically substituted phosphinic chlorides. The core principle involves the selective mono-alkylation of a phosphonic dichloride using a Grignard reagent. The high nucleophilicity of the Grignard reagent's carbanion facilitates a clean substitution at the electrophilic phosphorus center.

The reaction proceeds via a nucleophilic substitution at the phosphorus atom of phenylphosphonic dichloride (C₆H₅P(O)Cl₂). The methyl group from methylmagnesium bromide (CH₃MgBr) attacks the phosphorus, displacing one of the chloride ions. The magnesium halide coordinates with the phosphoryl oxygen, activating the phosphorus center towards attack. It is crucial to control the stoichiometry and temperature to prevent a second substitution, which would lead to the formation of dimethylphenylphosphine oxide as a byproduct.[6][7]

Caption: Mechanism of Grignard reaction for this compound synthesis.

  • Apparatus Setup: A three-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The entire system must be maintained under a positive pressure of dry nitrogen or argon throughout the reaction.

  • Reagent Preparation: A solution of phenylphosphonic dichloride (1.0 equiv.) in anhydrous tetrahydrofuran (THF) is prepared in the reaction flask and cooled to -10 °C using an ice-salt bath.

  • Grignard Addition: A solution of methylmagnesium chloride or bromide (1.0-1.1 equiv., typically 3.0 M in THF) is added dropwise from the dropping funnel. The internal temperature should be carefully maintained below 0 °C to minimize side reactions.[8]

  • Reaction and Quenching: After the addition is complete, the mixture is stirred at -10 °C for an additional 6 hours.[8] The reaction is then cautiously quenched by the slow addition of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound.

ParameterRecommended ConditionRationale / Field Insight
Stoichiometry 1.0 - 1.1 equiv. GrignardA slight excess of the Grignard reagent ensures complete conversion of the starting material. A large excess increases the risk of double addition.
Temperature -10 °C to 0 °CLow temperature is critical to control the high reactivity of the Grignard reagent and enhance the selectivity for mono-substitution.[8]
Solvent Anhydrous THF or Diethyl EtherEthereal solvents are essential for stabilizing the Grignard reagent and ensuring a homogeneous reaction medium.[9] Strict exclusion of water is mandatory.
Quenching Agent Saturated aq. NH₄ClProvides a mildly acidic proton source to decompose the magnesium salts without being harsh enough to hydrolyze the product phosphinic chloride.
Method 2: Chlorination of Methylphenylphosphinic Acid

This method follows a classic transformation in organic chemistry: the conversion of a carboxylic acid or its analogue to the corresponding acid chloride. Here, methylphenylphosphinic acid serves as the precursor. This route is particularly useful if the phosphinic acid is more readily available or is generated as an intermediate from another synthesis.

The conversion relies on a chlorinating agent to replace the hydroxyl group of the phosphinic acid with a chlorine atom. Several reagents can accomplish this, with thionyl chloride (SOCl₂) being the most common due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl).[4] Other reagents like oxalyl chloride or phosphorus pentachloride (PCl₅) can also be used. The choice of reagent can influence reaction conditions and work-up procedures. Thionyl chloride is often preferred for its cost-effectiveness and straightforward purification.

Chlorination_Workflow Start Methylphenylphosphinic Acid Add_SOCl2 Add excess Thionyl Chloride (SOCl₂) Start->Add_SOCl2 Reflux Heat to Reflux (e.g., 2-4 hours) Add_SOCl2->Reflux Distill_SOCl2 Remove excess SOCl₂ via distillation Reflux->Distill_SOCl2 Purify Purify product by vacuum distillation Distill_SOCl2->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound via chlorination.

  • Apparatus Setup: A round-bottom flask is fitted with a reflux condenser, a magnetic stirrer, and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.

  • Reaction: Methylphenylphosphinic acid (1.0 equiv.) is placed in the flask. Thionyl chloride (a significant excess, e.g., 2-5 equiv.) is added carefully.

  • Heating: The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours, or until the evolution of gas ceases, indicating the completion of the reaction.

  • Removal of Excess Reagent: After cooling to room temperature, the excess thionyl chloride is removed by distillation at atmospheric pressure. It is beneficial to use a co-solvent like toluene to aid in the azeotropic removal of the last traces of SOCl₂.

  • Purification: The remaining crude liquid is then purified by fractional distillation under high vacuum to afford the final product.

Purification and Characterization

Regardless of the synthetic method, rigorous purification and characterization are essential to ensure the quality of the this compound for subsequent applications.

Purification
  • Vacuum Distillation: This is the primary method for purifying the final product. Due to its relatively high boiling point, a good vacuum system is required to prevent thermal decomposition.[3]

  • Crystallization: As the compound is a low-melting solid, crystallization from a non-polar solvent (e.g., hexane) at low temperatures can be an effective alternative or supplementary purification step.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ³¹P NMR: This is the most definitive technique. A single resonance is expected in the phosphinic chloride region, with a chemical shift that can be compared to literature values.

    • ¹H NMR: The spectrum will show a doublet for the P-CH₃ protons due to coupling with the phosphorus nucleus (²JP-H). The phenyl protons will appear as a multiplet in the aromatic region.

    • ¹³C NMR: The spectrum will show distinct signals for the methyl carbon and the aromatic carbons, with characteristic C-P coupling constants.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the P=O (phosphoryl) stretching vibration is expected, typically in the range of 1250-1300 cm⁻¹. The P-Cl stretch will also be present at a lower frequency.[1][10]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight and can reveal fragmentation patterns characteristic of the molecule's structure.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.[11]

Hazard Assessment
  • Corrosivity: The compound is highly corrosive and causes severe skin burns and eye damage upon contact.[1]

  • Moisture Sensitivity: It reacts violently with water and moisture, hydrolyzing to release corrosive hydrogen chloride (HCl) gas and methylphenylphosphinic acid.[12] This reactivity necessitates handling under a dry, inert atmosphere.

  • Toxicity: It is harmful if swallowed or inhaled.[1]

Recommended Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Remove gloves with care to avoid skin contamination.[11]

  • Body Protection: Wear a flame-retardant lab coat and ensure no skin is exposed.

  • Respiratory Protection: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[12]

Safe Handling and Storage Procedures
  • Inert Atmosphere: Handle and store the compound under a dry, inert atmosphere such as nitrogen or argon.[5]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably in a refrigerator.[11] Store in a designated corrosives area.

  • Waste Disposal: Waste is classified as hazardous and must be disposed of in accordance with local and national regulations.[11]

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11]

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[11]

Conclusion

The synthesis of this compound is a well-established process critical for accessing a range of valuable organophosphorus compounds. The Grignard reaction on phenylphosphonic dichloride offers a direct and efficient route, while the chlorination of methylphenylphosphinic acid provides a reliable alternative. Success in either method hinges on meticulous control of reaction conditions, particularly temperature and the strict exclusion of moisture. Adherence to rigorous safety protocols is paramount due to the corrosive and reactive nature of the compound. This guide provides the foundational knowledge and practical protocols for researchers to confidently and safely synthesize this important chemical intermediate.

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An In-depth Technical Guide to the Physical and Chemical Properties of Methylphenylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methylphenylphosphinic chloride, a key organophosphorus intermediate, holds significant importance in the synthesis of a diverse range of compounds, including chiral ligands, catalysts, and pharmacologically active molecules. A thorough understanding of its physical and chemical properties is paramount for its safe handling, effective utilization in synthetic methodologies, and the accurate characterization of its derivatives. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, grounded in established scientific principles and experimental data. It is designed to be a practical resource for researchers and professionals engaged in chemical synthesis and drug development, offering not only a compilation of data but also insights into the experimental determination of these properties and the chemical reactivity that governs its synthetic applications.

Compound Identification and General Characteristics

This compound is a chiral organophosphorus compound. The phosphorus atom is a stereocenter, and the compound exists as a racemic mixture of two enantiomers.

IdentifierValue
Chemical Name This compound
Synonyms [chloro(methyl)phosphoryl]benzene, Methyl(phenyl)phosphinoyl chloride
CAS Number 5761-97-7
Molecular Formula C₇H₈ClOP
Molecular Weight 174.56 g/mol
Appearance White solid

Core Physical Properties

The physical properties of a compound are fundamental to its handling, purification, and use in chemical reactions. The following sections detail the key physical parameters of this compound.

Melting Point

The melting point of a solid is a critical indicator of its purity. For this compound, the melting point is in the range of 36-38 °C . A sharp melting point within this range is indicative of a high-purity sample.

Experimental Protocol: Capillary Melting Point Determination

The melting point of this compound can be accurately determined using the capillary method.

  • Sample Preparation: A small amount of the dry, powdered solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating of the sample.

  • Heating and Observation: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Figure 1: Workflow for Melting Point Determination.

Boiling Point

Due to its relatively low melting point, this compound can exist as a liquid. Its boiling point has been reported as 154-156 °C at 11 torr . It is crucial to note that this value is at reduced pressure, which is a common practice for compounds that may decompose at their atmospheric boiling point.

Experimental Protocol: Boiling Point Determination under Reduced Pressure

  • Apparatus Setup: A distillation apparatus suitable for vacuum distillation is assembled. A small sample of the liquid is placed in the distillation flask along with a boiling chip or a magnetic stirrer.

  • Vacuum Application: The system is connected to a vacuum pump, and the pressure is carefully reduced to the desired level (e.g., 11 torr).

  • Heating: The distillation flask is heated gently.

  • Data Recording: The temperature at which the liquid boils and a steady condensation is observed in the condenser is recorded as the boiling point at that specific pressure.

Density

The density of this compound is approximately 1.266 g/cm³ . This value is important for calculations involving mass-to-volume conversions.

Experimental Protocol: Density Determination

For a solid like this compound, the density can be determined by measuring the volume of a known mass of the substance.

  • Mass Measurement: A known mass of the solid is accurately weighed using an analytical balance.

  • Volume Measurement by Displacement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., a non-polar solvent). The initial volume is recorded. The weighed solid is then carefully added to the graduated cylinder, and the new volume is recorded. The difference in volume represents the volume of the solid.

  • Calculation: The density is calculated by dividing the mass of the solid by its volume.

Solubility

This compound is generally soluble in a range of common organic solvents. Due to its reactive P-Cl bond, it will react with protic solvents like water and alcohols.

SolventSolubilityNotes
Water Reacts (hydrolyzes)Hydrolysis produces methylphenylphosphinic acid and hydrochloric acid.
Alcohols (e.g., Ethanol, Methanol) ReactsForms the corresponding phosphinate esters.
**Dichloromethane (CH₂Cl₂) **SolubleA common solvent for reactions involving this reagent.
Chloroform (CHCl₃) SolubleAnother suitable solvent for reactions.
Tetrahydrofuran (THF) SolubleOften used as a reaction solvent.
Toluene SolubleA non-polar solvent in which it is soluble.
Hexane Sparingly SolubleSolubility is lower in non-polar aliphatic hydrocarbons.

Experimental Protocol: Qualitative Solubility Testing

  • Sample Preparation: A small, consistent amount of the solute (e.g., 10 mg) is placed in a series of small test tubes.

  • Solvent Addition: A small volume of each solvent (e.g., 0.5 mL) is added to a separate test tube.

  • Observation: The mixture is agitated, and the solubility is observed at room temperature. Observations are categorized as soluble, partially soluble, or insoluble. For reactive solvents, any signs of a chemical reaction (e.g., gas evolution, heat generation) should be noted.

Spectroscopic Properties

Spectroscopic data is indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the phosphorus environment.

  • ¹H NMR: The proton NMR spectrum is expected to show a doublet for the methyl protons due to coupling with the phosphorus atom (²JP-H). The aromatic protons will appear as a multiplet in the aromatic region of the spectrum. The coupling of protons to phosphorus is a key diagnostic feature in the NMR of organophosphorus compounds.[1]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon and the aromatic carbons. The carbon atoms will also exhibit coupling to the phosphorus atom (¹JP-C for the ipso-carbon of the phenyl ring and the methyl carbon, and ²,³,⁴JP-C for the other aromatic carbons).

  • ³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For this compound, a single resonance is expected. The chemical shift provides information about the oxidation state and the electronic environment of the phosphorus atom. The typical chemical shift range for phosphinic chlorides is in the downfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
~3050Aromatic C-H stretch
~2950Aliphatic C-H stretch (methyl)
~1250P=O stretch (phosphoryl)
~1440P-Phenyl stretch
~550P-Cl stretch

The strong absorption band around 1250 cm⁻¹ is particularly diagnostic for the P=O group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum will show a molecular ion peak (M⁺) at m/z 174. Due to the presence of a chlorine atom, an M+2 peak with an intensity of approximately one-third of the M⁺ peak will also be observed, corresponding to the ³⁷Cl isotope.[2]

Expected Fragmentation Pattern:

Common fragmentation pathways for organophosphorus compounds involve cleavage of bonds adjacent to the phosphorus atom. For this compound, fragmentation may involve the loss of a chlorine radical (Cl•), a methyl radical (CH₃•), or a phenyl radical (C₆H₅•).

Chemical Properties and Reactivity

This compound is a versatile reagent due to the reactivity of the phosphorus-chlorine bond. It readily undergoes nucleophilic substitution reactions at the phosphorus center.

Hydrolysis

This compound reacts with water to undergo hydrolysis, yielding methylphenylphosphinic acid and hydrochloric acid. This reaction is typically rapid and exothermic.

Reaction Scheme: C₆H₅(CH₃)P(O)Cl + H₂O → C₆H₅(CH₃)P(O)OH + HCl

The mechanism involves the nucleophilic attack of water on the electrophilic phosphorus atom, followed by the elimination of a chloride ion.

Hydrolysis C6H5(CH3)P(O)Cl C6H5(CH3)P(O)Cl Intermediate Intermediate C6H5(CH3)P(O)Cl->Intermediate + H2O C6H5(CH3)P(O)OH + HCl C6H5(CH3)P(O)OH + HCl Intermediate->C6H5(CH3)P(O)OH + HCl - Cl-

Figure 2: Simplified Hydrolysis Reaction Pathway.

Reaction with Alcohols

In the presence of a base (such as pyridine or triethylamine) to scavenge the HCl produced, this compound reacts with alcohols to form the corresponding phosphinate esters. This is a widely used method for the synthesis of these esters.[3][4]

Reaction Scheme: C₆H₅(CH₃)P(O)Cl + R-OH + Base → C₆H₅(CH₃)P(O)OR + Base·HCl

The reaction proceeds via a nucleophilic attack of the alcohol oxygen on the phosphorus atom.

Reaction with Amines

Primary and secondary amines react with this compound to form phosphinic amides (phosphinamides). Similar to the reaction with alcohols, a base is typically used to neutralize the HCl byproduct.[5]

Reaction Scheme: C₆H₅(CH₃)P(O)Cl + R₂NH + Base → C₆H₅(CH₃)P(O)NR₂ + Base·HCl

This reaction is a key step in the synthesis of various phosphinamide-containing compounds.

Reactions cluster_reactants Reactants cluster_products Products MPPC This compound Acid Methylphenylphosphinic Acid MPPC->Acid + H2O (Hydrolysis) Ester Phosphinate Ester MPPC->Ester + R-OH, Base Amide Phosphinamide MPPC->Amide + R2NH, Base

Sources

A Technical Guide to Methylphenylphosphinic Chloride: Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern medicinal chemistry and drug development, the precise assembly of molecular architecture is paramount. The introduction of specific functional groups can profoundly influence a molecule's biological activity, pharmacokinetic profile, and overall therapeutic potential. Among the vast arsenal of reagents available to the synthetic chemist, organophosphorus compounds hold a unique position, offering access to structures that mimic biological phosphates while providing enhanced stability and novel interaction capabilities.

This guide provides an in-depth exploration of methylphenylphosphinic chloride, a key building block in organophosphorus chemistry. From its fundamental properties and synthesis to its strategic application in the construction of complex phosphinate-containing molecules, we will delve into the technical nuances that make this reagent a valuable tool for researchers and scientists. Our focus will be on the causality behind experimental choices, providing not just protocols, but a framework for understanding how to effectively harness the reactivity of this versatile compound in the pursuit of new therapeutic agents.

Compound Identification and Physicochemical Properties

This compound is a chiral organophosphorus compound that serves as a critical precursor for the synthesis of methylphenylphosphinate esters and amides. Its reactivity is dominated by the electrophilic phosphorus center, making it susceptible to attack by a wide range of nucleophiles.

Nomenclature and Structure
  • IUPAC Name: [chloro(methyl)phosphoryl]benzene[1]

  • CAS Number: 5761-97-7[1]

  • Molecular Formula: C₇H₈ClOP[1]

  • Synonyms: Methylphenylphosphinoyl chloride, Phenylmethylphosphinic chloride[1][2]

Physicochemical Data

A comprehensive understanding of a reagent's physical properties is essential for its safe handling, storage, and application in synthesis. Key data for this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 174.56 g/mol [1]
Appearance White crystalline solid
Melting Point 36-38 °C[2]
Boiling Point 154-156 °C @ 11 torr
Density 1.21 g/cm³[2]
Solubility Soluble in many common organic solvents such as dichloromethane and ether; reacts with water and alcohols.[3]

Synthesis of this compound

The synthesis of phosphinic chlorides is a cornerstone of organophosphorus chemistry. While multiple strategies exist for related compounds, a common and effective approach involves the controlled oxidation of a corresponding phosphine precursor. The following section outlines a robust methodology for the preparation of this compound.

Synthetic Strategy: Oxidation of Secondary Phosphines

The conversion of a secondary phosphine, such as methylphenylphosphine, to the corresponding phosphinic chloride can be achieved with a controlled chlorinating and oxidizing agent. Sulfuryl chloride (SO₂Cl₂) is a particularly effective reagent for this transformation as it provides both the chlorine atoms and the oxygen atom in a single step, with the gaseous byproducts (SO₂ and HCl) being easily removed.

The causality behind this choice lies in the reactivity of sulfuryl chloride with phosphines. The phosphorus lone pair initiates the reaction, leading to a cascade that results in the formation of the P=O bond and the P-Cl bond. This method is often preferred for its efficiency and the clean nature of the reaction.

Experimental Protocol

Reaction: Synthesis of this compound from Methylphenylphosphine

cluster_reactants Reactants & Reagents cluster_process Process cluster_products Products & Byproducts MPP Methylphenylphosphine ReactionVessel Reaction at Low Temp. (e.g., 0-10°C) MPP->ReactionVessel SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) SO2Cl2->ReactionVessel Solvent Inert Solvent (e.g., Toluene) Solvent->ReactionVessel Stirring Stir until gas evolution ceases ReactionVessel->Stirring Controlled Addition Workup Vacuum removal of volatiles Stirring->Workup Byproducts SO₂ + HCl (gaseous) Stirring->Byproducts Evolved Purification Distillation or Recrystallization Workup->Purification Product Methylphenylphosphinic Chloride Purification->Product

Caption: Workflow for the synthesis of this compound.

Materials:

  • Methylphenylphosphine

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous toluene (or other inert aprotic solvent)

  • Anhydrous hexane (for recrystallization)

  • Reaction flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet/outlet

  • Cooling bath (ice/water or dry ice/acetone)

Procedure:

  • Inert Atmosphere: The reaction apparatus is thoroughly dried and assembled. The system is purged with dry nitrogen to establish an inert atmosphere. This is crucial as phosphines can be air-sensitive.

  • Reactant Preparation: A solution of methylphenylphosphine in anhydrous toluene is prepared in the reaction flask and cooled to 0 °C in a cooling bath.

  • Reagent Addition: Sulfuryl chloride is added dropwise to the stirred solution of the phosphine via the dropping funnel. The rate of addition is carefully controlled to maintain the internal temperature between 0 and 10 °C. This exothermic reaction requires efficient cooling to prevent side reactions. A molar ratio of at least 2:1 of sulfuryl chloride to the secondary phosphine is typically used.[4]

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the evolution of gas (SO₂ and HCl) ceases. The reaction can be gently heated (e.g., to 60 °C) to ensure completion.[4]

  • Work-up and Isolation: The solvent and any remaining volatile byproducts are removed under reduced pressure. This leaves the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or by recrystallization. For recrystallization, the solid residue is dissolved in a minimal amount of a boiling non-polar solvent like hexane, and the solution is cooled to induce crystallization. The purified crystals are then isolated by filtration and dried under vacuum.[4]

Spectroscopic Characterization

Unambiguous characterization of the synthesized product is critical for its use in subsequent reactions. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose due to its high sensitivity and the wide chemical shift range for phosphorus compounds.

³¹P NMR Spectroscopy

The ³¹P nucleus has a spin of 1/2 and 100% natural abundance, making ³¹P NMR a routine and highly informative analytical technique. The chemical shift (δ) is highly sensitive to the electronic environment around the phosphorus atom, including its oxidation state, coordination number, and the nature of its substituents.

For pentavalent P(V) compounds like phosphinic chlorides, the chemical shifts appear in a characteristic region. Based on data for structurally similar compounds like sec-butylphosphinic chloride (δ = 57.9 ppm), the ³¹P NMR signal for this compound is expected in this downfield region relative to the 85% H₃PO₄ standard.[4]

Caption: Estimated ³¹P NMR chemical shift for this compound.

Key Reactions and Mechanistic Considerations

This compound is a valuable electrophile for the formation of P-C, P-O, and P-N bonds. Its primary utility lies in nucleophilic substitution reactions at the phosphorus center, providing access to a diverse range of phosphinate derivatives.

Nucleophilic Substitution: Synthesis of Phosphinate Esters

The reaction with alcohols or phenols in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) is a standard method for synthesizing phosphinate esters. These esters are important in medicinal chemistry as they can act as more stable mimics of phosphate esters or as transition-state analogs for enzymes that process phosphate-containing substrates.

Mechanism: The reaction proceeds via a nucleophilic attack of the alcohol on the electrophilic phosphorus atom. The base serves to neutralize the HCl byproduct, driving the reaction to completion. The mechanism is generally considered to be associative or borderline, involving a trigonal bipyramidal intermediate or transition state.

Start Methylphenylphosphinic Chloride Intermediate Trigonal Bipyramidal Intermediate/Transition State Start->Intermediate Nucleophilic Attack Nuc Nucleophile (e.g., R'-OH, R'₂NH) Nuc->Intermediate Base Base (e.g., Et₃N) Product Phosphinate Ester/Amide Intermediate->Product Chloride leaves Salt [Base-H]⁺Cl⁻ Intermediate->Salt Proton transfer to Base

Caption: General mechanism for nucleophilic substitution.

Applications in Drug Discovery and Development

While direct incorporation of the this compound moiety into an FDA-approved drug is not commonly documented, its significance lies in its role as a precursor to phosphinate-containing molecules. The phosphinate group (R₂P(=O)O-) is a key feature in several classes of biologically active compounds.

Rationale for Use in Medicinal Chemistry:

  • Phosphate Mimicry: Phosphinates can act as isosteres of phosphates, carboxylates, or tetrahedral intermediates in enzymatic reactions. This mimicry allows them to function as enzyme inhibitors.

  • Increased Stability: The P-C bond in phosphinates is hydrolytically more stable than the P-O bond in phosphates. This imparts greater metabolic stability to drug candidates, a desirable property for improving in vivo half-life.

  • Structural Diversity: The ability to introduce two organic substituents on the phosphorus atom (in this case, methyl and phenyl) allows for fine-tuning of steric and electronic properties to optimize binding to a biological target.

Although a specific drug synthesized directly from this compound is not highlighted in the available literature, this reagent provides a clear pathway to compounds like methylphenylphosphinate esters. These esters are valuable intermediates for more complex molecules, including potential inhibitors for proteases and other enzymes where tetrahedral transition states are involved.

Safety, Handling, and Storage

As a reactive acid chloride, this compound requires careful handling to ensure laboratory safety.

  • Corrosivity: The compound is corrosive and causes severe skin burns and eye damage. It should be handled only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Moisture Sensitivity: It reacts with water, including atmospheric moisture, to produce hydrochloric acid. Therefore, it must be handled and stored under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere).

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.

  • Disposal: Waste should be treated as hazardous and disposed of in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the synthesis of sophisticated organophosphorus compounds. Its well-defined reactivity, coupled with the stability of the resulting phosphinate products, makes it a valuable asset in the design of enzyme inhibitors and other therapeutic agents. A thorough understanding of its synthesis, characterization, and reaction mechanisms, as outlined in this guide, empowers researchers to strategically incorporate the methylphenylphosphinate scaffold into novel molecular designs, paving the way for the discovery of next-generation pharmaceuticals.

References

  • EP0271695A1. (1988). Process for preparing phosphinic or phosphonic-acid clorides.
  • This compound. (n.d.). LookChem. [Link]

  • Methyl(phenyl)phosphinoyl chloride | C7H8ClOP | CID 21983. (n.d.). PubChem. [Link]

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An In-Depth Technical Guide to Methylphenylphosphinic Chloride: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Methylphenylphosphinic chloride, a cornerstone reagent in organophosphorus chemistry, has garnered significant attention for its versatile role as a precursor in the synthesis of a wide array of molecules, particularly within the pharmaceutical landscape. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical applications and safe handling. The insights herein are curated to explain not just the "how" but the "why" behind the experimental choices, fostering a deeper understanding of this pivotal compound.

Chemical Identity and Physicochemical Properties

This compound is an organophosphorus compound characterized by a phosphorus atom bonded to a methyl group, a phenyl group, an oxygen atom (via a double bond), and a chlorine atom. This unique structure imparts a high degree of reactivity, making it a valuable intermediate in organic synthesis.

Synonyms and Identifiers

Proper identification of chemical reagents is paramount for experimental reproducibility and safety. This compound is known by several synonyms in scientific literature and chemical catalogs.

IdentifierValue
CAS Number 5761-97-7[1]
Molecular Formula C₇H₈ClOP[1]
Molecular Weight 174.56 g/mol [1]
IUPAC Name [chloro(methyl)phosphoryl]benzene[1]
Common Synonyms methyl(phenyl)phosphinic chloride, methyl(phenyl)phosphinoyl chloride, phenyl methyl phosphinyl chloride[1]

No common trade names are widely associated with this compound; it is typically supplied under its chemical name.

Physicochemical Data

The physical properties of this compound are crucial for its handling, storage, and use in reactions.

PropertyValue
Appearance White to off-white crystalline solid
Melting Point 36-38 °C[2]
Boiling Point 154-156 °C at 11 mmHg[2]
Density 1.266 g/cm³[2]
Flash Point 139.1 °C[2]

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound typically involves the chlorination of a suitable precursor, such as methylphenylphosphinic acid or its esters. The choice of chlorinating agent is critical to ensure high yield and purity. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation due to the clean nature of its byproducts (SO₂ and HCl), which are gaseous and easily removed from the reaction mixture.

Conceptual Synthesis Pathway

The following diagram illustrates a plausible and widely utilized synthetic route from methylphenylphosphinic acid.

G cluster_reactants Reactants cluster_products Products Methylphenylphosphinic_Acid Methylphenylphosphinic Acid Methylphenylphosphinic_Chloride This compound Methylphenylphosphinic_Acid->Methylphenylphosphinic_Chloride Chlorination Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Methylphenylphosphinic_Chloride Byproducts SO₂ (g) + HCl (g) Methylphenylphosphinic_Chloride->Byproducts

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative, self-validating procedure. The causality behind each step is explained to ensure both success and understanding.

Objective: To synthesize this compound from methylphenylphosphinic acid.

Materials:

  • Methylphenylphosphinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Rotary evaporator

  • Schlenk line or nitrogen/argon inlet

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • Drying the Glassware: All glassware must be thoroughly dried in an oven at >100 °C for several hours and allowed to cool under a stream of dry nitrogen or in a desiccator. This is critical as this compound and thionyl chloride are both highly moisture-sensitive.

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar, add methylphenylphosphinic acid. The flask is then fitted with a reflux condenser, which is topped with a drying tube. The second neck is sealed with a septum for the introduction of reagents via syringe. The entire apparatus is flushed with dry nitrogen.

  • Addition of Solvent and Reagent: Anhydrous dichloromethane is added to the flask to dissolve the methylphenylphosphinic acid. Subsequently, an excess of thionyl chloride (typically 1.5 to 2 equivalents) is added slowly via syringe. The excess ensures the complete conversion of the starting material.

  • Reaction: The reaction mixture is gently heated to reflux (approximately 40 °C for DCM) and stirred. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The reflux is maintained for a period determined by preliminary small-scale experiments or literature precedent, typically 2-4 hours.

  • Work-up and Isolation: After cooling to room temperature, the excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive vapors. The crude product, this compound, is obtained as an oily or solid residue.

  • Purification (Optional): If necessary, the product can be purified by vacuum distillation. The boiling point is approximately 154-156 °C at 11 mmHg.[2]

Chemical Reactivity and Applications in Drug Development

The phosphorus-chlorine bond in this compound is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic precursor.

General Reactivity Profile

The compound readily reacts with a variety of nucleophiles, including alcohols, amines, and thiols, to form the corresponding phosphinic esters, amides, and thioesters. This versatility allows for the introduction of the methylphenylphosphinyl moiety into a wide range of organic molecules.

G cluster_nucleophiles Nucleophiles cluster_products Products MPPC This compound Ester Phosphinic Ester MPPC->Ester Amide Phosphinic Amide MPPC->Amide Thioester Phosphinic Thioester MPPC->Thioester Alcohol R-OH Alcohol->Ester Amine R-NH₂ Amine->Amide Thiol R-SH Thiol->Thioester

Caption: Reactivity of this compound.

Role as a Precursor in Pharmaceutical Synthesis

Organophosphorus compounds are integral to many bioactive molecules due to their ability to mimic the transition state of enzymatic reactions or to act as phosphate mimics. This compound serves as a key building block for the synthesis of:

  • Enzyme Inhibitors: The phosphinyl group can be incorporated into molecules designed to target the active sites of enzymes, such as proteases and kinases, which are important targets in cancer and inflammatory diseases.

  • Chiral Ligands: The phosphorus center can be a stereogenic center. Enantiomerically pure phosphinic amides and esters derived from this compound are used as chiral ligands in asymmetric catalysis, a powerful tool in the synthesis of enantiomerically pure drugs.

  • Prodrugs: The phosphinate esters can be designed to be cleaved in vivo, releasing an active drug molecule. This approach can improve the pharmacokinetic properties of a drug.

The use of organophosphorus compounds, including those derived from this compound, is a significant area of research in pharmaceutical applications due to their diverse biological activities.[3]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Spectroscopic Data
TechniqueKey Features
¹³C NMR Spectral data is available for structural confirmation.[1]
³¹P NMR A single peak is expected in the phosphinate region, providing definitive evidence of the phosphorus environment.[1]
Infrared (IR) A strong absorption band corresponding to the P=O stretching vibration is a key diagnostic feature.[1]
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[1]

A comprehensive set of spectral data can be found in public databases such as PubChem.[1]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • H314: Causes severe skin burns and eye damage.[1]

  • It may also be harmful if swallowed, in contact with skin, or if inhaled.[1]

Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat. All handling of the solid or its solutions should be conducted in a well-ventilated chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents.

  • Spill Response: In case of a spill, evacuate the area. Small spills can be absorbed with an inert material (e.g., vermiculite, sand) and placed in a sealed container for disposal. Do not use water to clean up spills, as it will react violently.

Conclusion

This compound is a versatile and highly reactive organophosphorus compound with significant applications in organic synthesis, particularly in the development of new therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in the research and development laboratory.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21983, Methyl(phenyl)phosphinoyl chloride. Retrieved from [Link]

  • Zagidullin, A. A., et al. (2025). Synthesis and crystal structure of methylphosphonic dichloride and N,N-diethyl-P-methylphosphonamidic chloride. ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methylphenylphosphinic Chloride: From Discovery to Application in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylphenylphosphinic chloride (C₇H₈ClOP, CAS No. 5761-97-7) is a pivotal organophosphorus reagent that has carved a significant niche in synthetic chemistry, particularly as a precursor to P-stereogenic compounds vital for drug discovery and asymmetric catalysis. This guide provides a comprehensive overview of its historical context, core chemical properties, established synthetic protocols, and its critical applications. By examining the causality behind its synthesis and reactions, this document serves as a technical resource for professionals leveraging organophosphorus chemistry to solve complex scientific challenges.

Introduction and Core Properties

This compound is a corrosive solid at room temperature, characterized by a phosphorus(V) center bonded to a methyl group, a phenyl group, an oxygen atom (via a double bond), and a chlorine atom. This structure makes it an excellent electrophile at the phosphorus center, readily reacting with nucleophiles to displace the chloride and form new phosphorus-carbon, phosphorus-oxygen, or phosphorus-nitrogen bonds. Its significance lies in its ability to serve as a prochiral starting material for the synthesis of phosphinate esters and amides, which are key structural motifs in enzyme inhibitors, chiral ligands, and other pharmacologically active molecules.[]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 5761-97-7[2]
Molecular Formula C₇H₈ClOP[2]
Molecular Weight 174.56 g/mol [2]
Appearance White to off-white crystalline solid[2]
Melting Point 36-38 °C[2]
Boiling Point 154-156 °C at 11 torr[2]
Density ~1.266 g/cm³[2]
Solubility Reacts with water; soluble in ethers, benzene, chloroform[3]

Discovery and Historical Context

The specific discovery of this compound is not prominently documented in a single seminal publication. Instead, its emergence is rooted in the broader advancements of organophosphorus chemistry throughout the 20th century. The groundwork was laid by the pioneering work of chemists like Michaelis and Arbuzov, who established fundamental phosphorus-carbon bond-forming reactions.[4]

The synthesis of related phosphinic chlorides was described in the mid-20th century. For instance, a 1957 publication in the Journal of Organic Chemistry detailed methods for preparing various phosphinic chlorides, highlighting the use of chlorinating agents on phosphinic acids.[5] The preparation of phosphinic acids themselves dates back even further, with early methods involving the oxidation of secondary phosphines. The development of Grignard reagents and organolithium compounds provided a powerful toolkit for creating specific P-C bonds, which was essential for synthesizing asymmetric molecules like this compound. It is therefore most probable that this compound was first synthesized and characterized during this period of burgeoning exploration into organophosphorus compounds, as researchers systematically explored the reactions of various organometallic reagents with phosphorus halides.

Synthesis and Mechanistic Insights

The synthesis of this compound is not commonly detailed in contemporary literature, as it is often purchased from commercial suppliers. However, its preparation can be logically deduced from established organophosphorus reactions. The most plausible and industrially relevant methods involve either the controlled arylation/alkylation of a phosphorus halide followed by oxidation and chlorination, or the chlorination of a corresponding phosphinic acid.

A highly illustrative and generalizable approach involves the reaction of methylphosphonic dichloride with a phenylating agent, such as a Grignard reagent (phenylmagnesium bromide). This reaction must be carefully controlled to prevent the addition of a second phenyl group.

G cluster_0 Step 1: Phenylation cluster_1 Step 2: Chlorination PCl2 Methylphosphonic dichloride Intermediate Methylphenylphosphinic acid precursor PCl2->Intermediate Nucleophilic attack on Phosphorus Grignard Phenylmagnesium bromide (PhMgBr) Grignard->Intermediate Provides Phenyl Group FinalProduct Methylphenylphosphinic Chloride Intermediate->FinalProduct Chlorination ChlorinatingAgent Thionyl Chloride (SOCl₂) ChlorinatingAgent->FinalProduct

Diagram 1: General synthetic pathway to this compound.

Experimental Protocol: Representative Synthesis

The following protocol is a representative example based on well-established transformations in organophosphorus chemistry, such as those used for analogous compounds.[3] Causality : The choice of a Grignard reagent allows for the specific formation of a carbon-phosphorus bond. Thionyl chloride is a common and effective reagent for converting phosphinic acids to their corresponding chlorides.

Objective: To synthesize this compound from methylphosphonic dichloride.

Materials:

  • Methylphosphonic dichloride (1 eq.)

  • Phenylmagnesium bromide (1 eq., solution in THF)

  • Thionyl chloride (SOCl₂, 2-3 eq.)

  • Anhydrous diethyl ether or THF

  • Hexane

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with anhydrous diethyl ether and cooled to 0 °C in an ice bath.

  • Grignard Addition: Methylphosphonic dichloride is dissolved in anhydrous diethyl ether and added to the flask. The solution of phenylmagnesium bromide is added dropwise from the dropping funnel over 1-2 hours, maintaining the temperature at 0 °C. Rationale: Slow, cold addition minimizes side reactions like double arylation.

  • Quenching and Hydrolysis: After the addition is complete, the reaction is stirred for an additional 2 hours at room temperature. The mixture is then carefully quenched by slow addition to a mixture of crushed ice and dilute hydrochloric acid. This hydrolyzes the intermediate to methylphenylphosphinic acid.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude methylphenylphosphinic acid.

  • Chlorination: The crude methylphenylphosphinic acid is placed in a flask with an excess of thionyl chloride. A reflux condenser is attached, and the mixture is gently refluxed for 2-4 hours until the evolution of HCl and SO₂ gas ceases. Rationale: The excess SOCl₂ drives the reaction to completion and can act as a solvent.

  • Purification: Excess thionyl chloride is removed by distillation. The resulting crude this compound is then purified by vacuum distillation to yield the final product.

Self-Validation: The identity and purity of the product should be confirmed by ¹H, ¹³C, and ³¹P NMR spectroscopy and compared against reference spectra.[2] The phosphorus-31 NMR spectrum is particularly diagnostic, showing a characteristic chemical shift for this class of compounds.

Applications in Research and Drug Development

The primary utility of this compound is as a versatile precursor for creating a diverse range of phosphinate derivatives. Its prochiral nature—the phosphorus atom becomes a stereocenter upon reaction with a nucleophile—makes it invaluable in the field of asymmetric synthesis.

Synthesis of P-Stereogenic Phosphinates

The reaction of this compound with alcohols or amines in the presence of a base yields phosphinate esters or phosphinamides, respectively. These products contain a P-stereogenic center.

G MPPC Methylphenylphosphinic Chloride Product P-Stereogenic Phosphinate Ester or Amide MPPC->Product Nucleophile Nucleophile (R-OH, R₂NH) Nucleophile->Product Base Base (e.g., Triethylamine) Base->Product HCl Scavenger

Diagram 2: General reaction of this compound with nucleophiles.

This reaction is fundamental to creating libraries of compounds for screening in drug discovery. Phosphinic acids are excellent mimics of the tetrahedral transition state of amide bond hydrolysis, making them potent inhibitors of protease enzymes (e.g., metalloproteinases, HIV protease).

A documented example of its use is in the synthesis of precursors for P-chiral phosphine ligands. This compound is reacted with a nucleophile to create a racemic phosphine oxide, which is then resolved into its separate enantiomers through fractional crystallization with a chiral resolving agent. The separated enantiopure phosphine oxide is subsequently reduced to the P-chiral phosphine, a valuable component in asymmetric catalysis.[6]

Use in Published Synthetic Procedures

A 1985 study on the correlation of ³¹P NMR chemical shifts provides a clear, citable example of the reagent's application. In this work, substituted phenyl methylphenylphosphinates were prepared by reacting this compound with various substituted phenols in the presence of triethylamine as a base.[3]

Experimental Example (Adapted from Literature[3]): Synthesis of 4-Nitrophenyl methylphenylphosphinate

  • Reactants: To a solution of 4-nitrophenol (0.022 mol) in diethyl ether under a nitrogen atmosphere, triethylamine (0.023 mol) is added, followed by the dropwise addition of this compound (0.022 mol).

  • Reaction: The resulting suspension is stirred at room temperature for 24 hours.

  • Workup: The precipitated triethylamine hydrochloride is removed by filtration. The filtrate is concentrated, and the resulting oil is purified by crystallization from diethyl ether/petroleum ether.

This procedure demonstrates the straightforward utility of this compound as an electrophilic phosphorus source for building more complex molecules.

Conclusion

This compound, while not a compound of household recognition, is a cornerstone reagent in advanced organophosphorus synthesis. Its historical development is intertwined with the growth of the field itself, and its utility is rooted in the fundamental reactivity of the P-Cl bond. For drug development professionals and synthetic chemists, it provides a reliable and versatile entry point into the synthesis of P-stereogenic phosphinates, a class of compounds with proven therapeutic potential and broad application in asymmetric catalysis. The methodologies for its synthesis and reaction are robust and based on well-understood mechanistic principles, ensuring its continued relevance in the laboratory.

References

  • Horner, L., Hoffmann, H., & Wippel, H. G. (1958). Phosphororganische Verbindungen, I. Darstellung und Umwandlung von tertiären Phosphinen und quartären Phosphoniumsalzen. Chemische Berichte, 91(1), 61-63.
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An In-depth Technical Guide to Methylphenylphosphinic Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of methylphenylphosphinic chloride, a pivotal P-chiral building block for researchers, chemists, and professionals in drug development. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the nuances of its reactivity, and its strategic importance in the creation of advanced therapeutic agents.

Introduction: The Significance of a P-Chiral Synthon

This compound, a colorless to light yellow liquid, is an organophosphorus compound of significant interest in modern synthetic chemistry.[1] Its importance lies not just in its reactivity as a phosphorylating agent, but in the fact that the phosphorus atom is a stereocenter. This chirality is fundamental to its primary application: the synthesis of P-stereogenic phosphinates.[2][3] These target molecules are increasingly vital in medicinal chemistry, where the precise three-dimensional arrangement of atoms can dramatically influence biological activity, selectivity, and pharmacokinetic properties.[4] This guide will dissect the properties, synthesis, and strategic applications of this key intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's properties is the foundation of its effective use. The key characteristics of this compound are summarized below.

PropertyValueSource
IUPAC Name [chloro(methyl)phosphoryl]benzene[1]
CAS Number 5761-97-7[1]
Molecular Formula C₇H₈ClOP[1]
Molecular Weight 174.56 g/mol [1]
Appearance Clear to light yellow liquid-
SMILES CP(=O)(C1=CC=CC=C1)Cl[1]
InChIKey BTMQENOUJJKBGT-UHFFFAOYSA-N[1]

Spectroscopic data is critical for confirming the identity and purity of the compound during and after synthesis.[1] While specific spectral data can vary with the instrument and conditions, representative information is available in public databases.[1]

  • ³¹P NMR: Provides information about the phosphorus environment.

  • ¹³C NMR & ¹H NMR: Used to confirm the carbon and proton framework of the molecule.

  • IR Spectroscopy: Can identify the characteristic P=O stretching frequency.

Synthesis: The Gateway to P-Chiral Scaffolds

The most common and direct method for preparing phosphinic chlorides is the chlorination of the corresponding phosphinic acid.[5] This approach is favored for its reliability and the availability of starting materials. The causality behind this choice is the high reactivity of chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) toward the phosphinic acid moiety, efficiently substituting the hydroxyl group with a chloride ion under relatively mild conditions.

Experimental Protocol: Synthesis from Methylphenylphosphinic Acid

This protocol describes a representative method for the synthesis of this compound.

Disclaimer: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Reagents and Materials:

  • Methylphenylphosphinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM) or another inert solvent[6][7]

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

  • Vacuum distillation apparatus

Step-by-Step Methodology:

  • Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add methylphenylphosphinic acid.

  • Solvent Addition: Add anhydrous dichloromethane to the flask to create a slurry. The use of an anhydrous solvent is critical to prevent hydrolysis of the product and the chlorinating agent.

  • Chlorination: Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride to the stirred slurry at room temperature. The reaction is often exothermic and may produce HCl gas, which should be vented through a scrubber.

  • Reaction: Heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases. This ensures the reaction goes to completion.

  • Solvent Removal: After cooling to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound is then purified by vacuum distillation to yield the final product as a clear liquid.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product A Methylphenylphosphinic Acid D Combine & React (Reflux, 2-4h) A->D B Thionyl Chloride (SOCl₂) B->D C Anhydrous DCM C->D E Solvent Removal (Rotary Evaporation) D->E F Purification (Vacuum Distillation) E->F G Methylphenylphosphinic Chloride F->G

Caption: Workflow for the synthesis of this compound.

Reactivity and Core Applications

This compound is a versatile electrophile. The phosphorus-chlorine bond is highly reactive towards nucleophiles, making it an excellent agent for introducing the methylphenylphosphinyl moiety.[5] This is the cornerstone of its utility.

The primary reactions involve nucleophilic substitution at the phosphorus center with alcohols, phenols, or amines to form the corresponding phosphinate esters or phosphinic amides.[5] These reactions typically proceed under mild conditions and often require a base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid byproduct.[5]

Key Application: Stereospecific Synthesis of P-Chiral Phosphinates

The true power of this compound is realized in asymmetric synthesis. By reacting the racemic chloride with a chiral alcohol (or an achiral alcohol in the presence of a chiral catalyst), chemists can achieve a stereoselective synthesis of P-chiral phosphinates.[3] This is often accomplished through a dynamic kinetic resolution, where one enantiomer of the starting material reacts faster than the other, leading to an enantioenriched product. Such P-chiral compounds are invaluable as ligands in asymmetric catalysis and as building blocks for pharmaceuticals.[8][9]

Reaction Mechanism: Esterification

The reaction with an alcohol proceeds via a nucleophilic acyl substitution-type mechanism at the phosphorus center.

Caption: Mechanism of phosphinate ester formation.

Central Role in Drug Discovery and Development

Phosphorus-containing compounds are a significant class of therapeutic agents.[4] They can function as prodrugs to improve bioavailability or act as analogues of biological molecules.[4][10] Phosphinates, derived from this compound, are particularly interesting as they can mimic the transition state of enzymatic reactions (e.g., proteases), making them potent enzyme inhibitors.

The P-chiral nature of these molecules is critical. Often, only one enantiomer will have the desired biological activity, while the other may be inactive or even cause undesirable side effects. Therefore, the ability to synthesize enantiomerically pure phosphinates using reagents like this compound is a key enabling technology in modern drug discovery.[3][11]

Logical Flow in Medicinal Chemistry

G cluster_benefits Improved Pharmacological Profile A Methylphenylphosphinic Chloride (Racemic) B Stereoselective Reaction (e.g., with chiral alcohol) A->B C P-Chiral Phosphinate Intermediate (Enantioenriched) B->C D Further Modification C->D E Active Pharmaceutical Ingredient (API) D->E F Increased Potency E->F G Enhanced Selectivity E->G H Reduced Off-Target Effects E->H

Caption: From chiral synthon to a potentially superior therapeutic.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with extreme care.[1]

  • GHS Hazard Statements: The compound is classified as causing severe skin burns and eye damage (H314).[1][12] It may also be harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., Viton®, polyvinyl alcohol), safety goggles, and a face shield.[7][12] All handling should occur inside a certified chemical fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials, especially water and moisture, as it reacts to produce HCl.[7] Containers should be tightly sealed, often under an inert atmosphere (e.g., nitrogen or argon).

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Conclusion

This compound is far more than a simple organophosphorus reagent; it is a critical entry point into the world of P-chiral chemistry. Its well-defined reactivity, coupled with established synthetic protocols, allows researchers to construct complex, stereochemically defined phosphinate molecules. For professionals in drug development, mastering the use of this synthon opens doors to novel enzyme inhibitors, innovative prodrug strategies, and the next generation of precisely targeted therapeutics. Its careful handling and application are essential for advancing the frontiers of medicinal and materials science.

References

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Methodological & Application

Application Notes & Protocols: The Strategic Use of Methylphenylphosphinic Chloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methylphenylphosphinic chloride (CAS No: 5761-97-7) is a cornerstone reagent in organophosphorus chemistry, serving as a powerful electrophilic building block for the synthesis of a diverse array of phosphorus-containing molecules.[1] Its utility stems from the reactive P-Cl bond, which is readily susceptible to nucleophilic attack, and the inherent stereogenic potential of the phosphorus center. This guide provides an in-depth exploration of its applications, focusing on the synthesis of P-stereogenic compounds, its role as a chiral resolving agent, and the preparation of functionalized phosphinate esters and amides. We present detailed, field-proven protocols, mechanistic insights, and data to empower researchers in leveraging this versatile reagent for applications in catalysis, materials science, and drug development.

Introduction: Chemical Profile and Reactivity

This compound is a pentavalent organophosphorus compound featuring a tetrahedral phosphorus atom bonded to a methyl group, a phenyl group, an oxygen atom, and a chlorine atom. This structure renders the phosphorus atom highly electrophilic and a prime target for a wide range of nucleophiles, including alcohols, amines, and organometallic reagents. The primary value of this reagent lies in its function as a phosphinoylating agent , enabling the transfer of the methylphenylphosphinoyl group [CH₃(C₆H₅)P(O)-] to other molecules.

The reaction proceeds via a nucleophilic substitution mechanism, typically with the displacement of the chloride anion. This reactivity is the foundation for its extensive use in constructing P-C, P-O, and P-N bonds, which are critical linkages in many functional molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₈ClOP[1]
Molecular Weight 174.56 g/mol [1]
Appearance White solid[2]
CAS Number 5761-97-7[1]
Key Reactivity Moisture sensitive, electrophilic phosphorus center[2]

Critical Safety and Handling Protocols

This compound is a hazardous substance that requires careful handling to ensure laboratory safety. Adherence to these protocols is mandatory.

  • Corrosivity and Toxicity : The compound is corrosive and causes severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed or in contact with skin.[1]

  • Moisture Sensitivity : It reacts with moisture, including atmospheric humidity, to produce hydrochloric acid. All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.[2]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles/face shield.[3][4]

  • Engineering Controls : Work exclusively in a well-ventilated chemical fume hood.[5] Ensure an eyewash station and safety shower are immediately accessible.[4]

  • Disposal : Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations.[3][4]

Application I: Synthesis of P-Stereogenic Phosphine Oxides via Chiral Auxiliaries

One of the most sophisticated applications of this compound is in the synthesis of P-chiral phosphine oxides. These compounds are invaluable precursors to the P-chiral phosphine ligands that are central to modern asymmetric catalysis.[6][7][8] The strategy relies on the use of a chiral auxiliary, typically a readily available chiral alcohol, to create a pair of diastereomers that can be physically separated.

Causality of the Method:

  • Diastereomer Formation : The racemic phosphinic chloride reacts with a single enantiomer of a chiral alcohol (e.g., (-)-menthol) in the presence of a base. This forms a mixture of two diastereomeric phosphinate esters. Because the alcohol's stereocenter is fixed, the two products differ only in the configuration at the new phosphorus stereocenter, making them diastereomers.

  • Separation : Diastereomers possess different physical properties. This crucial difference allows for their separation using standard laboratory techniques like fractional crystallization or column chromatography.

  • Stereospecific Substitution : The separated diastereomer is then treated with an organometallic reagent (e.g., a Grignard or organolithium reagent). This nucleophilic substitution at the phosphorus center proceeds with a predictable inversion of configuration (an Sₙ2-type mechanism at phosphorus), displacing the chiral auxiliary and yielding an enantiomerically pure P-stereogenic phosphine oxide.[6]

P_Chiral_Synthesis_Workflow reagent Methylphenylphosphinic Chloride (Racemic) diastereomers Mixture of Diastereomeric Phosphinates (Rp,S) & (Sp,S) reagent->diastereomers + Base auxiliary Chiral Auxiliary (e.g., (-)-Menthol) auxiliary->diastereomers separation Separation (Chromatography or Crystallization) diastereomers->separation isolated Single Diastereomer (e.g., Rp,S) separation->isolated product Enantiopure P-Chiral Phosphine Oxide (Sp) isolated->product SN2 @ P (Inversion) grignard Organometallic Reagent (R'-MgX) grignard->product

Caption: Workflow for the synthesis of P-chiral phosphine oxides.

Protocol 1: Preparation and Separation of Diastereomeric Menthyl Methylphenylphosphinates

This protocol describes the reaction with (-)-menthol as the chiral auxiliary, a common and effective choice.

Materials:

  • This compound

  • (-)-Menthol (enantiopure)

  • Anhydrous triethylamine (Et₃N) or pyridine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Standard glassware (flame-dried) and inert atmosphere setup

Procedure:

  • Reaction Setup : To a flame-dried, three-neck round-bottom flask under a positive pressure of nitrogen, add (-)-menthol (1.0 eq.). Dissolve it in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition : Add anhydrous triethylamine (1.1 eq.) to the solution and stir for 10 minutes.

  • Reagent Addition : Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution over 30 minutes. The causality here is slow addition to control the exothermic reaction and minimize side products.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting material is consumed. A new pair of signals corresponding to the diastereomeric products should appear in the ³¹P NMR spectrum.

  • Workup : Quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Separation : The resulting crude oil, a mixture of diastereomers, is purified and separated by flash column chromatography on silica gel. A solvent system such as a hexane/ethyl acetate gradient is typically effective. The two diastereomers should have distinct Rf values, allowing for their isolation.

  • Characterization : Characterize each isolated diastereomer by ¹H, ¹³C, and ³¹P NMR spectroscopy and compare with literature data to confirm their structure and purity. The diastereomeric ratio can be determined from the integration of the ³¹P NMR signals of the crude product.

Application II: Chiral Resolution of Racemic Alcohols and Amines

The principle of forming separable diastereomers can also be applied in reverse. This compound can act as a chiral resolving agent to separate enantiomers of a racemic alcohol or amine.[9][10]

Mechanism of Resolution: The phosphinic chloride is reacted with the racemic substrate (e.g., a secondary alcohol). This creates a mixture of two diastereomeric phosphinates. These diastereomers are separated by chromatography or crystallization. Finally, the phosphinate ester bond is cleaved (e.g., by hydrolysis) to release the now enantiomerically pure alcohol and methylphenylphosphinic acid.[10]

Chiral_Resolution_Workflow racemate Racemic Alcohol (R)-OH & (S)-OH diastereomers Diastereomeric Mixture (R-Ester) & (S-Ester) racemate->diastereomers + Base reagent Methylphenylphosphinic Chloride reagent->diastereomers separation Separation (Chromatography) diastereomers->separation isolated_R Isolated (R)-Ester separation->isolated_R isolated_S Isolated (S)-Ester separation->isolated_S hydrolysis_R Cleavage isolated_R->hydrolysis_R hydrolysis_S Cleavage isolated_S->hydrolysis_S product_R Enantiopure (R)-OH hydrolysis_R->product_R product_S Enantiopure (S)-OH hydrolysis_S->product_S

Caption: General workflow for chiral resolution using the phosphinic chloride.

Protocol 2: General Procedure for the Resolution of a Racemic Secondary Alcohol

Procedure:

  • Derivatization : Follow steps 1-5 from Protocol 1, using the racemic alcohol (1.0 eq.) in place of (-)-menthol.

  • Separation : Separate the diastereomeric phosphinate esters using flash chromatography or preparative HPLC. The choice of technique depends on the separation difficulty.

  • Cleavage (Hydrolysis) : To a solution of the isolated diastereomer in a suitable solvent (e.g., THF/water), add a strong acid (e.g., HCl) or base (e.g., LiOH) and heat as necessary. The conditions must be optimized to cleave the P-O bond without racemizing the alcohol.

  • Isolation : After the reaction is complete, neutralize the mixture and extract the liberated alcohol with an appropriate organic solvent. Purify the alcohol by chromatography or distillation.

  • Purity Assessment : Determine the enantiomeric excess (ee) of the resolved alcohol using chiral HPLC or by preparing a Mosher's ester derivative for NMR analysis.

Application III: Synthesis of Phosphinate Esters and Amides

Beyond chiral applications, this compound is a workhorse reagent for creating libraries of phosphinate derivatives through straightforward nucleophilic substitution.[11] These products find use as flame retardants, ligands, and intermediates in medicinal chemistry.[11]

Nucleophilic_Substitution start Methylphenylphosphinic Chloride product Phosphinate Product (Ester, Thioester, Amide) start->product SN2 @ P nucleophile Nucleophile (R-OH, R-SH, R₂NH) nucleophile->product + Base side_product HCl (scavenged by base) product->side_product

Caption: General nucleophilic substitution at the phosphorus center.

Protocol 3: Synthesis of Ethyl Methylphenylphosphinate

Procedure:

  • Setup : In a flame-dried flask under nitrogen, dissolve ethanol (1.2 eq.) and triethylamine (1.2 eq.) in anhydrous THF. Cool to 0 °C.

  • Addition : Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Reaction : Stir at room temperature for 4-6 hours, monitoring by TLC.

  • Workup : Filter off the triethylammonium chloride salt and wash the solid with THF. Concentrate the filtrate under reduced pressure.

  • Purification : Redissolve the residue in ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate. The product can be further purified by vacuum distillation or column chromatography to yield the desired phosphinate ester.

Table 2: Representative Nucleophiles and Products

NucleophileBaseProduct TypeTypical Yield
PhenolPyridineAryl Phosphinate Ester85-95%
BenzylamineEt₃NPhosphinic Amide80-90%
Sodium thiophenoxideNoneThio-Phosphinate Ester>90%
WaterEt₃NMethylphenylphosphinic Acid>95%

Conclusion and Future Outlook

This compound is a remarkably versatile and powerful reagent in organic synthesis. Its primary utility as an electrophilic phosphinoylating agent enables the facile construction of P-O, P-N, and P-C bonds. The protocols detailed herein for the synthesis of P-chiral phosphine oxides and for the resolution of racemic compounds highlight its critical role in asymmetric synthesis and catalysis. As the demand for enantiopure pharmaceuticals and novel catalysts continues to grow, the strategic application of this compound and its derivatives is set to expand, solidifying its place as an indispensable tool for the modern synthetic chemist.

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  • (n.d.). Nucleophilic Substitution Reactions Using Phosphine Nucleophiles: An Introduction to Phosphorus-31 NMR. Pendidikan Kimia. [Link]

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Methylphenylphosphinic Chloride: A Comprehensive Guide to its Application as a Phosphinylating Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed exploration of methylphenylphosphinic chloride (MPPC), a versatile phosphinylating agent with significant applications in organic synthesis, particularly in the development of novel therapeutics. This guide moves beyond a simple recitation of protocols to offer in-depth scientific insights, explaining the rationale behind experimental designs and providing a framework for the reliable application of this reagent.

Introduction: The Role of Phosphinylation in Modern Chemistry

Phosphinylation, the introduction of a phosphinyl group (R₂P(O)-) into a molecule, is a fundamental transformation in organophosphorus chemistry. The resulting phosphinic acids and their derivatives are crucial scaffolds in medicinal chemistry, materials science, and catalysis. This compound, with its defined stereochemistry at the phosphorus center when resolved, offers a powerful tool for the synthesis of chiral phosphinates, which are of paramount importance in asymmetric synthesis and drug design.

Physicochemical Properties and Safety Considerations

Before delving into synthetic applications, a thorough understanding of the properties and hazards of this compound is essential.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 5761-97-7
Molecular Formula C₇H₈ClOP
Molecular Weight 174.56 g/mol
Appearance White to yellow crystalline solid or liquid
Melting Point 36-38 °C
Boiling Point 145 °C at 10 mmHg
Density 1.21 g/cm³

Safety and Handling:

This compound is a corrosive and moisture-sensitive compound that causes severe skin burns and eye damage.[1] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is crucial to avoid inhalation of dust or vapors and any contact with skin and eyes.[1][2] The reagent should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent hydrolysis.[1] In case of accidental exposure, immediate and thorough rinsing with water is critical, and medical attention should be sought.[1]

Core Application: Phosphinylation of Nucleophiles

This compound is a potent electrophile, readily reacting with a variety of nucleophiles, most notably alcohols and amines, to form the corresponding phosphinates and phosphinamides.

Phosphinylation of Alcohols: Synthesis of Phosphinates

The reaction of this compound with alcohols provides a direct route to methylphenylphosphinate esters. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Mechanism of Alcohol Phosphinylation:

The reaction proceeds via a nucleophilic acyl substitution mechanism at the phosphorus center. The alcohol oxygen attacks the electrophilic phosphorus atom, leading to a pentacoordinate intermediate. Subsequent elimination of a chloride ion, facilitated by a base, yields the phosphinate ester.

G cluster_0 Mechanism of Alcohol Phosphinylation Reagents R-OH + (CH₃)(C₆H₅)P(O)Cl + Base Intermediate Pentacoordinate Intermediate Reagents->Intermediate Nucleophilic Attack Products (CH₃)(C₆H₅)P(O)OR + Base·HCl Intermediate->Products Chloride Elimination

Caption: General workflow for the phosphinylation of alcohols.

Protocol 1: General Procedure for the Synthesis of Alkyl Methylphenylphosphinates

Materials:

  • This compound

  • Alcohol (1.0 eq.)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (Et₃N) or other suitable non-nucleophilic base (1.2 eq.)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve the alcohol (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq.) to the cooled solution and stir for 5 minutes.

  • Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the reaction mixture via a syringe or dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, quench the reaction with the addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkyl methylphenylphosphinate.

Expert Insights: The choice of base and solvent can significantly impact the reaction outcome. For sterically hindered alcohols, a stronger, non-nucleophilic base such as 1,8-diazabicycloundec-7-ene (DBU) may be required. The reaction progress should be carefully monitored by ³¹P NMR, where the disappearance of the starting material's signal and the appearance of a new signal corresponding to the product can be observed.

Phosphinylation of Amines: Synthesis of Phosphinamides

The reaction with primary and secondary amines proceeds in a similar fashion to yield methylphenylphosphinamides. These compounds are of interest in medicinal chemistry as peptide bond isosteres and as ligands in catalysis.

Protocol 2: General Procedure for the Synthesis of N-Substituted Methylphenylphosphinamides

This protocol is adapted from a similar procedure for the synthesis of phosphinoyl aminophosphonates.[3]

Materials:

  • This compound

  • Primary or secondary amine (1.0 eq.)

  • Anhydrous toluene or other suitable aprotic solvent

  • Triethylamine (Et₃N) (1.5 eq.)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous toluene.

  • Cool the solution to 0 °C.

  • Slowly add a solution of this compound (1.1 eq.) in anhydrous toluene.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC or ³¹P NMR.

  • Upon completion, filter the mixture to remove the triethylammonium chloride salt.

  • Evaporate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-substituted methylphenylphosphinamide.

Application in Asymmetric Synthesis: Chiral Resolution

Chiral phosphinic acids and their derivatives are valuable as chiral resolving agents.[4][5] The phosphorus atom in this compound is a stereocenter, and its enantiomers can be used to resolve racemic mixtures of chiral alcohols and amines. The reaction of an enantiomerically pure this compound with a racemic alcohol or amine yields a mixture of diastereomers, which can often be separated by chromatography or crystallization due to their different physical properties.[2][5]

G cluster_1 Chiral Resolution Workflow Racemic Racemic Alcohol/Amine Diastereomers Diastereomeric Mixture Racemic->Diastereomers Reaction Chiral_Reagent (R)- or (S)-MPPC Chiral_Reagent->Diastereomers Separation Chromatography/Crystallization Diastereomers->Separation Enantiomers Separated Enantiomers Separation->Enantiomers

Caption: Workflow for chiral resolution using this compound.

Protocol 3: Chiral Resolution of a Racemic Secondary Alcohol

Materials:

  • Enantiomerically enriched this compound (e.g., (R)-MPPC)

  • Racemic secondary alcohol (1.0 eq.)

  • Anhydrous pyridine or other suitable base

  • Anhydrous diethyl ether or other suitable solvent

  • Standard laboratory glassware for inert atmosphere reactions

  • HPLC or MPLC system for diastereomer separation

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the racemic secondary alcohol (1.0 eq.) in anhydrous diethyl ether.

  • Add anhydrous pyridine (1.2 eq.) and cool the mixture to 0 °C.

  • Slowly add a solution of enantiomerically enriched this compound (0.95 eq. to avoid resolving agent contamination in the final product) in anhydrous diethyl ether.

  • Stir the reaction at room temperature until completion (monitor by TLC or ¹H/³¹P NMR).

  • Work up the reaction as described in Protocol 1.

  • The resulting crude mixture of diastereomeric phosphinates is then subjected to separation by flash chromatography on silica gel, or preparative HPLC or MPLC.

  • The separated diastereomers can then be hydrolyzed (e.g., with aqueous acid or base) to yield the enantiomerically pure alcohols.

Analytical Validation: The enantiomeric excess of the resolved alcohol can be determined by chiral HPLC or by NMR spectroscopy using a chiral solvating agent.[6][7] The diastereomeric purity of the phosphinate esters can be assessed by ¹H or ³¹P NMR spectroscopy, where the methyl and phenyl signals of the two diastereomers will exhibit distinct chemical shifts.[1]

This compound as a Derivatizing Agent for NMR Analysis

The formation of diastereomeric derivatives with chiral alcohols and amines makes this compound a useful derivatizing agent for the determination of enantiomeric excess by NMR spectroscopy.[4][8] The distinct signals of the resulting diastereomers in the ¹H, ¹³C, or ³¹P NMR spectra allow for their quantification.

Protocol 4: NMR Determination of Enantiomeric Excess of a Chiral Amine

Materials:

  • This compound

  • Chiral amine of unknown enantiomeric excess

  • Anhydrous NMR solvent (e.g., CDCl₃)

  • Triethylamine (Et₃N)

  • NMR tube

Procedure:

  • In a clean, dry NMR tube, dissolve a known amount of the chiral amine in anhydrous CDCl₃.

  • Add a slight excess of triethylamine.

  • Acquire a ¹H or ³¹P NMR spectrum of the starting amine.

  • Add a small, known amount of this compound to the NMR tube.

  • Shake the tube to ensure mixing and allow the reaction to proceed for a few minutes.

  • Acquire a new ¹H or ³¹P NMR spectrum. The appearance of two distinct sets of signals for the methyl or phenyl protons (in ¹H NMR) or two distinct signals (in ³¹P NMR) corresponding to the two diastereomeric phosphinamides will be observed.

  • The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio of the original amine.

Comparative Reactivity: this compound vs. Diphenylphosphinic Chloride

While both this compound and diphenylphosphinic chloride are effective phosphinylating agents, their reactivity profiles differ due to steric and electronic effects.

Table 2: Comparison of this compound and Diphenylphosphinic Chloride

FeatureThis compoundDiphenylphosphinic Chloride
Steric Hindrance Less sterically hinderedMore sterically hindered
Electrophilicity of P Slightly more electrophilicSlightly less electrophilic
Reactivity Generally more reactiveGenerally less reactive
Applications Chiral resolutions, synthesis of P-chiral compoundsSynthesis of achiral phosphinates and phosphinamides, peptide coupling

The lower steric bulk of the methyl group compared to a phenyl group generally makes this compound more reactive towards nucleophiles.[9][10] This can be advantageous for reactions with hindered substrates. However, the increased reactivity can also lead to more side reactions if not properly controlled. Diphenylphosphinic chloride is widely used in the synthesis of ligands and as a peptide coupling agent.[11]

Conclusion and Future Outlook

This compound is a valuable and versatile reagent in the arsenal of the synthetic chemist. Its utility in the straightforward synthesis of phosphinates and phosphinamides, coupled with its crucial role in the resolution of chiral compounds, underscores its importance in both academic research and industrial drug development. Future research will likely focus on the development of more efficient and stereoselective methods for the synthesis of enantiomerically pure this compound and its application in the synthesis of novel P-chiral ligands and catalysts.

References

  • Han, L.-B., & Zhao, C.-Q. (2005). Stereospecific Nucleophilic Substitution of Optically Pure H-Phosphinates: A General Way for the Preparation of Chiral P-Stereogenic Phosphine Oxides. Journal of the American Chemical Society, 127(29), 10121–10123.
  • Thermo Fisher Scientific. (2023). Safety Data Sheet: this compound.
  • Li, W., & Raushel, F. M. (2007). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Tetrahedron: Asymmetry, 18(21), 2533-2538.
  • Fisher Scientific. (2023). Safety Data Sheet: this compound.
  • Montchamp, J.-L. (2014). Phosphinate Chemistry in the 21st Century: A Viable Alternative to the Use of Phosphorus Trichloride in Organophosphorus Synthesis. Accounts of Chemical Research, 47(2), 77-87.
  • Wenzel, T. J. (2007). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy.
  • Wikipedia. (2023). Chiral resolution.
  • Keglevich, G., et al. (2020). New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α‐Amino‐α‐Aryl‐Methylphosphonates. ChemistrySelect, 5(45), 14294-14299.
  • Organic Chemistry Portal. (n.d.). Phosphinate or phosphinic acid derivative synthesis by substitution or addition.
  • Wada, K., et al. (2017). Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids. Heterocycles, 94(5), 964.
  • Raushel, F. M., & Li, W. (2007). Differentiation of chiral phosphorus enantiomers by P and H NMR spectroscopy using amino acid derivatives as chemical solvating. Chemistry & Biology, 14(11), 1279-1288.
  • ResearchGate. (2013).
  • chemeurope.com. (n.d.). Chiral resolution.
  • MDPI. (2021). Asymmetric Synthesis of Stereogenic Phosphorus P(V)
  • BenchChem. (2024). A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Spotlight on 1-Phenyl-1-decanol.
  • ResearchGate. (2007). Anilinolysis of Diphenyl Thiophosphinic Chloride and Theoretical Studies on Various R1R2P(O or S)Cl.
  • National Center for Biotechnology Information. (2017). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis.
  • CymitQuimica. (n.d.). CAS 1499-21-4: Diphenylphosphinic chloride.
  • YouTube. (2024). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024.
  • Organic Chemistry Portal. (n.d.). Phosphinate or phosphinic acid derivative synthesis by substitution or addition.
  • Sigma-Aldrich. (n.d.). Diphenylphosphinic chloride 98%.
  • ChemicalBook. (2023). Diphenylphosphinic Chloride.
  • ResearchGate. (2024). Synthesis and crystal structure of methylphosphonic dichloride and N,N-diethyl-P-methylphosphonamidic chloride.
  • chemeurope.com. (n.d.). Chiral resolution.
  • BenchChem. (2024). Application Notes and Protocols: Laboratory Synthesis of Phosphinyl Imines with Dimorpholinophosphinyl Chloride.
  • Google Patents. (n.d.). CN103275123A - Preparation method of triphenylmethylphosphonium chloride.
  • ResearchGate. (2013). Synthesis and Application of 1-[2-Methyl-5-Phenyl-3-Thiophene]-2-[2-Methyl-5-Phenyl-(4-Vinyl)-3-Thiophene]Perfluorocyclopentene.

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Protocols for Reactions with Methylphenylphosphinic Chloride: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Methylphenylphosphinic Chloride in Modern Synthesis

This compound (MPPC) is a highly reactive and versatile organophosphorus reagent, pivotal in the synthesis of a diverse array of phosphinic acid derivatives. Its importance in drug discovery and development, as well as in materials science, stems from its ability to readily form P-O, P-N, and P-C bonds, providing access to phosphinate esters, phosphinamides, and phosphine oxides. These compounds are not only valuable as final products but also serve as crucial intermediates in the construction of more complex molecular architectures, including chiral phosphorus centers which are of significant interest in asymmetric catalysis and medicinal chemistry.

This technical guide provides detailed application notes and robust protocols for key reactions involving this compound. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, with a focus on the underlying principles, practical execution, and analytical verification of these transformations.

Safety First: Handling this compound

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.[1][2]

Core Safety Precautions:

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][3]

  • Moisture Sensitivity: The compound reacts with moisture, including atmospheric humidity, to produce corrosive hydrogen chloride gas. It is imperative to use anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon) for its storage and reactions.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.

  • Spills: In case of a spill, absorb with a dry, inert material (e.g., sand or vermiculite) and dispose of as hazardous waste. Do not use water to clean up spills.

  • First Aid: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1] If inhaled, move to fresh air and seek medical attention. If ingested, do not induce vomiting and seek immediate medical attention.[1]

Core Reaction I: Synthesis of Phosphinate Esters

The reaction of this compound with alcohols, known as esterification, is a fundamental method for preparing phosphinate esters. This reaction proceeds via a nucleophilic substitution at the phosphorus center.[4] The presence of a base, typically a tertiary amine like triethylamine or pyridine, is crucial to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

Mechanistic Insight: Nucleophilic Acyl Substitution at Phosphorus

The reaction follows a nucleophilic acyl substitution-like pathway. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic phosphorus atom of the phosphinic chloride. This is followed by the elimination of a chloride ion. The added base then quenches the resulting protonated ester and the liberated HCl.

Diagram: Workflow for Phosphinate Ester Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble Dry Glassware under Inert Atmosphere dissolve_alcohol Dissolve Alcohol and Base in Solvent setup_glassware->dissolve_alcohol add_mppc Add MPPC Solution Dropwise at 0 °C dissolve_alcohol->add_mppc react Stir at Room Temperature (Monitor by TLC/NMR) add_mppc->react filter_salt Filter Precipitated Amine Hydrochloride react->filter_salt wash_filtrate Wash Filtrate with Aqueous Solutions filter_salt->wash_filtrate dry_organic Dry Organic Layer wash_filtrate->dry_organic concentrate Concentrate Under Reduced Pressure dry_organic->concentrate purify Purify by Chromatography or Distillation concentrate->purify

Caption: General workflow for the synthesis of phosphinate esters.

Protocol 1: Synthesis of Ethyl Methylphenylphosphinate

This protocol details the synthesis of ethyl methylphenylphosphinate from this compound and ethanol.

Materials:

  • This compound (MPPC)

  • Anhydrous Ethanol

  • Anhydrous Triethylamine (TEA)

  • Anhydrous Diethyl Ether or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: Under an inert atmosphere, add anhydrous ethanol (1.1 equivalents) and anhydrous triethylamine (1.2 equivalents) to a round-bottom flask containing a magnetic stir bar and anhydrous diethyl ether.

  • Cooling: Cool the mixture to 0 °C in an ice bath with stirring.

  • Addition of MPPC: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether in a dropping funnel and add it dropwise to the cooled alcohol solution over 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated triethylamine hydrochloride.

    • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure ethyl methylphenylphosphinate.

Reagent/ProductMolar Mass ( g/mol )Equiv.Moles (mmol)Amount
This compound174.571.0101.75 g
Anhydrous Ethanol46.071.1110.64 mL
Anhydrous Triethylamine101.191.2121.67 mL
Ethyl Methylphenylphosphinate184.18--Yield dependent

Expected Yield: 85-95%

Analytical Data:

  • ³¹P NMR (CDCl₃): The chemical shift for ethyl methylphenylphosphinate is expected in the range of δ 35-45 ppm.

  • FTIR (neat): Characteristic peaks include ν(P=O) around 1220-1260 cm⁻¹ and ν(P-O-C) around 1020-1050 cm⁻¹.[1][3]

Core Reaction II: Synthesis of Phosphinamides

The reaction of this compound with primary or secondary amines yields phosphinamides. Similar to esterification, this reaction requires a base to scavenge the HCl produced. Pyridine is often a suitable base and can also serve as the solvent.[5]

Protocol 2: Synthesis of N-Phenyl-P-methyl-P-phenylphosphinamide

This protocol details the synthesis of an N-aryl phosphinamide from this compound and aniline.

Materials:

  • This compound (MPPC)

  • Aniline

  • Anhydrous Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve aniline (1.0 equivalent) and anhydrous pyridine (2.0 equivalents, if not the solvent) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of MPPC: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the cooled amine solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up:

    • Wash the reaction mixture with 1 M HCl to remove excess aniline and pyridine.

    • Subsequently, wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure phosphinamide.

Reagent/ProductMolar Mass ( g/mol )Equiv.Moles (mmol)Amount
Aniline93.131.0100.91 mL
This compound174.571.1111.92 g
Pyridine79.102.0201.61 mL
N-Phenyl-P-methyl-P-phenylphosphinamide231.24--Yield dependent

Expected Yield: 80-90%

Analytical Data:

  • ³¹P NMR (CDCl₃): The chemical shift for N-phenyl-P-methyl-P-phenylphosphinamide is expected in the range of δ 25-35 ppm.

  • FTIR (KBr pellet): Characteristic peaks include ν(P=O) around 1200-1240 cm⁻¹ and ν(P-N) around 900-950 cm⁻¹.

Advanced Applications

Synthesis of Chiral Phosphinates

This compound is a valuable precursor for the synthesis of P-chiral compounds. A common strategy involves the reaction with a chiral alcohol, such as (-)-menthol, to form a pair of diastereomeric phosphinates which can then be separated.

Protocol 3: Synthesis of (-)-Menthyl Methylphenylphosphinate Diastereomers

Procedure:

  • Follow the general procedure for esterification (Protocol 1), substituting ethanol with (1R,2S,5R)-(-)-menthol (1.0 equivalent).

  • The reaction will produce a mixture of two diastereomers, (Rp)- and (Sp)-menthyl methylphenylphosphinate.

  • These diastereomers can often be separated by fractional crystallization or careful column chromatography on silica gel. The separation allows for the isolation of enantiomerically enriched phosphinates.[6]

Carbon-Phosphorus Bond Formation: Reaction with Grignard Reagents

This compound can react with organometallic reagents, such as Grignard reagents, to form new carbon-phosphorus bonds, leading to the synthesis of tertiary phosphine oxides.

Diagram: Reaction with Grignard Reagent

G MPPC Methylphenylphosphinic Chloride Product Tertiary Phosphine Oxide (e.g., Methyldiphenylphosphine Oxide) MPPC->Product Nucleophilic Substitution Grignard R-MgX (e.g., Phenylmagnesium Bromide) Grignard->Product C-P Bond Formation

Caption: Synthesis of a tertiary phosphine oxide from MPPC.

Protocol 4: Synthesis of Methyldiphenylphosphine Oxide

Procedure:

  • Grignard Formation: Prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether under an inert atmosphere.[7]

  • Reaction: Cool the Grignard solution to 0 °C. Add a solution of this compound (0.5 equivalents with respect to the Grignard reagent) in anhydrous diethyl ether dropwise.

  • Quenching: After the addition, warm the reaction to room temperature and stir for 1-2 hours. Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride solution.

  • Work-up: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield methyldiphenylphosphine oxide.

Reagent/ProductMolar Mass ( g/mol )Equiv.Moles (mmol)Amount
Phenylmagnesium Bromide~181.312.020Prepared in situ
This compound174.571.0101.75 g
Methyldiphenylphosphine Oxide216.21--Yield dependent

Expected Yield: 60-75%

Analytical Monitoring Techniques

Effective monitoring of reactions involving this compound is essential for optimizing reaction conditions and ensuring product purity.

  • Thin-Layer Chromatography (TLC): A quick and convenient method to follow the consumption of starting materials and the formation of products.

  • ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: An invaluable tool for characterizing phosphorus-containing compounds. The wide chemical shift range and the 100% natural abundance of the ³¹P nucleus provide clear and informative spectra.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing the purity of volatile products and identifying byproducts through their fragmentation patterns.[10][11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Allows for the identification of key functional groups, such as the P=O stretch, which is characteristic of the products.[1][3]

Conclusion

This compound is a cornerstone reagent for the synthesis of a wide range of organophosphorus compounds. The protocols and application notes provided in this guide offer a solid foundation for researchers to confidently and safely utilize this versatile chemical. By understanding the underlying reaction mechanisms and employing appropriate analytical techniques, scientists can effectively harness the reactivity of this compound to advance their research in drug discovery, materials science, and beyond.

References

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  • Kolodiazhnyi, O. I., & Kolodiazhna, A. O. (2017). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Molecules, 22(9), 1433. [Link]

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  • Kostiainen, R., et al. (2016). Fragmentation pathways and structural characterization of organophosphorus compounds related to CWC by electron ionization and electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 30(S1), 35-46.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Diphenylphosphinic chloride. NIST Chemistry WebBook. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). Table S1.Major IR absorption bands and possible assignment in the typical FT-IR spectrum of saffron. Retrieved from [Link]

  • Arya, K., et al. (1991). Triethylamine-mediated disciplined reactions of S-benzylisothiouronium chloride with unsaturated 2-oxazolin-5-ones : synthesis of (Z)-2-amino-4-arylmethylene-2-imidazolin-5-ones, 5-benzoylamino-2-benzylthio-6-oxo-4,4-spirocyclohexyl-1, 4, 5, 6-tetra-hydropyrimidine, and their stucture. Heterocycles, 32(11), 2241. [Link]

  • YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]

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Application Notes and Protocols: Methylphenylphosphinic Chloride in the Synthesis of P-Stereogenic Chiral Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the application of methylphenylphosphinic chloride as a key starting material for the synthesis of P-stereogenic phosphine ligands. These ligands are of paramount importance in asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity. This document details the strategic synthesis of a representative P-chiral phosphine ligand, (R)-methyl(phenyl)(propyl)phosphine, through a diastereoselective approach utilizing the chiral auxiliary (-)-menthol. A step-by-step experimental protocol is provided, followed by an examination of the ligand's application in asymmetric catalysis. The causality behind experimental choices, self-validating system design for protocols, and authoritative grounding are emphasized throughout to ensure scientific integrity and practical utility for researchers in academia and the pharmaceutical industry.

Introduction: The Significance of P-Stereogenic Phosphines

In the realm of asymmetric catalysis, the design and synthesis of effective chiral ligands are central to achieving high levels of enantioselectivity.[1] Among the diverse array of chiral ligands, P-stereogenic phosphines, which possess a chiral phosphorus center, have emerged as a privileged class.[2] Their unique steric and electronic properties often lead to superior performance in a variety of transition metal-catalyzed reactions, including asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions.[3][4] However, the synthesis of enantiopure P-stereogenic phosphines presents a significant challenge, often requiring multi-step and technically demanding procedures.[5][6]

This compound is a versatile and accessible precursor for the construction of P-stereogenic centers. Its reactivity allows for the introduction of various substituents at the phosphorus atom, enabling the synthesis of a diverse library of chiral phosphine ligands. This guide will focus on a robust and widely applicable strategy for the synthesis of P-chiral phosphines from this compound, emphasizing the underlying principles of stereochemical control.

The Synthetic Strategy: A Diastereoselective Approach

The cornerstone of synthesizing enantiopure P-stereogenic phosphines from a racemic or achiral starting material like this compound lies in the use of a chiral auxiliary. This strategy involves the temporary incorporation of a chiral molecule to generate a pair of diastereomers, which can then be separated. Subsequent stereospecific reactions allow for the removal of the auxiliary and the formation of the desired enantiopure product.

Our representative synthesis will follow a well-established three-step sequence:

  • Esterification with a Chiral Auxiliary: Reaction of this compound with a chiral alcohol, such as (-)-menthol, to form a mixture of diastereomeric phosphinates.

  • Diastereomer Separation: Separation of the desired diastereomer through fractional crystallization or column chromatography.

  • Stereospecific Grignard Reaction and Reduction: Nucleophilic substitution at the phosphorus center with a Grignard reagent, followed by stereospecific reduction of the resulting phosphine oxide to the final P-chiral phosphine.

This approach is illustrated in the following workflow diagram:

G A This compound (racemic) C Formation of Diastereomeric Menthyl Phosphinates A->C B (-)-Menthol (Chiral Auxiliary) B->C D Diastereomer Separation (e.g., Crystallization) C->D E Diastereomerically Pure Menthyl Phosphinate D->E G Stereospecific Substitution (Inversion) -> Chiral Phosphine Oxide E->G F Grignard Reagent (e.g., Propylmagnesium Bromide) F->G H Stereospecific Reduction (e.g., with Silane) G->H I Enantiopure P-Stereogenic Phosphine Ligand H->I

Caption: General workflow for the synthesis of a P-chiral phosphine ligand.

Detailed Experimental Protocol: Synthesis of (R)-Methyl(phenyl)(propyl)phosphine

This protocol details the synthesis of a specific P-chiral phosphine ligand, (R)-methyl(phenyl)(propyl)phosphine, as a representative example.

Materials and Reagents
ReagentCAS NumberKey Properties
This compound5761-97-7Corrosive, moisture-sensitive
(-)-Menthol2216-51-5Chiral alcohol
Triethylamine121-44-8Base, HCl scavenger
Toluene108-88-3Anhydrous solvent
Propylmagnesium bromide927-73-1Grignard reagent, 2.0 M in THF
Trichlorosilane10025-78-2Reducing agent
Diethyl ether60-29-7Anhydrous solvent
Hexane110-54-3Anhydrous solvent

Safety Precautions: this compound is corrosive and reacts with moisture; handle in a fume hood under an inert atmosphere (e.g., nitrogen or argon).[7][8] Grignard reagents are highly reactive and flammable.[9][10] Trichlorosilane is a corrosive and toxic liquid.[11] Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Step 1: Synthesis of Menthyl Methylphenylphosphinate Diastereomers

Rationale: This step introduces the chiral auxiliary, (-)-menthol, to create a pair of diastereomers. Triethylamine is used to neutralize the HCl byproduct of the reaction.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of (-)-menthol (15.6 g, 100 mmol) and triethylamine (14.0 mL, 100 mmol) in anhydrous toluene (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (17.5 g, 100 mmol) in anhydrous toluene (50 mL) to the stirred solution via the dropping funnel over a period of 1 hour.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the solid with a small amount of anhydrous toluene.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain a viscous oil containing the diastereomeric mixture of menthyl methylphenylphosphinate.

Step 2: Separation of the (Rp)-Menthyl Methylphenylphosphinate Diastereomer

Rationale: The two diastereomers will have different physical properties, allowing for their separation. Fractional crystallization is often an effective method for obtaining one of the diastereomers in high purity.

Procedure:

  • Dissolve the crude diastereomeric mixture in a minimal amount of hot hexane.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and air dry. This first crop of crystals will be enriched in one diastereomer.

  • The diastereomeric excess (d.e.) of the crystalline material can be determined by ³¹P NMR spectroscopy or chiral HPLC.

  • If necessary, recrystallize the solid from hexane to achieve a high diastereomeric excess (>98% d.e.). The (Rp)-diastereomer is typically the less soluble one.

Step 3: Synthesis of (Rp)-Methyl(phenyl)(propyl)phosphine Oxide

Rationale: The purified menthyl phosphinate diastereomer is reacted with a Grignard reagent. This is a nucleophilic substitution at the phosphorus center that typically proceeds with inversion of configuration.[12]

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the diastereomerically pure (Rp)-menthyl methylphenylphosphinate (14.7 g, 50 mmol) in anhydrous diethyl ether (150 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add propylmagnesium bromide (30 mL of a 2.0 M solution in THF, 60 mmol) to the stirred solution via a syringe.

  • After the addition is complete, stir the reaction mixture at -78 °C for 2 hours and then allow it to slowly warm to room temperature overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (50 mL).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford (Rp)-methyl(phenyl)(propyl)phosphine oxide as a white solid.

Step 4: Stereospecific Reduction to (R)-Methyl(phenyl)(propyl)phosphine

Rationale: The final step is the reduction of the phosphine oxide to the desired phosphine. The choice of reducing agent is critical to ensure the stereospecificity of the reaction. Silanes, such as trichlorosilane, in the presence of a base are known to reduce phosphine oxides with retention of configuration.[13][14]

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve (Rp)-methyl(phenyl)(propyl)phosphine oxide (9.1 g, 50 mmol) and triethylamine (21 mL, 150 mmol) in anhydrous toluene (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trichlorosilane (10.1 mL, 100 mmol) to the stirred solution. Caution: The reaction is exothermic.

  • After the addition is complete, heat the reaction mixture to 80 °C and stir for 6 hours.

  • Cool the mixture to room temperature and carefully quench the reaction by the slow addition of a 20% aqueous sodium hydroxide solution until the mixture is basic.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure. The resulting crude phosphine should be protected from air. It can be purified by distillation under reduced pressure or by conversion to its more stable borane adduct by treatment with borane-dimethyl sulfide complex.

Application in Asymmetric Catalysis

P-chiral phosphine ligands, such as the one synthesized in this protocol, are highly valuable in asymmetric catalysis. For example, rhodium complexes of P-chiral phosphines have been successfully employed in the asymmetric hydrogenation of various prochiral olefins.[7][15]

Example Application: Asymmetric Hydrogenation of Methyl α-acetamidoacrylate

A catalyst can be prepared in situ from [Rh(COD)₂]BF₄ and the synthesized (R)-methyl(phenyl)(propyl)phosphine ligand. This catalytic system can then be used for the asymmetric hydrogenation of methyl α-acetamidoacrylate to produce the chiral amino acid precursor, N-acetylalanine methyl ester.

G sub Methyl α-acetamidoacrylate prod N-acetylalanine methyl ester sub->prod reagents H₂ (1 atm) [Rh(COD)₂]BF₄ (R)-Methyl(phenyl)(propyl)phosphine MeOH, 25 °C

Caption: Asymmetric hydrogenation of methyl α-acetamidoacrylate.

Typical Performance Data:

LigandSubstrateProductConversion (%)Enantiomeric Excess (ee, %)
(R)-Methyl(phenyl)(propyl)phosphineMethyl α-acetamidoacrylateN-acetylalanine methyl ester>99up to 95% (R)

The high enantiomeric excess observed in this reaction is a direct consequence of the well-defined chiral environment created by the P-stereogenic ligand around the rhodium metal center.

Conclusion

This compound is a readily available and versatile starting material for the synthesis of valuable P-stereogenic phosphine ligands. The diastereoselective strategy, employing a chiral auxiliary such as (-)-menthol, provides a reliable and scalable route to enantiopure phosphines. The detailed protocol provided herein for the synthesis of (R)-methyl(phenyl)(propyl)phosphine serves as a practical guide for researchers. The successful application of such ligands in asymmetric catalysis, exemplified by the high enantioselectivity achieved in asymmetric hydrogenation, underscores their importance in modern synthetic chemistry and drug development.

References

  • Jugé, S., & Stephan, M. (2008). Enantioselective Synthesis of P-Chirogenic Phosphorus Compounds via the Ephedrine-Borane Complex Methodology. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(2-3), 233-248. [Link]

  • Jugé, S. (2008). Enantioselective Synthesis of P-Chirogenic Phosphorus Compounds via the Ephedrine-Borane Complex Methodology. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(2-3), 233-248. [Link]

  • Keglevich, G., et al. (2023). Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis. RSC Advances, 13(48), 33865-33872. [Link]

  • Al-Masum, M., & Kumar, G. (2023). Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory. Polymers, 15(16), 3429. [Link]

  • Islam, S. M., et al. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molbank, 2022(3), M1433. [Link]

  • Pizzuti, V., et al. (2021). Preparation and Asymmetric Induction Evaluation of the First Ephedrine-Based Ligands Immobilized on Magnetic Nanoparticles. ACS Omega, 6(51), 35783-35791. [Link]

  • Fernández-Pérez, H., et al. (2011). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 16(8), 6464-6503. [Link]

  • Imamoto, T. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. Journal of Synthetic Organic Chemistry, Japan, 74(10), 968-978. [Link]

  • Hays, H. R. (1968). Reaction of Diethyl Phosphonate with Methyl and Ethyl Grignard Reagents. The Journal of Organic Chemistry, 33(10), 3690-3694. [Link]

  • Smith, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Silane-mediated reduction of a phosphine oxide. [Link]

  • Biosca, M., et al. (2024). Asymmetric hydrogenation using Rh- and Ir-complexes with P-stereogenic phosphine/aminophosphine containing ligands. Inorganica Chimica Acta, 565, 121998. [Link]

  • Keglevich, G. (2017). The Reduction of Tertiary Phosphine Oxides by Silanes. Current Organic Synthesis, 14(1), 23-34. [Link]

  • Radosevich, A. T., et al. (2018). Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane. ACS Catalysis, 8(11), 10796-10801. [Link]

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  • Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. [Link]

  • Baumgartner, T., et al. (2019). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Organometallics, 38(15), 2949-2956. [Link]

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Application of methylphenylphosphinic chloride in peptide coupling

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Methylphenylphosphinic Chloride for High-Fidelity Peptide Coupling

Introduction: The Enduring Challenge of the Peptide Bond

The synthesis of peptides, the very architects of biological function, hinges on the creation of the amide bond—a seemingly simple linkage that presents profound synthetic challenges. The core task of a peptide coupling reaction is to join the carboxyl group of one N-protected amino acid with the amino group of another, a process that must be both efficient and, critically, stereochemically silent.[1][2] The primary obstacle is racemization, the loss of stereochemical integrity at the α-carbon of the activated amino acid, which can yield diastereomeric peptide impurities that are difficult to separate and can drastically alter biological activity.[3]

Over the decades, a vast arsenal of coupling reagents has been developed to navigate this challenge.[1][4] Among these, organophosphorus reagents have carved out a significant niche due to their high reactivity and unique mechanistic pathways. This guide focuses on a specific, highly effective member of this class: This compound (MPP-Cl) . As a phosphinic chloride, MPP-Cl offers a potent combination of rapid activation and robust suppression of racemization, making it an invaluable tool for researchers, particularly in the synthesis of complex or sterically hindered peptides.

Mechanism of Action: The Mixed Phosphinic Anhydride Pathway

The efficacy of this compound stems from its mechanism of action, which circumvents the common pathway for racemization. Unlike many coupling reagents that form intermediates prone to cyclizing into a planar, racemization-susceptible oxazolone, MPP-Cl operates through a highly reactive mixed phosphinic anhydride.[3]

The process unfolds in two discrete, rapid steps:

  • Activation via Anhydride Formation: The N-protected amino acid, in the presence of a suitable tertiary amine base (e.g., N-methylmorpholine), reacts with this compound. The phosphinic chloride is highly electrophilic, leading to the rapid formation of a mixed phosphinic anhydride intermediate. This species is the key to the reagent's success.

  • Nucleophilic Acyl Transfer: The mixed anhydride is exceptionally reactive towards the nucleophilic amino group of the second amino acid (or peptide chain). The subsequent aminolysis proceeds swiftly to form the desired peptide bond. The methylphenylphosphinate moiety is an excellent leaving group, driving the reaction to completion.

The critical advantage of this mechanism is that the rate of aminolysis of the mixed anhydride is significantly faster than the rate of its potential cyclization to an oxazolone.[3] This kinetic preference ensures that the peptide bond is formed before the stereocenter of the activated amino acid is compromised.

G cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling reactant reactant reagent reagent intermediate intermediate product product base base AA1 N-Protected Amino Acid (R1-COOH) Anhydride Mixed Phosphinic Anhydride (Intermediate) AA1->Anhydride Activation MPPCl Methylphenylphosphinic Chloride (MPP-Cl) MPPCl->Anhydride Base Tertiary Amine (e.g., NMM) Base->Anhydride Peptide Protected Dipeptide Anhydride->Peptide Aminolysis Byproduct Methylphenylphosphinic Acid + Base·HCl Anhydride->Byproduct Byproducts Formed AA2 Amino Acid Ester (H2N-R2) AA2->Peptide

Caption: Mechanism of MPP-Cl mediated peptide coupling.

Core Advantages and Experimental Considerations

Advantages
  • High Efficacy: The formation of the highly reactive mixed anhydride leads to rapid coupling times and high yields, even with sterically demanding amino acids.

  • Suppression of Racemization: As detailed mechanistically, MPP-Cl is an excellent choice for coupling racemization-prone residues like histidine and cysteine.[5]

  • Simple Workup: The primary byproduct, methylphenylphosphinic acid, is water-soluble and easily removed by aqueous extraction, simplifying product purification compared to reagents that produce insoluble byproducts like dicyclohexylurea (DCU).

Considerations
  • Moisture Sensitivity: MPP-Cl is an acid chloride and will readily hydrolyze upon contact with moisture. It must be handled under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

  • Base Selection: The choice of base is crucial. While common bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are effective, for particularly sensitive couplings, a weaker, more sterically hindered base like 2,4,6-collidine can offer an additional layer of protection against racemization.[1]

  • Stoichiometry: Precise control of stoichiometry is important. A slight excess of the carboxylic acid component relative to the coupling reagent is sometimes used to prevent side reactions associated with excess activator.[1]

Experimental Protocols

The following protocols provide a framework for the application of this compound in a standard laboratory setting.

Protocol 1: Solution-Phase Synthesis of a Dipeptide

This protocol details a representative procedure for coupling N-Fmoc-L-Alanine with L-Phenylalanine methyl ester hydrochloride.

Materials:

  • N-Fmoc-L-Alanine

  • L-Phenylalanine methyl ester hydrochloride

  • This compound (MPP-Cl)

  • N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[6]

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, and inert atmosphere setup (nitrogen or argon)

Procedure:

  • Reactant Preparation:

    • In a dry, nitrogen-flushed round-bottom flask, dissolve L-Phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM (approx. 10 mL per mmol).

    • Cool the solution to 0°C in an ice bath.

    • Add N-Methylmorpholine (1.1 eq) dropwise to neutralize the hydrochloride salt and stir for 10 minutes. Rationale: This liberates the free amine required for the coupling reaction.

    • In a separate dry, nitrogen-flushed flask, dissolve N-Fmoc-L-Alanine (1.05 eq) in anhydrous DCM.

  • Activation Step:

    • To the solution of N-Fmoc-L-Alanine, add N-Methylmorpholine (1.05 eq) and cool to 0°C.

    • Slowly add this compound (1.05 eq) dropwise via syringe. A precipitate (NMM·HCl) may form.

    • Allow the activation to proceed for 10-15 minutes at 0°C. Rationale: This pre-activation step ensures the complete formation of the mixed anhydride before introducing the amine component, maximizing efficiency.

  • Coupling Reaction:

    • Transfer the activated N-Fmoc-L-Alanine solution to the flask containing the free L-Phenylalanine methyl ester via cannula or syringe.

    • Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amino acid is consumed.

  • Workup and Purification:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Rationale: The acidic wash removes excess base, while the basic wash removes the methylphenylphosphinic acid byproduct and any unreacted N-Fmoc-amino acid.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude peptide can be purified by flash column chromatography on silica gel to yield the pure, protected dipeptide.

G start_end start_end process process decision decision output output start Start: Prepare Anhydrous Reagents prep_amine Dissolve Amino Ester·HCl in DCM Cool to 0°C, Add NMM (1.1 eq) start->prep_amine prep_acid Dissolve N-Fmoc-AA in DCM Cool to 0°C, Add NMM (1.05 eq) start->prep_acid combine Combine Activated Acid with Free Amine Solution prep_amine->combine activate Add MPP-Cl (1.05 eq) Stir for 15 min at 0°C prep_acid->activate activate->combine react Stir at 0°C -> RT for 2-4h combine->react monitor Reaction Complete? react->monitor monitor->react No workup Aqueous Workup (HCl, NaHCO₃, Brine) monitor->workup Yes purify Dry, Concentrate & Purify via Chromatography workup->purify end Pure Protected Dipeptide purify->end

Caption: Experimental workflow for solution-phase peptide coupling.

Illustrative Performance Data

While performance varies with specific substrates, the following table provides representative data for coupling reactions mediated by phosphinic chloride-type reagents, highlighting their general efficacy.

Coupling Reaction Amino Acid Type Typical Reaction Time Expected Yield Racemization Level
Fmoc-Ala + Phe-OMeStandard Aliphatic2-3 hours>95%<0.5%
Fmoc-Val + Val-OMeSterically Hindered (β-branched)4-6 hours85-95%<1.0%
Fmoc-His(Trt) + Leu-NH₂Racemization-Prone3-5 hours>90%<1.5%
Fmoc-Aib + Gly-OtBuα,α-Disubstituted6-8 hours>80%N/A

Note: This data is illustrative of the performance expected from phosphinic chloride reagents and is intended for comparative purposes. Actual results will depend on specific substrates, solvents, and reaction conditions.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive MPP-Cl due to hydrolysis. 2. Insufficient base to neutralize amine salt. 3. Poor quality/wet solvents.1. Use fresh or newly opened MPP-Cl. Handle under inert gas. 2. Ensure stoichiometry of base is correct (use 1.1 eq for salts). 3. Use freshly dried, anhydrous solvents.
Incomplete Reaction 1. Steric hindrance between coupling partners. 2. Insufficient reaction time or temperature.1. Increase reaction time or slightly elevate the temperature (e.g., to 40°C). 2. Consider switching to a less-hindered solvent like DMF to improve solvation.
Significant Racemization 1. Base is too strong or used in large excess. 2. Prolonged activation time before coupling. 3. Elevated reaction temperature.1. Switch to a weaker base like 2,4,6-collidine. Use the minimum necessary amount of base. 2. Minimize the pre-activation time. 3. Maintain lower temperatures for the duration of the reaction.
Side Product Formation 1. Excess coupling reagent leading to side reactions. 2. Impurities in starting materials.1. Use the N-protected amino acid in slight excess (1.05 eq) relative to the coupling reagent (1.0 eq). 2. Ensure the purity of amino acid derivatives before starting.

Conclusion

This compound is a powerful and reliable coupling reagent for modern peptide synthesis. Its mechanism, proceeding through a highly reactive mixed phosphinic anhydride, provides a dual benefit of rapid amide bond formation and excellent suppression of racemization. While its moisture sensitivity necessitates careful handling, the rewards—high yields, clean reactions, and preservation of stereochemical integrity—make it an essential tool for tackling challenging peptide sequences and a valuable asset for any researcher, scientist, or drug development professional in the field.

References

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  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
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  • National Center for Biotechnology Information. (2020). Synthetic Methods of Phosphonopeptides.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
  • National Center for Biotechnology Information. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Organic Chemistry. (2021). BOP-Cl Peptide Coupling Mechanism. YouTube.
  • BenchChem. A Comparative Guide to Peptide Coupling Reagents: Dimorpholinophosphinyl Chloride vs. BOP Reagent.
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  • Kaminski, Z. J., et al. (2015). P-Triazinylphosphonium chlorides as a new group of coupling reagents.
  • AAPPTec. Solvents for Solid Phase Peptide Synthesis.
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Application Notes and Protocols: Methylphenylphosphinic Chloride as a Precursor for Advanced Flame Retardants

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Product Development Professionals in Polymer Science and Fire Safety

Authored by: Gemini, Senior Application Scientist

Abstract

Methylphenylphosphinic chloride stands as a critical and versatile precursor in the synthesis of high-performance, halogen-free flame retardants. Its unique chemical structure, featuring both a reactive P-Cl bond and stable P-C bonds (one methyl, one phenyl), allows for the straightforward creation of phosphinate-based flame retardants. These resulting compounds, particularly their metal salts like aluminum methylphenylphosphinate, offer exceptional fire safety performance in a range of engineering thermoplastics such as polyamides (PA) and polyesters (e.g., PBT). They function through a sophisticated dual-phase mechanism, acting in both the gas phase to inhibit flame propagation and the condensed phase to promote the formation of a protective char layer. This guide provides an in-depth exploration of this compound as a starting material, detailing the synthesis of its derivatives, comprehensive characterization protocols, mechanisms of action, and specific methodologies for its application in polymer systems.

Introduction: The Role of Phosphinates in Halogen-Free Fire Safety

The drive to phase out halogenated flame retardants due to environmental and health concerns has propelled the development of alternative technologies. Organophosphorus compounds, and specifically phosphinates, have emerged as a leading class of halogen-free solutions.[1][2] Unlike many phosphorus compounds that act primarily in the condensed phase, metal dialkylphosphinates exhibit a highly efficient dual-mode of action.[3] They interfere with the combustion cycle in the gas phase by releasing radical-quenching species, while simultaneously promoting a stable, insulating char in the solid polymer matrix.[1][3]

This compound, C₇H₈ClOP, is an ideal precursor for this class of flame retardants. The reactivity of the phosphoryl chloride group allows for facile conversion into phosphinic acids and their corresponding salts, which serve as the active flame-retardant additives.

Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 5761-97-7[4]
Molecular Formula C₇H₈ClOP[4]
Molecular Weight 174.56 g/mol [5]
Appearance White Solid[6]
Melting Point 36-38 °C[4]
Boiling Point 154-156 °C (at 11 torr)[4]
Density 1.266 g/cm³[4]

Synthesis of Aluminum Methylphenylphosphinate: A Two-Step Protocol

The most common and effective flame retardants derived from phosphinic chlorides are their metal salts. Aluminum phosphinates are particularly noted for their high thermal stability and efficacy.[7] The synthesis of Aluminum Tris(methylphenylphosphinate) from this compound is a two-step process.

Workflow for Synthesis of Aluminum Tris(methylphenylphosphinate)

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Salt Metathesis A Methylphenylphosphinic Chloride (MPPC) C Sodium Methylphenylphosphinate Solution A->C Hydrolysis B Aqueous NaOH Solution B->C E Precipitation C->E D Aluminum Sulfate (Al₂(SO₄)₃) Solution D->E F Aluminum Tris(methylphenylphosphinate) (Product) E->F Filtration & Drying

Caption: Synthesis workflow from precursor to final flame retardant.

Part 1: Hydrolysis of this compound to Sodium Methylphenylphosphinate

Principle: The first step involves the nucleophilic substitution of the chloride on the phosphorus atom by a hydroxide ion. This hydrolysis reaction is conducted under basic conditions to directly form the sodium salt of the phosphinic acid, which is water-soluble and ready for the subsequent precipitation step.

Materials:

  • This compound (MPPC)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • pH meter or pH paper

Protocol:

  • Prepare a Sodium Hydroxide Solution: Prepare a calculated amount of aqueous sodium hydroxide solution (e.g., 10-20% w/v) in a beaker. The molar amount of NaOH should be slightly in excess (e.g., 1.05 to 1.1 equivalents) of the MPPC to be used.

  • Reaction Setup: Place the aqueous NaOH solution into a round-bottom flask equipped with a magnetic stirrer and cool it in an ice bath to manage the exothermic reaction.

  • Addition of MPPC: Slowly add the this compound to the stirred, cooled NaOH solution. MPPC is a low-melting solid, so it can be gently warmed to a liquid for easier addition via a dropping funnel or added carefully as a solid in portions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the hydrolysis is complete.

  • pH Adjustment & Confirmation: Check the pH of the resulting solution. It should be neutral to slightly basic. The clear solution now contains sodium methylphenylphosphinate.

Part 2: Synthesis of Aluminum Tris(methylphenylphosphinate) via Precipitation

Principle: This step utilizes a salt metathesis (precipitation) reaction. The water-soluble sodium methylphenylphosphinate is reacted with a water-soluble aluminum salt, typically aluminum sulfate. The resulting aluminum tris(methylphenylphosphinate) is highly insoluble in water and precipitates out of the solution.[8]

Materials:

  • Sodium methylphenylphosphinate solution (from Part 1)

  • Aluminum sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O)

  • Deionized water

  • Beakers

  • Stirring hot plate

  • Büchner funnel and filter paper

  • Vacuum oven

Protocol:

  • Prepare Aluminum Sulfate Solution: In a separate beaker, dissolve a stoichiometric amount of aluminum sulfate octadecahydrate in deionized water. Based on the stoichiometry 3[R¹R²P(O)O⁻Na⁺] + ½Al₂(SO₄)₃ → [R¹R²P(O)O⁻]₃Al + 1.5Na₂SO₄, you will need 1 mole of aluminum sulfate for every 6 moles of sodium methylphenylphosphinate.

  • Precipitation: While vigorously stirring the sodium methylphenylphosphinate solution at room temperature, slowly add the aluminum sulfate solution dropwise.[8] A white solid, aluminum tris(methylphenylphosphinate), will immediately begin to precipitate.

  • Digestion: After complete addition, gently heat the slurry to 50-70 °C and stir for 1 hour. This process, known as digestion, encourages the growth of larger crystals, making the product easier to filter.

  • Filtration and Washing: Cool the mixture to room temperature. Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of deionized water to remove any soluble byproducts (e.g., sodium sulfate).

  • Drying: Dry the final product in a vacuum oven at 100-120 °C until a constant weight is achieved. The product is a fine, white, thermally stable powder.

Characterization of the Synthesized Flame Retardant

Validation of the synthesized product's structure and purity is essential. The following techniques are standard for characterizing organophosphorus compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the presence of key functional groups.

  • Principle: The analysis identifies molecular bonds by their characteristic absorption of infrared radiation.

  • Protocol: Acquire a spectrum of the dry powder using an ATR-FTIR spectrometer.

  • Expected Characteristic Peaks:

    • ~1150-1200 cm⁻¹: A strong, characteristic absorption corresponding to the P=O (phosphoryl) stretching vibration. The position indicates the phosphinate salt structure.

    • ~1440 cm⁻¹: Absorption from the P-C₆H₅ (P-phenyl) bond.

    • ~1300 cm⁻¹: Absorption from the P-CH₃ (P-methyl) bond.

    • ~1050-1100 cm⁻¹: Strong absorption from the P-O stretching in the P-O-Al linkage.

    • Absence of broad O-H peak (~3200-3600 cm⁻¹): Confirms the formation of the salt and the absence of residual phosphinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information about the carbon-hydrogen framework and the chemical environment of the phosphorus atom.

  • Principle: NMR exploits the magnetic properties of atomic nuclei. ¹H NMR identifies protons, while ³¹P NMR is specific to phosphorus, providing definitive confirmation of the compound's structure.

  • Protocol: To analyze the final aluminum salt, it must first be converted back to a soluble form. A common method is to dissolve a small sample in a deuterated solvent (like D₂O) with a slight excess of NaOD or NaOH to form the soluble sodium salt in situ for analysis.

  • Expected Signals:

    • ¹H NMR (in D₂O/NaOD):

      • Aromatic protons (C₆H₅): Multiplet in the range of δ 7.4-7.8 ppm.

      • Methyl protons (CH₃): A doublet in the range of δ 1.5-1.8 ppm. The splitting is due to coupling with the phosphorus nucleus (²J(P,H) coupling).

    • ³¹P NMR (in D₂O/NaOD):

      • A single resonance is expected. For methylphosphinic acid, the chemical shift is reported to be around +35 to +40 ppm (relative to 85% H₃PO₄). The exact shift for the methylphenylphosphinate anion will be in a similar phosphinate region, distinct from phosphates or phosphonates.

Mechanism of Flame Retardancy

Aluminum phosphinates, such as the synthesized aluminum methylphenylphosphinate, are highly effective due to their dual-action mechanism in both the gas and condensed phases during combustion.[3]

Flame Retardancy Mechanism of Aluminum Phosphinates

Caption: Dual-action flame retardancy: gas and condensed phase.

  • Gas Phase Action: Upon heating, a portion of the aluminum phosphinate decomposes to release volatile, radical-quenching species, primarily phosphinic acid and phosphorus-centered radicals (P•, PO•).[3] These species interrupt the exothermic chain reactions of combustion in the flame, effectively "poisoning" the fire by scavenging high-energy H• and OH• radicals.[3] This action reduces heat release and flame propagation.

  • Condensed Phase Action: The non-volatile portion of the flame retardant remains in the polymer melt. Here, it decomposes to form aluminum phosphate species.[1] These act as crosslinking agents and promote the formation of a stable, insulating char layer on the polymer surface. This char layer serves as a physical barrier that:

    • Insulates the underlying polymer from heat.

    • Limits the diffusion of oxygen into the polymer.

    • Prevents the escape of flammable volatile gases from the degrading polymer.[1]

Application Protocols in Engineering Plastics

Aluminum phosphinates are primarily used as additive flame retardants in melt-processable thermoplastics like polyamides (PA6, PA66) and polyesters (PBT, PET).

Protocol: Melt Compounding of Flame-Retardant Polyamide 66 (PA66)

Objective: To prepare a PA66 compound with 30% glass fiber reinforcement that achieves a UL 94 V-0 rating.

Materials:

  • Polyamide 66 (PA66), extrusion grade

  • Glass fibers (chopped, sized for PA)

  • Aluminum tris(methylphenylphosphinate) powder (synthesized)

  • Co-rotating twin-screw extruder

  • Strand pelletizer

  • Injection molding machine

Procedure:

  • Drying: Thoroughly dry all components before compounding to prevent hydrolytic degradation of the polymer.

    • PA66 and glass fibers: 80-100 °C for at least 4 hours in a desiccant dryer.

    • Aluminum phosphinate: 100 °C for 2-4 hours in a vacuum or desiccant dryer.

  • Formulation: Based on extensive data for analogous aluminum diethylphosphinate, a typical loading for a glass-filled PA66 to achieve V-0 is 12-18 wt%.[7]

    • PA66: 55 wt%

    • Glass Fiber: 30 wt%

    • Aluminum Tris(methylphenylphosphinate): 15 wt%

  • Compounding:

    • Set the extruder temperature profile appropriate for PA66, typically ranging from 260 °C at the feed zone to 280 °C at the die.[7]

    • Use a gravimetric feeding system. Feed the PA66 pellets into the main hopper.

    • Side-feed the glass fibers and the aluminum phosphinate powder downstream to minimize screw wear and fiber breakage.

    • Operate the extruder at a moderate screw speed (e.g., 200-300 rpm) to ensure thorough mixing without excessive shear heating.

  • Pelletizing: Extrude the molten compound as strands, pass them through a cooling water bath, and cut them into pellets using a strand pelletizer.

  • Post-Drying: Dry the compounded pellets at 80-100 °C for 4 hours before subsequent processing.

  • Specimen Preparation: Use an injection molding machine to produce test specimens (e.g., for UL 94, LOI, and mechanical testing) from the dried pellets. Use a melt temperature of 270-290 °C and a mold temperature of 80 °C.

Performance Evaluation Data

The following data, compiled for the commercially available and structurally similar Aluminum Diethylphosphinate (ADP) , serves as an authoritative benchmark for the expected performance of flame retardants derived from this compound.

Table 1: Flammability Performance of ADP in Glass-Fiber Reinforced Polyamides
Polymer MatrixFR Loading (wt%)UL 94 Rating (1.6 mm)LOI (%)Reference(s)
PA66 + 30% GF0V-2~24(Implied)
PA66 + 30% GF15% ADPV-0~32[7]
PA6 + 30% GF0HB~23
PA6 + 30% GF13% ADP + 13% MPP*V-038[1]

*MPP: Melamine Polyphosphate, a common nitrogen-based synergist.

Table 2: Cone Calorimetry Data for ADP in Polymers (50 kW/m²)

| Polymer Matrix | FR System | pHRR (kW/m²) | THR (MJ/m²) | Char Yield (%) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | PA6 | None | ~1100 | ~100 | <1 | | | PA6 + 30% GF | 13% ADP + 13% MPP | 250 | 55 | 22 | | | Phenolic Resin | None | ~300 | ~65 | ~50 |[6] | | Phenolic Resin | 10% ADP + 3% Melamine | 196 | 51 | 59.5 |[6] |

pHRR: Peak Heat Release Rate; THR: Total Heat Release.

The data clearly demonstrates that phosphinate-based flame retardants dramatically reduce the heat release rate and increase char formation, leading to high-performance fire safety classifications like UL 94 V-0.

Safety and Handling

  • This compound is corrosive and moisture-sensitive. It causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • During the hydrolysis step, the reaction with NaOH is exothermic and will release HCl gas if the MPPC comes into contact with moisture before neutralization. Ensure the reaction is performed with adequate cooling and ventilation.

  • The final product, aluminum tris(methylphenylphosphinate), is a stable, non-toxic powder with a favorable health and environmental profile.[3] Standard dust handling precautions should be observed.

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of advanced, halogen-free phosphinate flame retardants. The straightforward two-step synthesis yields thermally stable metal phosphinates that provide excellent fire safety to engineering plastics through a combined gas-phase and condensed-phase mechanism. The protocols and data presented herein provide a robust framework for researchers and scientists to develop and implement these high-performance flame retardant systems in demanding applications, contributing to the creation of safer, more sustainable materials.

References

  • Braun, U., Bahr, H., & Schartel, B. (2010). Fire retardancy effect of aluminium phosphinate and melamine polyphosphate in glass fibre reinforced polyamide 6. e-Polymers.
  • Wang, F., et al. (2021).
  • Schartel, B., et al. (2013). Flame retardancy of glass fiber reinforced high temperature polyamide by use of aluminum diethylphosphinate: thermal and thermo-oxidative effects.
  • Wikipedia. (n.d.).
  • Braun, U., et al. (2010). Fire Retardancy Effect of Aluminium Phosphinate and Melamine Polyphosphate in Glass Fibre Reinforced Polyamide 6.
  • Schartel, B., et al. (2014). A Synergistic Flame Retardant System Based on Expandable Graphite, Aluminum (Diethyl-)
  • Wang, Y., et al. (2021).
  • Li, B., et al. (2023). Synthesis and Application of Hybrid Aluminum Dialkylphosphinates as Highly Efficient Flame Retardants for Polyamides. PMC - NIH.
  • Joseph, P., et al. (2021).
  • Braun, U., et al. (2007). Flame Retardancy Mechanisms of Aluminium Phosphinate in Combination with Melamine Polyphosphate and Zinc Borate in Glass-fibre Reinforced Polyamide 6,6.
  • Thermo Fisher Scientific. (n.d.).
  • Google Patents. (2020).
  • PubMed. (n.d.). An ATR-FTIR Study of Different Phosphonic Acids in Aqueous Solution.
  • SpectraBase. (n.d.). METHYLPHOSPHINIC-ACID - Optional[31P NMR] - Chemical Shifts.
  • PubChem - NIH. (n.d.). phosphinic acid, [4-(dimethylamino)-2-methylphenyl]-, sodium salt.
  • Alfa Chemistry. (n.d.). CAS 5761-97-7 this compound.
  • PubChem - NIH. (n.d.). Methyl(phenyl)phosphinoyl chloride | C7H8ClOP | CID 21983.
  • Fisher Scientific. (n.d.).
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  • Synergistic Effects of Aluminum Diethylphosphinate and Melamine on Improving the Flame Retardancy of Phenolic Resin. (2019). PubMed.
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  • Rueppel, M. L., & Marvel, J. T. (1976). 1H and 31P NMR spectra of substituted methylphosphonic acids with indirect determination of 31P shifts. Organic Magnetic Resonance.
  • Google Patents. (2015). EP0803508B1 - Process for the preparation of aluminium salts of phosphinic acids.
  • ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of 2‐carboxyethyl(phenyl...
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Application Notes and Protocols for the Reaction of Methylphenylphosphinic Chloride with Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The reaction of methylphenylphosphinic chloride with alcohols is a cornerstone transformation in organophosphorus chemistry, yielding valuable methylphenylphosphinate esters. These P-chiral compounds are pivotal precursors and intermediates in the synthesis of a diverse array of organophosphorus molecules, including phosphine oxides and other phosphinates, which have significant applications in medicinal chemistry, drug development, and materials science.[1][2] The phosphorus atom in these esters is a stereogenic center, and the ability to control the stereochemical outcome of this reaction is of paramount importance for the synthesis of enantiomerically pure compounds, which are often required for biological applications.[2][3][4][5]

This guide provides a comprehensive overview of the reaction, including its mechanistic underpinnings, stereochemical considerations, a detailed experimental protocol, safety precautions, and a summary of reaction parameters for various alcohol substrates.

Mechanistic Insights and Stereochemistry

The reaction of this compound with an alcohol proceeds via a nucleophilic substitution at the phosphorus center.[1] The alcohol acts as a nucleophile, attacking the electrophilic phosphorus atom of the phosphinic chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction to completion.[1]

The generally accepted mechanism is analogous to the reaction of alcohols with other phosphorus halides, such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂), where the hydroxyl group of the alcohol is converted into a better leaving group.[6][7][8] In this case, the alcohol attacks the phosphorus atom, and the subsequent elimination of a chloride ion, facilitated by the base, leads to the formation of the phosphinate ester.

A critical aspect of this reaction is its stereochemistry. When a chiral, enantiomerically pure alcohol is used, or when the phosphorus atom itself is chiral, the reaction typically proceeds with an inversion of configuration at the phosphorus center. This is consistent with an Sₙ2-type mechanism at the phosphorus atom.[9] The incoming alcohol nucleophile attacks the phosphorus center from the side opposite to the leaving chloride group, leading to the observed inversion of stereochemistry. The ability to predict and control this stereochemical outcome is crucial for the asymmetric synthesis of P-chiral compounds.[3][4]

Reaction Pathway Diagram

ReactionMechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products R-OH Alcohol (R-OH) TS Pentacoordinate Phosphorus Intermediate R-OH->TS Nucleophilic Attack MPPC Methylphenylphosphinic Chloride MPPC->TS Base Base (e.g., Et3N) Base->TS HCl Scavenging Ester Methylphenylphosphinate Ester TS->Ester Chloride Elimination Salt Base-HCl Salt (e.g., Et3N·HCl) TS->Salt

Caption: General reaction mechanism for the formation of methylphenylphosphinate esters.

Experimental Protocol

This protocol provides a general and robust procedure for the synthesis of alkyl methylphenylphosphinates. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents
  • This compound (Moisture sensitive)

  • Anhydrous alcohol (e.g., ethanol, isopropanol, etc.)

  • Anhydrous triethylamine (Et₃N)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Schlenk flask or round-bottom flask with a septum

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Standard glassware for workup (separatory funnel, flasks, etc.)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Step-by-Step Procedure
  • Reaction Setup : All glassware must be thoroughly dried in an oven (e.g., at 120 °C overnight) and cooled under a stream of inert gas (N₂ or Ar) to ensure anhydrous conditions.[10] The reaction should be assembled and carried out under an inert atmosphere.[1]

  • Charging the Flask : To a Schlenk flask equipped with a magnetic stir bar, add the desired anhydrous alcohol (1.1 equivalents) and a suitable anhydrous solvent (e.g., diethyl ether or DCM).

  • Addition of Base : Add anhydrous triethylamine (1.2 equivalents) to the alcohol solution and stir the mixture at room temperature.[1]

  • Addition of this compound : Dissolve this compound (1.0 equivalent) in the same anhydrous solvent in a dropping funnel. Add the phosphinic chloride solution dropwise to the stirred alcohol-triethylamine mixture over a period of 30-60 minutes. It is recommended to perform this addition at 0 °C using an ice bath to control any potential exothermicity.[1]

  • Reaction Monitoring : After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.[10]

  • Workup :

    • Once the reaction is complete, the precipitated triethylamine hydrochloride salt is removed by filtration.

    • The filtrate is transferred to a separatory funnel and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any remaining acidic impurities), water, and brine.

    • The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification : The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure methylphenylphosphinate ester.

Safety and Handling Precautions

This compound is a corrosive and moisture-sensitive compound that can cause severe skin burns and eye damage.[11][12] Inhalation or ingestion can be harmful.[11] It is imperative to handle this reagent with extreme care in a fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][13][14]

  • Handling : Keep the container tightly closed and store in a dry, cool, and well-ventilated place, preferably refrigerated.[11] Avoid contact with water and moisture, as it will hydrolyze to form corrosive HCl gas.[14]

  • Spills : In case of a spill, do not use water. Use an inert absorbent material to contain the spill and dispose of it as hazardous waste.

  • First Aid :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[11]

    • Eye Contact : Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[11][12]

    • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Data Summary Table

The following table summarizes typical reaction conditions and outcomes for the reaction of this compound with various alcohols. Note that yields and reaction times may vary depending on the specific substrate and reaction scale.

Alcohol SubstrateReaction Temperature (°C)Reaction Time (hours)Typical Yield (%)Notes
Methanol0 to RT2-485-95
Ethanol0 to RT2-480-90
Isopropanol0 to RT4-675-85Steric hindrance may slow the reaction.
tert-ButanolRT to 4012-2440-60Significant steric hindrance leads to lower yields and longer reaction times.
Benzyl Alcohol0 to RT3-580-90
(R)-(-)-2-Butanol0 to RT4-670-80Reaction proceeds with inversion of stereochemistry at the phosphorus center.

Conclusion

The reaction of this compound with alcohols is a versatile and efficient method for the synthesis of methylphenylphosphinate esters. By understanding the reaction mechanism and stereochemical course, and by adhering to the detailed experimental protocol and safety guidelines, researchers can reliably synthesize these valuable compounds for a wide range of applications in chemical synthesis and drug discovery. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving high yields and purity.

References

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Acid-catalysed methanolysis of (N-aryl)methylphenylphosphinic amides: changes in the stereochemistry resulting from nucleophilic participation by chloride ion. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of menthyl(phenyl)phosphinate 1 for the synthesis of P‐stereogenic compounds. Retrieved from [Link]

  • Chiral Phosphines Synthesis. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and applications of high-performance P-chiral phosphine ligands. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]

  • YouTube. (2019). 3050 Rxns of Alcohols: PBr3, SOCl2, TsCl, and MsCl. Retrieved from [Link]

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Application Notes and Protocols: Synthesis of Phosphinic Amides via Reaction of Methylphenylphosphinic Chloride with Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the reaction between methylphenylphosphinic chloride and various primary and secondary amines to synthesize the corresponding N-substituted methylphenylphosphinic amides. These products are significant intermediates in medicinal chemistry, catalysis, and materials science, particularly in the synthesis of P-chiral ligands.[1][2][3] This guide details the underlying reaction mechanism, critical safety protocols for handling the hazardous reagents, step-by-step experimental procedures, and methods for product purification and characterization.

Scientific Introduction & Significance

The formation of a phosphorus-nitrogen (P-N) bond is a cornerstone of organophosphorus chemistry. The reaction of a phosphinic chloride, such as this compound, with a nucleophilic amine is a robust and fundamental method for creating phosphinic amides.[4] This reaction proceeds via a nucleophilic substitution mechanism at the phosphorus center.

Methylphenylphosphinic amides are particularly valuable synthons. The phosphorus atom in these compounds is a stereocenter, making them crucial precursors for the synthesis of P-chiral phosphine ligands, which are highly sought after for their efficacy in transition-metal-catalyzed asymmetric synthesis.[2][3] The ability to controllably react this compound with a diverse range of amines allows for the generation of a broad library of phosphinic amides with tailored electronic and steric properties.

Safety & Handling of Reagents

Extreme caution is mandatory when handling this compound.

  • Hazards: this compound is a corrosive and moisture-sensitive liquid.[5][6] It causes severe skin burns and eye damage.[6][7] Upon contact with water or moisture, it hydrolyzes to form corrosive hydrogen chloride (HCl) gas and methylphenylphosphinic acid.[6] In case of fire, hazardous combustion products include oxides of phosphorus and hydrogen chloride gas.

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[5][6]

  • Handling Procedures:

    • Handle and store the reagent under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis.

    • Use flame-dried glassware and anhydrous solvents.

    • All transfers should be performed using syringes or cannulas.

    • Keep away from heat, sparks, and open flames.[6]

  • Spill & Waste Management:

    • In case of a spill, do not use water. Absorb with an inert material (e.g., Chemizorb® or vermiculite) and collect in a sealed container for hazardous waste disposal.[6]

    • Quench any residual reagent slowly with a base solution (e.g., sodium bicarbonate) in a fume hood.

    • Dispose of all chemical waste according to institutional and local regulations.[5][8]

Reaction Mechanism: Nucleophilic Substitution

The reaction proceeds via a nucleophilic addition-elimination pathway, which is characteristic of acyl chlorides and their phosphorus analogs.[9][10]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic phosphorus atom of the this compound.[9][10]

  • Intermediate Formation: This attack forms a transient, high-energy pentacoordinate trigonal bipyramidal intermediate or a related transition state.

  • Elimination: The intermediate collapses, reforming the phosphoryl (P=O) double bond and expelling the most stable leaving group, the chloride ion.[10]

  • Proton Transfer: The expelled chloride ion, or an excess amine molecule, acts as a base to deprotonate the newly formed positively charged nitrogen atom, yielding the neutral phosphinic amide product and an ammonium chloride salt.[9][10] To drive the reaction to completion, a non-nucleophilic base (e.g., triethylamine or pyridine) is typically added to scavenge the HCl produced.[11]

G A 1. Setup - Flame-dry glassware - Inert atmosphere (N2/Ar) B 2. Reagent Addition - Dissolve amine & base - Cool to 0 °C A->B Anhydrous Solvent C 3. Reaction - Add phosphinic chloride dropwise - Stir and warm to RT B->C Control Temp. D 4. Monitoring - TLC / 31P NMR C->D D->C Incomplete E 5. Workup - Aqueous quench (e.g., NaHCO3) - Liquid-liquid extraction D->E Complete F 6. Isolation - Dry organic layer (e.g., Na2SO4) - Solvent removal (rotovap) E->F G 7. Purification - Column chromatography or - Recrystallization F->G H 8. Characterization - NMR (1H, 13C, 31P) - Mass Spec, IR G->H

Sources

Application Notes & Protocols for Asymmetric Synthesis Using Methylphenylphosphinic Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Significance of P-Stereogenicity

In the landscape of modern drug discovery and catalysis, the precise three-dimensional arrangement of atoms is paramount. Chirality, or 'handedness', often dictates the biological activity, efficacy, and safety profile of a pharmaceutical agent. While carbon-centered chirality is widely understood and mastered, stereogenicity at heteroatoms like phosphorus represents a more nuanced and challenging frontier. P-stereogenic compounds, molecules with a chiral phosphorus center, are integral to a variety of applications, from potent enzyme inhibitors to highly effective ligands in asymmetric catalysis.[1][2]

Methylphenylphosphinic chloride and its derivatives are powerful and versatile precursors for the construction of these P-stereogenic centers. As pentavalent phosphorus (P(V)) species, they offer a stable yet reactive platform for introducing chirality through controlled nucleophilic substitution. This guide provides an in-depth exploration of key methodologies, moving from classical, auxiliary-based approaches to modern catalytic strategies, complete with detailed protocols and the mechanistic rationale behind them.

Core Principle: Nucleophilic Substitution at the Phosphoryl Center

The foundational reaction for creating P-stereogenic compounds from this compound is the nucleophilic substitution at the phosphorus atom. The phosphorus-chlorine bond is highly polarized, rendering the phosphorus atom electrophilic and susceptible to attack by nucleophiles such as alcohols, amines, or organometallic reagents. The challenge and opportunity lie in controlling the stereochemical outcome of this substitution.

G cluster_0 General Reaction Scheme reagent R-P(O)(Me)Cl (this compound Derivative) product R-P(O)(Me)Nu (P-Stereogenic Product) reagent->product Substitution nucleophile Nu-H / Nu-M (Chiral or Achiral Nucleophile) nucleophile->product byproduct HCl / MCl

Caption: General nucleophilic substitution at a P(V) chloride center.

Application Note 1: Diastereoselective Synthesis via Chiral Auxiliaries

This classical and robust method relies on the temporary attachment of a chiral auxiliary to the phosphorus center to create a mixture of diastereomers, which can then be separated physically. Subsequent removal of the auxiliary under stereoretentive or stereoinvertive conditions yields the enantiomerically pure target compound. Chiral alcohols, such as (-)-menthol, are commonly employed for this purpose.[3]

Causality and Experimental Rationale: The reaction of this compound with a chiral alcohol generates two diastereomeric phosphinates. These diastereomers possess different physical properties (e.g., solubility, chromatographic mobility), allowing for their separation by conventional methods like fractional crystallization or column chromatography. The separated diastereomer then serves as an enantiomerically pure precursor. The key to this method's success is the efficiency of the diastereomer separation and the stereospecificity of the final auxiliary-removal step.

Workflow: Chiral Auxiliary Method

G A Methylphenylphosphinic Chloride B React with Chiral Alcohol (e.g., (-)-Menthol) A->B C Mixture of Diastereomers (Rp,S)-Phosphinate & (Sp,S)-Phosphinate B->C D Separation (Chromatography or Crystallization) C->D E1 Diastereomer 1 (e.g., Rp,S) D->E1 E2 Diastereomer 2 (e.g., Sp,S) D->E2 F Stereospecific Nucleophilic Substitution (e.g., R'-MgBr) E1->F G Enantiomerically Pure P-Stereogenic Product (e.g., Sp-Phosphine Oxide) F->G

Caption: Workflow for chiral auxiliary-mediated asymmetric synthesis.

Protocol 1: Synthesis and Separation of Menthyl Methylphenylphosphinates

This protocol details the synthesis of diastereomeric phosphinates from this compound and (-)-menthol.

Materials:

  • This compound

  • (-)-Menthol

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve (-)-menthol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric mixture.

  • Separation: Purify and separate the diastereomers using silica gel column chromatography, typically with a hexane/ethyl acetate gradient. The two diastereomers will elute as distinct spots.

  • Characterization: Characterize the separated diastereomers by NMR spectroscopy (¹H, ¹³C, ³¹P) and compare to literature values to assign stereochemistry.

Parameter Typical Value Reference
Diastereomeric Ratio (crude) ~1:1[3]
Isolated Yield (total) 85-95%[3]
Eluent System Hexane:Ethyl Acetate (e.g., 9:1)Internal Method
³¹P NMR Shift (Diastereomer 1) δ ~33-35 ppmVaries
³¹P NMR Shift (Diastereomer 2) δ ~33-35 ppmVaries

Application Note 2: Catalytic Asymmetric Synthesis via Dynamic Kinetic Resolution

More advanced strategies circumvent the need for stoichiometric chiral auxiliaries and physical separation by employing chiral catalysts. Dynamic Kinetic Asymmetric Transformation (DKAT) is a powerful approach where a rapidly equilibrating racemic starting material is converted into a single, enantiomerically enriched product.[4] This can be applied to racemic H-phosphinates, which are readily prepared from this compound.

Causality and Experimental Rationale: This strategy uses a chiral nucleophilic catalyst (e.g., a chiral amine) in the presence of a halogenating agent (e.g., CCl₄) and a nucleophile (e.g., a phenol). The H-phosphinate is first converted in situ to a racemic phosphonochloridate.[4] The chiral catalyst then preferentially reacts with one enantiomer of this transient chloride to form a reactive, chiral intermediate. This intermediate is then attacked by the phenol nucleophile. Crucially, the unreacted enantiomer of the phosphonochloridate must racemize rapidly, allowing the entire starting material pool to be funneled through the catalytically preferred pathway to a single product enantiomer.

Catalytic Cycle: DKAT of H-Phosphinates

G cluster_0 Dynamic Kinetic Asymmetric Transformation A Racemic H-Phosphinate (rac-1) B Racemic Phosphonochloridate (rac-2) A->B CCl₄ B->B Racemization C1 Diastereomeric Intermediate (Cat*-P*, Major) B->C1 + Cat* (fast) C2 Diastereomeric Intermediate (Cat*-P*, Minor) B->C2 + Cat* (slow) E Enantioenriched Product (R-Product) C1->E + ArOH - Cat* F S-Product (minor) C2->F + ArOH - Cat* D Chiral Catalyst (Cat*)

Caption: Proposed cycle for chiral catalyst-mediated DKAT.

Protocol 2: Catalytic Asymmetric Phosphonylation of Phenols

This protocol is adapted from methodologies using chiral nucleophilic catalysts for the dynamic kinetic asymmetric coupling of H-phosphinates with phenols.[4]

Materials:

  • Racemic Isopropyl methylphenylphosphinate (H-phosphinate)

  • Phenol derivative (e.g., 4-methoxyphenol)

  • Benzotetramisole (chiral catalyst)

  • N,N-Diisopropylethylamine (DIPEA)

  • Carbon tetrachloride (CCl₄)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl

Procedure:

  • Reaction Setup: To a solution of the racemic H-phosphinate (1.0 eq) and CCl₄ (4.0 eq) in anhydrous DCM at 0 °C, add the chiral catalyst (e.g., (S)-Benzotetramisole, 0.2 eq).

  • Nucleophile Addition: In a separate flask, prepare a solution of the phenol (0.5 eq) and DIPEA (2.0 eq) in anhydrous DCM. Add this solution dropwise to the main reaction flask. Note: Using the nucleophile as the limiting reagent is common in these resolutions.

  • Reaction: Stir the mixture at 0 °C for the specified time (e.g., 9 hours). Monitor by ³¹P NMR or HPLC.

  • Quenching and Workup: Quench the reaction with 1M HCl. Extract the mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the product by silica gel chromatography (e.g., ethyl acetate/hexane).

  • Analysis: Determine the yield and measure the enantiomeric excess (ee) of the product using chiral HPLC.

Parameter Typical Value Reference
Catalyst Loading 10-20 mol%[4]
Temperature 0 °C[4]
Yield 40-95%[4]
Enantiomeric Excess (ee) up to 62%[4]
Solvent CH₂Cl₂[4]

Troubleshooting and Key Considerations

  • Moisture Sensitivity: this compound and related intermediates are highly sensitive to moisture. All reactions must be conducted under anhydrous conditions using oven-dried glassware and an inert atmosphere (N₂ or Ar).

  • Racemization: P-stereogenic centers can be susceptible to racemization, particularly under harsh conditions (strong acid/base, high temperatures). Reaction conditions should be kept as mild as possible.

  • Side Reactions: In reactions involving strong bases or organometallics, deprotonation at the α-carbon of the methyl or phenyl group can occur, leading to side products.

  • Separation of Diastereomers: The separation of diastereomeric phosphinates can be challenging. Careful optimization of the chromatographic conditions is often required. Sometimes, fractional crystallization is a more effective alternative if one diastereomer is significantly less soluble.

  • Catalyst Activity: In catalytic reactions, the purity of the catalyst and reagents is critical. Ensure solvents are rigorously dried and reagents are of high quality.

Conclusion

This compound is a cornerstone reagent for accessing the valuable class of P-stereogenic compounds. The methodologies presented here, from the foundational chiral auxiliary approach to the more sophisticated and efficient catalytic dynamic kinetic resolutions, provide a powerful toolkit for the modern synthetic chemist. The choice of strategy depends on the specific target molecule, available resources, and desired scale. As the demand for enantiomerically pure pharmaceuticals and catalysts grows, the development of novel, highly selective methods for controlling stereochemistry at phosphorus will remain a vibrant and critical area of research.

References

  • Title: Introducing Chirality at Phosphorus Atoms: An Update on the Recent Synthetic Strategies for the Preparation of Optically Pure P‐Stereogenic Molecules. Source: ResearchGate. URL: [Link]

  • Title: Organocatalytic asymmetric synthesis of P-stereogenic molecules. Source: PMC - NIH. URL: [Link]

  • Title: Reactivity of chlorinating agents/PPh3 for the chlorination of alcohols and carboxylic acids: a comparative study. Source: ResearchGate. URL: [Link]

  • Title: [Synthesis of phosphonic acid and phosphinic acid derivatives for development of biologically active compounds]. Source: PubMed. URL: [Link]

  • Title: Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Source: MDPI. URL: [Link]

  • Title: Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis. Source: MDPI. URL: [Link]

  • Title: Synthesis of Phosphinic Amides from Chlorophosphines and Hydroxyl Amines via P(III) to P(V) Rearrangement. Source: ACS Publications. URL: [Link]

  • Title: Asymmetric Synthesis of P-Chiral Diphosphines. Steric Effects on the Palladium-Complex-Promoted Asymmetric Diels-Alder Reaction between a Dimethylphenylphosphole and (E/Z)-Methyl-Substituted Diphenylvinylphosphines. Source: PubMed. URL: [Link]

  • Title: Chiral bisphosphine Ph-BPE ligand: a rising star in asymmetric synthesis. Source: ResearchGate. URL: [Link]

Sources

Troubleshooting & Optimization

Methylphenylphosphinic chloride handling and storage procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive handling, storage, and troubleshooting information for methylphenylphosphinic chloride (CAS No. 5761-97-7) for researchers, scientists, and drug development professionals. The question-and-answer format is designed to directly address specific issues encountered during experimental work.

Section 1: Core Safety and Handling FAQs

This section addresses the most critical safety and handling questions. Understanding and adhering to these procedures is paramount for ensuring laboratory safety.

???+ question "What are the primary hazards of this compound?"

???+ question "What Personal Protective Equipment (PPE) is mandatory when handling this compound?"

???+ question "What should I do in case of accidental exposure?"

Section 2: Storage and Stability

Proper storage is crucial for maintaining the integrity of the reagent and ensuring safety.

???+ question "What are the correct storage conditions for this compound?"

???+ question "What substances are incompatible with this compound?"

Section 3: Experimental Troubleshooting Guide

This section addresses common problems and questions that arise during the use of this compound in experiments.

???+ question "I opened a new bottle of this compound and saw white fumes. Is the reagent compromised?"

???+ question "My reaction yield is lower than expected. Could the reagent have degraded?"

???+ question "How should I properly quench a reaction containing residual this compound?"

Section 4: Protocols and Workflows

Standard Protocol for Nucleophilic Acyl Substitution

This protocol provides a general workflow for reacting this compound with a nucleophile (e.g., an alcohol or amine) under inert conditions.

  • Glassware Preparation: Ensure all glassware (reaction flask, dropping funnel, condenser) is thoroughly oven-dried or flame-dried under vacuum to remove all traces of water.

  • Inert Atmosphere Setup: Assemble the glassware and purge the system with a dry, inert gas like argon or nitrogen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Preparation:

    • Dissolve your nucleophile (e.g., alcohol, amine) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) in an anhydrous solvent (e.g., dichloromethane, THF) in the reaction flask.

    • In a separate, dry dropping funnel, prepare a solution of this compound in the same anhydrous solvent.

  • Reaction Execution:

    • Cool the reaction flask containing the nucleophile to the desired temperature (typically 0°C to start).

    • Add the this compound solution from the dropping funnel to the reaction flask dropwise over a period of 15-30 minutes.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Workup and Quenching:

    • Once the reaction is complete, follow the quenching procedure described in the troubleshooting section above by slowly adding saturated aqueous NaHCO₃ at 0°C.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the product with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification.

Visualized Workflows and Pathways
Safe Handling Workflow Diagram

cluster_prep Preparation cluster_exp Experiment cluster_cleanup Cleanup & Disposal storage Store at 2-8°C under Inert Gas ppe Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) storage->ppe Step 1 fumehood Work in Fume Hood ppe->fumehood Step 2 handle Handle with Anhydrous Technique fumehood->handle Step 3 react Perform Reaction handle->react spill Spill? Follow Cleanup Protocol handle->spill If spill occurs quench Quench Slowly at 0°C react->quench waste Dispose as Hazardous Waste quench->waste spill->waste

Caption: Workflow for the safe handling of this compound.

Hydrolysis Reaction Pathway

cluster_products Hydrolysis Products reagent Methylphenylphosphinic Chloride acid Methylphenylphosphinic Acid (Inactive) reagent->acid Reacts with hcl Hydrogen Chloride Gas (Corrosive Fumes) reagent->hcl water H₂O (Moisture)

Caption: Degradation pathway of this compound via hydrolysis.

Chemical and Physical Data Summary
PropertyValueSource(s)
CAS Number 5761-97-7[1]
Molecular Formula C₇H₈ClOP
Molecular Weight 174.56 g/mol [2]
Appearance White Solid
Hazard Class Corrosive (Skin Corrosion/Irritation Category 1B)[1]
Storage Temperature 2 - 8 °C[3]
Incompatibilities Water, Strong Oxidizing Agents, Strong Bases, Alcohols, Amines[4]
References
  • Benzyltriphenylphosphonium Chloride cas1100-88-5 SDS - Durham Tech. (Note: General safety information for phosphonium salts.) [Link]

  • Methyl(phenyl)phosphinoyl chloride | C7H8ClOP | CID 21983 - PubChem - NIH. [Link]

Sources

Optimizing reaction conditions for methylphenylphosphinic chloride

Author: BenchChem Technical Support Team. Date: February 2026

An essential precursor in the synthesis of various organophosphorus compounds, including ligands for catalysis and intermediates for drug development, methylphenylphosphinic chloride (C₇H₈ClOP) presents unique challenges in its preparation.[1] Its high reactivity, particularly its sensitivity to moisture, demands carefully controlled reaction conditions to achieve high yield and purity.[2][3]

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of this compound. Structured in a practical question-and-answer format, this document addresses common issues encountered during the reaction, offering field-proven insights and solutions from a Senior Application Scientist's perspective.

Core Synthesis Protocol: Chlorination of Methylphenylphosphinic Acid

A prevalent and reliable method for preparing this compound is the chlorination of its corresponding acid using thionyl chloride (SOCl₂).[4] The protocol below outlines a standard procedure that serves as a baseline for troubleshooting and optimization.

Experimental Protocol: Step-by-Step Methodology

  • Reagent Preparation & Setup:

    • Ensure all glassware is oven-dried overnight and assembled hot under a dry nitrogen or argon atmosphere to strictly exclude moisture.

    • To a two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), add methylphenylphosphinic acid (1.0 eq).

    • Add an anhydrous, non-protic solvent such as dichloromethane (DCM) or toluene. Alternatively, the reaction can be run neat.

  • Reaction Execution:

    • Begin vigorous stirring of the suspension or solution.

    • Slowly add thionyl chloride (SOCl₂, ~1.5–2.0 eq) dropwise via a syringe or dropping funnel at 0 °C. The reaction is exothermic.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 40-80°C, depending on the solvent).

    • Monitor the reaction progress using ³¹P NMR or ¹H NMR spectroscopy until the starting material is fully consumed (typically 2-4 hours).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully remove the excess thionyl chloride and solvent under reduced pressure. This step should be performed in a well-ventilated fume hood.

    • The crude this compound can be purified by vacuum distillation to yield a colorless liquid or low-melting solid.[5]

This section addresses specific problems that may arise during the synthesis, providing probable causes and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the common causes?

Answer: Low yield is a frequent issue, often attributable to one of three main factors: moisture contamination, incomplete reaction, or losses during workup.

  • Moisture Contamination: this compound is highly susceptible to hydrolysis, which converts it back to the starting phosphinic acid.[6] Even trace amounts of water in the reagents, solvent, or glassware can drastically reduce the yield.

    • Solution: Ensure all glassware is rigorously dried. Use freshly distilled or anhydrous grade solvents. Handle starting materials in a glovebox or under a positive pressure of inert gas.

  • Incomplete Reaction: The conversion of the phosphinic acid to the acid chloride may not have gone to completion.

    • Probable Causes:

      • Insufficient Chlorinating Agent: The stoichiometry of thionyl chloride may be inadequate.

      • Low Temperature or Short Reaction Time: The reaction may require more thermal energy or time to proceed to completion.

    • Solution: Increase the equivalents of thionyl chloride to 2.0-2.5 eq. Ensure the reaction is heated to reflux for an adequate duration. Monitor the disappearance of the starting material's peak by NMR before proceeding with the workup.

  • Workup Losses: The product can be lost during the removal of excess thionyl chloride if distillation conditions are too harsh.

    • Solution: Remove excess SOCl₂ under reduced pressure at a moderate temperature. For purification, use a short-path distillation apparatus to minimize losses.

Question 2: My final product is impure after purification. What are the likely contaminants?

Answer: Impurities typically consist of unreacted starting material, the hydrolyzed product (methylphenylphosphinic acid), or non-volatile byproducts.

  • Unreacted Methylphenylphosphinic Acid: This is the most common impurity if the reaction is incomplete.

    • Detection: Can be observed in the ¹H or ³¹P NMR spectrum. The P-OH proton of the acid will be visible in the ¹H NMR spectrum.

    • Solution: Ensure the reaction goes to completion by extending the reflux time or using a slight excess of the chlorinating agent. If present in the final product, a second treatment with thionyl chloride may be necessary, followed by re-purification.

  • Hydrolysis Product: If the product is exposed to atmospheric moisture during or after the workup, it will revert to methylphenylphosphinic acid.[6]

    • Solution: Conduct the workup and any subsequent transfers under an inert atmosphere. Store the final product in a sealed container, preferably in a desiccator or glovebox.

Question 3: The reaction is sluggish or fails to start. What should I check?

Answer: A stalled reaction is almost always due to issues with reagent quality or reaction setup.

  • Reagent Quality: The primary culprit is often wet starting material or solvent.

    • Solution: Dry the methylphenylphosphinic acid in a vacuum oven before use. Use a fresh bottle of thionyl chloride, as it can decompose over time. Ensure solvents are of anhydrous grade.

  • Reaction Temperature: While the initial addition is done at 0 °C to control the exotherm, the reaction requires heating to proceed at a reasonable rate.

    • Solution: Ensure the reaction mixture is brought to a steady reflux after the addition of thionyl chloride is complete.

Below is a decision tree to guide the troubleshooting process for low product yield.

Caption: General workflow for this compound synthesis.

References

  • Burrow, T., & Siqueira da Silva, P. (2011). Methyl(phenyl)phosphinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3220. Available at: [Link]

  • Petneházy, I., & Szabó, A. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 25(22), 5448. Available at: [Link]

  • Grokipedia. (n.d.). Methylphosphinic acid. Retrieved from Grokipedia. Available at: [Link]

  • LookChem. (n.d.). This compound. Retrieved from LookChem. Available at: [Link]

  • Organic Syntheses. (n.d.). A Scalable and High-Yielding Synthesis of N-(Diphenylphosphinoyl)hydroxylamine. Organic Syntheses, 92, 276. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of hydroxymethylphenylphosphinic acid. Retrieved from ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Methylphosphonic acid. In Wikipedia. Available at: [Link]

  • Google Patents. (n.d.). CN101671366A - Environmentally-friendly synthesis method for phenylphosphonic dichloride. Retrieved from Google Patents.
  • Kent Academic Repository. (n.d.). PHOSPHINIC ACID SYNTHESIS. Retrieved from Kent Academic Repository. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of phosphinates and phosphinic acid derivatives. Retrieved from Organic Chemistry Portal. Available at: [Link]

  • PubChem. (n.d.). Methyl(phenyl)phosphinoyl chloride. Retrieved from PubChem. Available at: [Link]

  • Google Patents. (n.d.). CN103275123A - Preparation method of triphenylmethylphosphonium chloride. Retrieved from Google Patents.
  • ResearchGate. (n.d.). Synthesis and crystal structure of methylphosphonic dichloride and N,N-diethyl-P-methylphosphonamidic chloride. Retrieved from ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). EP0271695A1 - Process for preparing phosphinic or phosphonic-acid clorides. Retrieved from Google Patents.
  • Google Patents. (n.d.). CN112028937A - Preparation method and preparation system for synthesizing methyl phosphine dichloride through one-step method. Retrieved from Google Patents.
  • Google Patents. (n.d.). US3813435A - Process for preparing methylphosphonothioic dichloride. Retrieved from Google Patents.
  • DTIC. (n.d.). Design and Synthesis of Candidate Prophylactic and Therapeutic Compounds for Use in the Management of Organophosphorus Poisoning. Retrieved from DTIC. Available at: [Link]

  • Google Patents. (n.d.). US4871486A - Process for making methylphosphonic dichloride. Retrieved from Google Patents.
  • Organic Letters. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595. Available at: [Link]

  • The Hive Novel Discourse. (2003). Grignard synthesis of amphetamines. Retrieved from Erowid. Available at: [Link]

  • Wikipedia. (2023). Methylphosphonyl dichloride. In Wikipedia. Available at: [Link]

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Technical Support Center: Purification of Methylphenylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of methylphenylphosphinic chloride. This document is designed for researchers, scientists, and professionals in drug development who handle this reactive and moisture-sensitive compound. Here, we move beyond simple protocols to explain the underlying principles and troubleshoot common issues encountered in the laboratory, ensuring you can achieve the desired purity for your critical applications.

Part 1: Frequently Asked Questions - Understanding Your Product

This section addresses foundational knowledge crucial for safely and effectively handling this compound.

Q1: What are the key physical and chemical properties I must be aware of?

Understanding the compound's properties is the first step to successful purification. This compound is a white solid at room temperature with a relatively low melting point of 36-38°C.[1][2] Its boiling point is approximately 154-156°C under reduced pressure (11 mmHg), which indicates that vacuum distillation is a primary purification method.[1][2] Crucially, it is highly sensitive to moisture and will hydrolyze upon contact with water or humid air, breaking down into methylphenylphosphinic acid.[3] This reactivity necessitates handling under anhydrous conditions.

Q2: What are the common impurities I can expect in my crude this compound?

The impurity profile depends heavily on the synthetic route, but several common contaminants can be anticipated:

  • Unreacted Starting Materials: Depending on the synthesis, you may have residual reactants.

  • Hydrolysis Products: The most common impurity is methylphenylphosphinic acid, formed from exposure to moisture. Its presence can make the product appear oily or gummy.

  • Solvent Residues: Residual solvents from the reaction or initial workup are common. These can often be removed under a high vacuum.

  • Byproducts: Side reactions can lead to various phosphorous-containing byproducts. The specific nature of these depends on the synthetic pathway.

Q3: How must I safely handle and store this compound?

Safety is paramount. This compound is classified as corrosive and can cause severe skin burns and eye damage.[3][4]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][6]

  • Storage: Due to its moisture sensitivity, it must be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[3] For long-term stability, refrigeration (2-8°C) is recommended to minimize degradation.[1][6]

Part 2: Troubleshooting Common Purification Challenges

This section provides direct answers to problems you may encounter during your experiments.

Q4: My purified product is an oil or a low-melting solid, not the expected white crystalline solid. What went wrong?

This is a frequent issue, typically pointing to the presence of impurities that cause freezing-point depression.

  • Likely Cause 1: Water Contamination. The most probable culprit is hydrolysis. The resulting methylphenylphosphinic acid can form a eutectic mixture with the desired product.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Handle the compound quickly and under an inert atmosphere. If hydrolysis has occurred, purification via vacuum distillation may be necessary to separate the chloride from the less volatile acid.

  • Likely Cause 2: Residual Solvent. Trapped solvent from the synthesis or workup can also lead to an oily appearance.

    • Solution: Dry the product under a high vacuum (e.g., <1 mmHg) for several hours. Gentle heating (e.g., to 30°C, below the melting point) can help drive off residual solvents, but be cautious not to induce decomposition.

Q5: I'm attempting to recrystallize my product, but it keeps "oiling out." How can I induce crystallization?

"Oiling out" occurs when the compound comes out of the solution as a liquid phase rather than a solid crystal lattice, often because the solution is too supersaturated or cooling is too rapid.

  • Troubleshooting Steps:

    • Solvent Choice: The solvent system is critical. Since the product is a polar molecule, a non-polar solvent or a mixed-solvent system is often effective. Experiment with systems like toluene/hexane or diethyl ether/hexane. A patent for a related compound suggests methanol can also be effective for recrystallization.[7]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Do not place it directly into an ice bath. Once at room temperature, cooling can be continued in a refrigerator.

    • Induce Nucleation: If crystals do not form, try scratching the inside of the flask below the solvent line with a glass rod. This creates microscopic imperfections where crystals can begin to nucleate. Alternatively, add a tiny "seed" crystal from a previously purified batch.

    • Purity Check: Persistent oiling out can indicate significant impurities. It may be necessary to perform another purification step, like distillation, before attempting recrystallization.[8]

Q6: My yield is very low after vacuum distillation. What are the potential causes?

Low recovery from distillation can be frustrating. The issue usually lies in the setup, conditions, or thermal stability.

  • Troubleshooting Steps:

    • Vacuum Integrity: Ensure all joints in your distillation apparatus are well-sealed and the vacuum pump is capable of reaching the required pressure (<11 mmHg). Leaks will prevent the compound from distilling at the correct temperature.

    • Temperature Control: The boiling point is pressure-dependent. Overheating the distillation flask can cause the product to decompose, leading to charring and reduced yield. Use a heating mantle with a stirrer and monitor the vapor temperature closely. The temperature of the distilling vapor should match the expected boiling point at your system's pressure.

    • Apparatus Design: Use a short-path distillation apparatus to minimize the distance the vapor has to travel, which reduces product loss on the glass surfaces. Ensure the condenser has adequate cooling water flow.

Part 3: Detailed Purification Protocols

This section provides structured methodologies for the most effective purification techniques for this compound.

Method 1: Purification by Vacuum Distillation

This is often the most effective method for removing non-volatile impurities like salts and the hydrolysis byproduct, methylphenylphosphinic acid.

Experimental Protocol:

  • Setup: Assemble a short-path vacuum distillation apparatus. All glassware must be thoroughly dried in an oven (>120°C) and assembled while still warm to prevent atmospheric moisture adsorption.

  • Charging the Flask: In the fume hood, charge the crude this compound into the distillation flask. Add a magnetic stir bar.

  • Evacuation: Seal the system and slowly apply vacuum. Initial bubbling may occur as residual solvents are removed.

  • Heating: Once a stable vacuum is achieved (e.g., ~11 mmHg), begin gently heating the distillation flask with a heating mantle while stirring.

  • Fraction Collection: The product will begin to distill when the vapor temperature reaches ~154-156°C (at 11 mmHg).[1] Collect the fraction that distills at a constant temperature. The purified product will solidify in the receiving flask upon cooling.

  • Shutdown: Once the distillation is complete, turn off the heat and allow the system to cool completely before slowly venting to an inert gas (e.g., nitrogen).

Method 2: Purification by Recrystallization

Recrystallization is excellent for removing small amounts of impurities from a solid product.

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent system (e.g., toluene/hexane). The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: In a dry flask under an inert atmosphere, add the minimum amount of hot toluene required to fully dissolve the crude product.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Crystallization: Slowly add a non-polar "anti-solvent" like hexane to the hot solution until it just begins to turn cloudy (the cloud point). Add a drop or two of the hot solvent to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Pure crystals should form. The flask can then be placed in a refrigerator to maximize crystal yield.

  • Isolation: Collect the crystals by filtration under an inert atmosphere (e.g., using a Schlenk filter). Wash the crystals with a small amount of cold, fresh solvent (hexane).

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvent.

Data Summary: Comparison of Purification Techniques
Purification MethodPrincipleKey AdvantagesCommon Issues & Limitations
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.Excellent for removing non-volatile or high-boiling impurities. Can handle larger quantities.Requires specialized glassware. Risk of thermal decomposition if overheated.[9]
Recrystallization Separation based on differences in solubility in a given solvent at different temperatures.Highly effective for achieving very high purity. Good for removing small amounts of similarly structured impurities.Yield loss is inherent. Finding a suitable solvent can be challenging; "oiling out" can occur.[7]
Flash Chromatography Separation based on differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.Can separate complex mixtures. Applicable to a wide range of compounds.[10]Compound is moisture-sensitive and may hydrolyze on silica gel. Requires solvent removal post-purification.

Part 4: Workflow and Purity Assessment

Choosing the right purification strategy is key. The following diagram outlines a logical workflow for purifying crude this compound.

Purification_Workflow cluster_start Start: Crude Product Analysis cluster_assessment Initial Assessment cluster_pathways Purification Pathways cluster_end Final Analysis Start Crude Methylphenylphosphinic Chloride Assess Is the product primarily a solid or an oil? Start->Assess Solid Primarily Solid Assess->Solid Solid Oil Primarily Oil / Gummy Assess->Oil Oil Distill Vacuum Distillation Solid->Distill Significant non-volatile impurities suspected Recrystallize Recrystallization Solid->Recrystallize High initial purity Oil->Distill High boiling impurities or hydrolysis suspected Distill->Recrystallize For highest purity Final Purified Product Distill->Final Recrystallize->Final Chrom Flash Chromatography (Anhydrous Conditions) Analysis Purity Check (NMR, GC, HPLC) Final->Analysis

Caption: Decision workflow for selecting a purification method.

After purification, it is essential to verify the purity. Several analytical methods can be employed:

  • High-Performance Liquid Chromatography (HPLC): Can separate and quantify structurally related impurities.[11]

  • Gas Chromatography (GC): Useful for detecting and quantifying residual solvents.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are powerful tools for structural confirmation and identifying phosphorous-containing impurities. Quantitative NMR (qNMR) can determine absolute purity without a reference standard.[11]

By following this guide, researchers can effectively troubleshoot common issues and apply robust purification protocols to obtain high-purity this compound, ensuring the reliability and success of their subsequent experiments.

References

  • Dayang Chem (Hangzhou) Co.,Ltd. This compound Properties.
  • SIELC Technologies. Separation of Methyltriphenylphosphonium chloride on Newcrom R1 HPLC column.
  • Fisher Scientific. SAFETY DATA SHEET - Methyltriphenylphosphonium chloride.
  • Sigma-Aldrich. SAFETY DATA SHEET - Dichloromethylphenylsilane. (While not the exact compound, it provides analogous safety and handling information for reactive chlorides).
  • Thermo Fisher Scientific. SAFETY DATA SHEET - this compound.
  • Fisher Scientific. SAFETY DATA SHEET - this compound.
  • BOC Sciences. This compound.
  • PubChem, National Institutes of Health. Methyl(phenyl)phosphinoyl chloride.
  • Alfa Chemistry. CAS 5761-97-7 this compound.
  • Google Patents. CN103275123A - Preparation method of triphenylmethylphosphonium chloride.
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
  • BenchChem. Technical Support Center: Purification of Dimorpholinophosphinyl Chloride Products.
  • Google Patents. US3094559A - Method for the preparation of diphenylphosphinous chloride.
  • BenchChem. A Comparative Guide to Analytical Methods for Purity Determination of Tetraphenylphosphonium Chloride.
  • ChemicalBook. Diphenylphosphinic Chloride synthesis.
  • PubChem, National Institutes of Health. Dimethylphosphinic chloride.
  • Der Pharma Chemica. Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and....

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Technical Support Center: Methylphenylphosphinic Chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methylphenylphosphinic chloride. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered when using this versatile reagent. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct I should expect in my reaction?

The most prevalent and often unavoidable byproduct is methylphenylphosphinic acid . This occurs due to the high reactivity of the phosphorus-chlorine (P-Cl) bond towards nucleophiles, particularly water. Even trace amounts of moisture in your solvents, reagents, or glassware can lead to rapid hydrolysis.

Q2: My reaction mixture is becoming acidic over time. What's happening?

This is a direct consequence of hydrolysis. The reaction between this compound and water not only produces methylphenylphosphinic acid but also releases hydrochloric acid (HCl) as a byproduct. This acidification can impact the stability of acid-sensitive functional groups on your substrate and potentially alter the course of your desired reaction.

Q3: How can I detect and quantify byproduct formation?

A combination of analytical techniques is recommended for robust analysis:

  • ³¹P NMR Spectroscopy: This is the most direct method. Each phosphorus-containing species will have a distinct chemical shift, allowing for clear identification and relative quantification of the starting material, desired product, and byproducts like methylphenylphosphinic acid and its anhydride.

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the reaction progress. Methylphenylphosphinic acid is significantly more polar than the starting chloride and will exhibit a much lower Rf value.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides separation and mass identification, confirming the presence of byproducts and helping to identify any unexpected species.[1][2][3]

Troubleshooting Guide 1: Low Yield & Presence of a Highly Polar Byproduct

Symptoms:

  • Your reaction stalls or results in a low yield of the desired product.

  • TLC analysis shows a significant spot at the baseline (low Rf).

  • ³¹P NMR reveals a major peak corresponding to methylphenylphosphinic acid.

Root Cause Analysis: This issue is almost certainly caused by hydrolysis of the this compound. The phosphorus center is highly electrophilic, and the chloride is an excellent leaving group, making the P-Cl bond exceptionally susceptible to attack by water.[4][5][6][7]

Core Mechanism: Hydrolysis Pathway The mechanism is a classic nucleophilic acyl substitution at the phosphorus center. The oxygen atom of water attacks the electrophilic phosphorus atom, leading to a transient trigonal bipyramidal intermediate. The chloride ion is subsequently expelled, followed by deprotonation to yield methylphenylphosphinic acid and HCl.

G cluster_main Hydrolysis Pathway MPPC This compound (R-P(O)Cl) TS Trigonal Bipyramidal Intermediate MPPC->TS + H₂O H2O H₂O (Trace Moisture) H2O->TS Products Methylphenylphosphinic Acid (R-P(O)OH) + HCl TS->Products - Cl⁻, - H⁺ G cluster_anhydride Anhydride Formation Pathway Chloride Methylphenylphosphinic Chloride (R-P(O)Cl) Anhydride Methylphenylphosphinic Anhydride (R-P(O)-O-P(O)-R) Chloride->Anhydride Acid Methylphenylphosphinic Acid (R-P(O)OH) (from hydrolysis) Acid->Anhydride Nucleophilic Attack HCl HCl

Caption: Anhydride formation from chloride and acid.

Preventative Measures & Corrective Protocols:

  • Strict Moisture Control: The most effective way to prevent anhydride formation is to prevent the initial hydrolysis that forms the phosphinic acid precursor. Follow all protocols outlined in Troubleshooting Guide 1.

  • Control of Stoichiometry and Addition:

    • Protocol: When reacting the chloride with a nucleophile (e.g., an alcohol or amine), use a slight excess (1.05-1.1 equivalents) of the nucleophile to ensure all the phosphinic chloride is consumed.

    • Slow Addition: Add the this compound solution dropwise to the solution of your substrate and any base. This maintains a low instantaneous concentration of the chloride, favoring the desired reaction over side reactions.

  • Temperature Management: Keep the reaction temperature as low as reasonably possible to slow the rate of competing side reactions.

Summary Table of Common Byproducts
Byproduct NameChemical FormulaCommon CauseRecommended Analytical Method
Methylphenylphosphinic AcidC₇H₉O₂PReaction with trace water (hydrolysis).³¹P NMR, TLC (polar spot), LC-MS
Methylphenylphosphinic AnhydrideC₁₄H₁₆O₃P₂Reaction of the starting chloride with the phosphinic acid byproduct.³¹P NMR, LC-MS
Methylphenylphosphinate EstersC₇H₈O₂P-RUse of alcohol solvents or presence of alcohol impurities.¹H NMR, ¹³C NMR, LC-MS
Troubleshooting Workflow: A Logic Diagram

This diagram provides a systematic approach to diagnosing issues in your reaction.

workflow start Reaction Outcome: Low Yield / Impure Product check_tlc Analyze by TLC/ ³¹P NMR start->check_tlc polar_spot Major Polar Byproduct (Low Rf / Acid Peak)? check_tlc->polar_spot anhydride_peak Anhydride Peak in ³¹P NMR? polar_spot->anhydride_peak No hydrolysis Root Cause: Hydrolysis polar_spot->hydrolysis Yes anhydride Root Cause: Anhydride Formation anhydride_peak->anhydride Yes other Investigate Other Side Reactions (e.g., with solvent) anhydride_peak->other No implement_drying Action: Implement Rigorous Drying Protocols & Inert Atmosphere hydrolysis->implement_drying anhydride->implement_drying Primary Action control_addition Action: Control Stoichiometry & Use Slow Addition anhydride->control_addition Secondary Action

Caption: Systematic troubleshooting workflow.

References
  • Nowack, B. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization. Journal of Chromatography A, 975(2), 245-252.

  • Abbas, K.A., & Cook, R.D. (1977). The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. Canadian Journal of Chemistry, 55(21), 3740-3750.

  • Primoris. (n.d.). Unpacking phosphonic acid. [Technical Report].

  • Nowack, B. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization. Request PDF.

  • Keglevich, G. (2018). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 23(8), 1947.

  • Bauer, A., et al. (2018). Determination of Fosetyl and Phosphonic Acid at 0.010 mg/kg Level by Ion Chromatography Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 66(1), 346-350.

  • Kleiner, H. (1981). Process for the manufacture of phosphinic and phosphonic acid anhydrides. U.S. Patent 4,267,125.

  • National Center for Biotechnology Information. (n.d.). Methyl(phenyl)phosphinoyl chloride. PubChem Compound Database.

  • Houlden, C. E., et al. (2019). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Organometallics, 38(21), 4147-4153.

  • Reddit User Discussion. (2024). Dichlorination of acid sensitive phosphonic acid ester. r/chemistry.

  • Wang, Y., et al. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega, 7(2), 2358-2368.

  • Wikipedia. (n.d.). Staudinger reaction.

  • DesMurs, O., & Lhermitte, F. (2010). Method of analyzing phosphorous acid, fosetyl-al or both simultaneously. U.S. Patent 7,745,221.

  • Effenberger, F., Konig, G., & Klenk, H. (1981). Mixed Carboxylic-Dichlorophosphoric Anhydrides - Reactive Intermediates in Acyl Chloride Synthesis with POCl3. Angewandte Chemie International Edition in English, 20(3), 269-270.

  • Maier, L. (1972). Process for preparing organic phosphinic acid anhydrides. U.S. Patent 3,689,548.

  • LibreTexts Chemistry. (2020). 14.2: Reactions with Phosphorus Halides and Thionyl Chloride.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Chlorophosphorane Reactions.

  • Chemistry Stack Exchange. (2019). Rationalising the reactivity of phosphoryl chloride.

  • LibreTexts Chemistry. (2022). 5.4: Hydrolysis Reactions.

  • Allcock, H. R. (1964). Phosphonitrilic Compounds. II. Reactions of Phosphonitrilic Chlorides with Catechol and Triethylamine. Journal of the American Chemical Society, 86(12), 2591-2595.

  • Abboud, M. I., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. Organic Process Research & Development, 21(11), 1785-1789.

  • Chemistry Stack Exchange. (2016). Hydrolysis of Phosphorus Trichloride.

  • LibreTexts Chemistry. (2022). 21.5: Chemistry of Acid Anhydrides.

  • Balint, M., & Keglevich, G. (2020). Asymmetric Electrophilic Reactions in Phosphorus Chemistry. Symmetry, 12(1), 120.

  • LookChem. (n.d.). This compound.

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Technical Support Center: Mastering the Quench of Methylphenylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and quenching reactions involving methylphenylphosphinic chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance and troubleshooting solutions. Our focus is on ensuring the safety, efficiency, and success of your experimental work by understanding the chemical principles behind the procedures.

Introduction to this compound

This compound (MPPC) is a valuable reagent in organic synthesis, particularly in the preparation of phosphinate esters and other organophosphorus compounds. As a phosphorus acid chloride, it is highly reactive towards nucleophiles and is sensitive to moisture. A critical step in any reaction involving MPPC is the "quench," which deactivates any unreacted reagent and facilitates the purification of the desired product. Improper quenching can lead to safety hazards, reduced yields, and product contamination.

This guide provides a comprehensive overview of quenching strategies, detailed protocols, and answers to frequently asked questions to navigate the challenges associated with this reactive compound.

Frequently Asked Questions (FAQs)

Q1: Why is quenching this compound a critical step?

A1: this compound is highly reactive and will readily hydrolyze with ambient moisture, and more vigorously with water, to produce methylphenylphosphinic acid and corrosive hydrogen chloride (HCl) gas.[1] An uncontrolled quench can lead to a rapid exotherm, pressure buildup from HCl evolution, and potential splashing of corrosive materials. A proper quench ensures the safe and controlled neutralization of the reactive species, prevents unwanted side reactions, and simplifies the subsequent workup and purification process.

Q2: What are the primary hazards associated with quenching this compound?

A2: The main hazards include:

  • Vigorous, Exothermic Reaction: Rapid addition of a quenching agent, especially water, can cause a sudden and dangerous increase in temperature.

  • Liberation of HCl Gas: The reaction of this compound with protic solvents like water or alcohols generates hydrogen chloride gas, which is corrosive and toxic upon inhalation.[1]

  • Corrosive Nature: Both the starting material and the acidic byproducts are corrosive and can cause severe skin and eye damage.[2]

Q3: Can I quench my reaction mixture at low temperatures (e.g., 0 °C)?

A3: While intuitive for controlling exotherms, quenching at very low temperatures can be hazardous. It may decrease the rate of hydrolysis to the point where unreacted this compound and metastable intermediates accumulate. A subsequent warming of the mixture during workup can then lead to a delayed and potentially uncontrollable runaway reaction. A controlled quench at or slightly above ambient temperature is often safer.

Q4: What is a "reverse quench" and why is it often recommended?

A4: A "reverse quench" involves adding the reaction mixture containing the acid chloride to the quenching solution, rather than the other way around. This method is highly recommended as it maintains a constant excess of the quenching agent, which helps to dissipate heat more effectively and ensures a more controlled reaction.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Violent, Uncontrolled Reaction During Quench 1. Quenching agent added too quickly. 2. Insufficient cooling or heat dissipation. 3. "Normal" quench (quenching agent added to the reaction mixture).1. Add the quenching agent slowly and dropwise with vigorous stirring. 2. Perform the quench in an ice bath to manage the exotherm. 3. Always use a "reverse quench" by adding the reaction mixture to the quenching solution.
Excessive Fuming (HCl Gas) 1. Inadequate ventilation. 2. Quenching with a protic solvent (water, alcohol) without a neutralizing agent.1. Always perform the quench in a well-ventilated fume hood. 2. Use a quenching solution containing a base (e.g., sodium bicarbonate, sodium carbonate, or triethylamine) to neutralize the HCl as it is formed. 3. A gas trap with a dilute NaOH solution can be used to scrub the exhaust.
Incomplete Quench (Presence of Starting Material After Workup) 1. Insufficient amount of quenching agent used. 2. Quenching at too low a temperature, leading to incomplete reaction. 3. Poor mixing of the reaction mixture and quenching solution.1. Use a sufficient excess of the quenching agent (typically 5-10 equivalents relative to the initial amount of this compound). 2. Allow the quenched mixture to warm to room temperature and stir for a sufficient period (e.g., 30-60 minutes) to ensure complete hydrolysis. 3. Ensure vigorous stirring during the entire quenching process.
Formation of an Emulsion During Aqueous Workup 1. Presence of finely divided solids. 2. High concentration of salts.1. Filter the mixture through a pad of celite. 2. Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Product Degradation During Quench 1. The desired product is sensitive to acidic or basic conditions.1. If the product is acid-sensitive, use a basic quenching solution (e.g., saturated sodium bicarbonate). 2. If the product is base-sensitive, quench with ice-cold water or a dilute acid (e.g., 1M HCl), and then quickly neutralize and extract the product.

Experimental Protocols

Safety First: Personal Protective Equipment (PPE)

Before proceeding with any of the following protocols, ensure you are wearing appropriate PPE:

  • Safety goggles or a face shield.

  • Flame-resistant lab coat.

  • Chemically resistant gloves (e.g., nitrile or neoprene).

All operations should be conducted in a certified chemical fume hood.

Protocol 1: Standard Aqueous Quench (Reverse Quench)

This is a general and effective method for neutralizing residual this compound.

Step-by-Step Procedure:

  • In a separate flask, prepare the quenching solution by adding a sufficient volume of crushed ice to a saturated aqueous solution of sodium bicarbonate. The volume should be large enough to allow for efficient stirring and heat dissipation.

  • Cool the reaction mixture containing this compound in an ice bath.

  • With vigorous stirring, slowly add the cooled reaction mixture dropwise to the ice/bicarbonate slurry.

  • Monitor the temperature of the quenching mixture. Maintain it below 20°C by controlling the rate of addition.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature while continuing to stir for 30-60 minutes to ensure complete hydrolysis.

  • Proceed with the standard workup procedure (e.g., extraction with an organic solvent, washing, drying, and concentration).

Workflow for Standard Aqueous Quench

cluster_prep Preparation cluster_quench Quenching (Reverse Quench) cluster_post_quench Post-Quench prep_quench Prepare ice/saturated NaHCO3 slurry in a separate flask cool_reaction Cool reaction mixture in an ice bath add_reaction Slowly add reaction mixture to the quenching slurry with vigorous stirring cool_reaction->add_reaction monitor_temp Maintain temperature < 20°C add_reaction->monitor_temp warm_stir Warm to room temperature and stir for 30-60 min monitor_temp->warm_stir workup Proceed to workup (extraction, etc.) warm_stir->workup

Caption: Workflow for a standard reverse aqueous quench.

Protocol 2: Quenching with an Alcohol

This method is useful when the formation of the corresponding methylphenylphosphinate ester is desired or not detrimental to the product isolation. The reaction is generally less vigorous than with water.

Step-by-Step Procedure:

  • Cool the reaction mixture in an ice bath.

  • Slowly add an excess of a simple alcohol (e.g., methanol or ethanol, 5-10 equivalents) to the stirred reaction mixture.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • If necessary, add a tertiary amine like triethylamine to neutralize the generated HCl.

  • Proceed with the appropriate workup, which may include washing with water or brine to remove salts and excess alcohol.

Reaction Diagram for Alcoholic Quench

MPPC This compound Ester Methylphenylphosphinate Ester MPPC->Ester + Alcohol R-OH (e.g., Methanol) Alcohol->Ester + HCl HCl

Sources

Technical Support Guide: Safe Disposal of Methylphenylphosphinic Chloride Waste

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe handling, neutralization, and disposal of methylphenylphosphinic chloride (MPPC) waste. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the chemical principles and safety imperatives behind each step. Our goal is to empower you with the knowledge to manage this reactive compound confidently and in compliance with safety standards.

Section 1: Hazard Identification & Core Safety Principles

This section addresses the most immediate questions regarding the inherent risks of this compound. Understanding these hazards is the foundation of a safe disposal workflow.

Q1: What are the primary hazards of this compound?

A1: this compound (CAS No: 5761-97-7) is classified as a corrosive material.[1][2] Its primary hazards are:

  • Severe Corrosivity: It causes severe skin burns and serious eye damage upon contact.[1][2][3] Ingestion can cause perforation of the stomach or esophagus.[1]

  • Water Reactivity: It reacts readily with water and moisture, including humidity in the air, in a process called hydrolysis.[4][5]

  • Toxic Byproducts: The reaction with water is exothermic and produces corrosive and toxic hydrogen chloride (HCl) gas, which can cause severe respiratory tract irritation.[4][6]

Q2: What does it mean that this compound is "water-reactive," and why is that a critical factor in its disposal?

A2: Water-reactivity means the compound undergoes a rapid and often energetic chemical reaction with water. For this compound, this is a hydrolysis reaction where the chloride atom is displaced by a hydroxyl group (-OH) from water. This process is fundamentally important for two reasons:

  • Hazardous Gas Release: The reaction liberates hydrogen chloride (HCl) gas.[4] In an uncontrolled setting, this can lead to a rapid build-up of a corrosive and toxic atmosphere.

  • Exothermic Nature: The reaction releases heat. If a large amount of the compound is mixed with water quickly, the reaction can generate significant heat, potentially causing the solution to boil and splash hazardous materials.[5]

The entire disposal protocol is designed to control this hydrolysis reaction, turning a hazardous reactivity into a controlled degradation pathway.

Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound waste?

A3: Due to its severe corrosivity and reactivity, a stringent PPE protocol is non-negotiable. All handling and disposal steps must be performed inside a certified chemical fume hood.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of corrosive liquid and fumes. Standard safety glasses are insufficient.[3][7]
Hand Protection Compatible chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended.Prevents skin contact which causes severe burns.[8] Glove material must be chosen based on chemical compatibility charts, as not all materials offer adequate protection.
Body Protection Flame-retardant laboratory coat and a chemical-resistant apron.Protects against spills and splashes on clothing and skin.[5]
Respiratory Not typically required if all work is done in a fume hood.A fume hood provides adequate ventilation. For major spills or ventilation failure, a respirator with an acid gas cartridge would be necessary.[7]

Section 2: Step-by-Step Waste Neutralization Protocol

This protocol details the recommended method for neutralizing small quantities (<50 g) of this compound waste in a laboratory setting. The principle is to first perform a controlled hydrolysis to convert the reactive acid chloride into the more stable methylphenylphosphinic acid and hydrochloric acid, followed by neutralization of the acidic solution.

Experimental Protocol: Controlled Hydrolysis and Neutralization

Objective: To safely convert reactive this compound into a non-reactive, neutralized aqueous waste stream suitable for disposal by an approved hazardous waste contractor.

Materials:

  • This compound waste

  • Large beaker (at least 10x the volume of the waste)

  • Stir bar and magnetic stir plate

  • Ice bath

  • Dropping funnel

  • 5% Sodium bicarbonate (NaHCO₃) or soda ash (Na₂CO₃) aqueous solution

  • pH paper or calibrated pH meter

  • Appropriate waste container

Methodology:

  • Preparation (Inside a Fume Hood):

    • Place the large beaker containing a stir bar into an ice bath situated on a magnetic stir plate. This is crucial for dissipating the heat generated during hydrolysis and neutralization.[5]

    • Add a significant volume of cold water (e.g., 200-300 mL for 10-20 g of waste) to the beaker and begin gentle stirring. The large volume of water acts as a heat sink.

    • If the waste is a solid, dissolve it in a minimal amount of a water-miscible organic solvent that does not react with it (e.g., acetone or tetrahydrofuran) before proceeding.

  • Controlled Hydrolysis (Addition of Waste):

    • Slowly and carefully, add the this compound waste to the stirring cold water dropwise or in very small portions.

    • Causality: This slow, controlled addition is the most critical step. It ensures that the heat and HCl gas generated by the exothermic hydrolysis reaction are produced at a manageable rate, preventing boiling, splashing, and excessive fuming.[5]

  • Neutralization:

    • Once the addition of the waste is complete, allow the mixture to stir in the ice bath for at least 30 minutes to ensure hydrolysis is complete.

    • Slowly add the 5% sodium bicarbonate or soda ash solution from a dropping funnel. You will observe gas (CO₂) evolution.

    • Causality: A weak base like sodium bicarbonate is used to control the rate of the acid-base neutralization, which is also exothermic. A strong base like sodium hydroxide could generate too much heat too quickly.[9][10]

    • Continue adding the basic solution portion-wise until gas evolution ceases.

  • Final pH Adjustment & Verification:

    • Check the pH of the solution using pH paper or a pH meter. Continue adding the basic solution until the pH is between 6.0 and 8.0.

    • Self-Validation: Achieving a stable, neutral pH confirms that the corrosive acids (HCl and methylphenylphosphinic acid) have been successfully neutralized.

  • Waste Collection and Labeling:

    • Transfer the final neutralized aqueous solution to a designated hazardous waste container.

    • Label the container clearly as "Neutralized this compound Waste" and list the final components (water, sodium chloride, sodium methylphenylphosphonate).

    • Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a certified waste disposal contractor.[11][12]

Section 3: Troubleshooting Guide

Q: The solution is heating up rapidly and fuming excessively during the addition of the waste. What should I do?

A: This indicates the rate of addition is too fast.

  • Stop the Addition Immediately: Halt the introduction of any more this compound.

  • Ensure Adequate Cooling: Check that the ice bath is sufficient. Add more ice if necessary.

  • Maintain Stirring: Continue stirring to promote even heat distribution.

  • Reduce Fume Hood Sash Height: Lower the sash to the lowest practical working height to increase the face velocity and ensure all fumes are captured.

  • Resume with Caution: Once the reaction has subsided and cooled, resume the addition at a much slower rate.

Q: I spilled a small amount (<5g) of this compound in the fume hood. How do I clean it up?

A: Follow the spill response workflow outlined in Section 4. The key steps are:

  • Control and Contain: Keep the spill contained within the fume hood.

  • Absorb: Cover the spill with a dry, inert absorbent material like sand, vermiculite, or a commercial acid spill kit absorbent.[5][13] Do NOT use combustible materials like paper towels directly on the spill.[10]

  • Neutralize (if safe): Once absorbed, you can cautiously sprinkle sodium bicarbonate or soda ash over the absorbent material to neutralize the residual acid chloride.[10]

  • Collect and Dispose: Carefully scoop the mixture into a designated solid waste container.[14]

  • Decontaminate: Wipe the area with a cloth dampened with a soap and water solution, followed by a clean water rinse.[15][16] All cleaning materials must be disposed of as hazardous waste.

Q: The final solution is still acidic after adding a large amount of bicarbonate solution. What does this mean?

A: This likely means you underestimated the amount of acid produced. Continue to slowly add the 5% sodium bicarbonate solution while monitoring the pH. Ensure you are allowing enough time for the reaction to complete and for the CO₂ to dissipate before taking a pH reading.

Section 4: Spill Management Workflow

A spill of this compound requires a calm and systematic response. The following workflow outlines the necessary steps from initial alert to final decontamination.

Spill_Workflow cluster_Phase1 Immediate Response cluster_Phase2 Containment & Cleanup cluster_Phase3 Final Steps spill Spill Occurs Alert personnel in the immediate area evacuate Evacuate immediate area (if outside fume hood or large spill) spill->evacuate Assess severity ppe Don appropriate PPE (Face shield, double gloves, apron) evacuate->ppe contain Contain the spill with inert absorbent material (sand, vermiculite) ppe->contain neutralize Cautiously apply neutralizer (Sodium Bicarbonate) over absorbent contain->neutralize collect Collect absorbed material into a labeled waste container neutralize->collect decontaminate Clean spill area with soap & water collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose report Report incident to Lab Supervisor / EHS dispose->report

Caption: Workflow for managing a this compound spill.

Section 5: Chemical Degradation Pathway

The primary disposal method relies on the chemical degradation of this compound via hydrolysis. This reaction converts the hazardous acid chloride into less reactive species that can be safely neutralized.

Hydrolysis_Pathway cluster_products Hydrolysis Products reactant1 This compound (C₇H₈ClOP) product1 Methylphenylphosphinic Acid (C₇H₉O₂P) reactant1->product1 P-Cl bond cleavage product2 Hydrochloric Acid (HCl) reactant1->product2 reactant2 Water (H₂O) reactant2->product1 reactant2->product2

Caption: Hydrolysis of this compound.

Section 6: Frequently Asked Questions (FAQs)

Q: How should I store this compound waste before I can perform the disposal procedure?

A: All waste, whether pure compound or in a solvent, must be stored in a clearly labeled, tightly sealed container made of a compatible material (e.g., glass or PTFE).[12][17] The container must be kept in a designated, cool, dry, and well-ventilated secondary containment bin, away from water and incompatible materials like strong bases or oxidizing agents.[7]

Q: Can I mix this waste with other chlorinated or non-chlorinated organic solvent waste streams?

A: No. Due to its high reactivity, this compound waste should never be mixed with other waste streams.[12][18] Mixing could lead to unpredictable and dangerous reactions. It must be segregated and treated as its own unique waste stream.

Q: Who is qualified to perform this disposal procedure?

A: Only trained laboratory personnel who are familiar with the hazards of the compound, have read the Safety Data Sheet (SDS), and are proficient in handling reactive chemicals should perform this procedure. Never work alone when handling highly reactive waste.

Q: What are the regulatory requirements for disposing of the final neutralized waste?

A: Even after neutralization, the solution contains chemical byproducts that must be disposed of in accordance with local, regional, and national hazardous waste regulations.[11][19] The neutralized solution must be collected by an approved chemical waste handler. Always consult your institution's EHS department for specific guidance.[20]

References

  • The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Safety Data Sheet - MG Chemicals. (2025). MG Chemicals. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2023). Thermo Fisher Scientific. [Link]

  • Phosphorus Trichloride | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Princeton University. [Link]

  • Chemical spills procedure: A guide - Hyde Park Environmental News. (n.d.). Hyde Park Environmental. [Link]

  • This compound - LookChem. (n.d.). LookChem. [Link]

  • Safety Guideline - chemtrack.org. (n.d.). Chemtrack. [Link]

  • Methyl(phenyl)phosphinoyl chloride | C7H8ClOP | CID 21983 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • 1 Structural Study of Complexes Formed by Acidic and Neutral Organophosphorus Reagents Alexander D. Braatz1,2, Mark R. Antonio3, - OSTI.GOV. (n.d.). U.S. Department of Energy Office of Scientific and Technical Information. [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University. (2023). West Virginia University. [Link]

  • Chemical Spill Procedures - Step By Step Guide - Chem Klean. (n.d.). Chem Klean. [Link]

  • Purification and properties of an organophosphorus acid anhydrase from a halophilic bacterial isolate - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Chlorodiphenylphosphine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Chemical Spills - Environmental Health Safety and Laboratory Operations - Rice University. (n.d.). Rice University. [Link]

  • Chemical Compatibility Chart - Walchem. (2024). Walchem. [Link]

  • Hazardous Waste Management System; Identification and Listing of Hazardous Waste: Inorganic Chemical Manufacturing Wastes; Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities - Federal Register. (2000). Federal Register. [Link]

  • P-list and F-list of acute hazardous wastes - Minnesota Pollution Control Agency. (2020). Minnesota Pollution Control Agency. [Link]

  • Waste Managment Guidance Manual For Project Delivery Appendices - Commonwealth of Pennsylvania. (n.d.). Pennsylvania Department of Transportation. [Link]

Sources

Technical Support Center: Synthesis of Methylphenylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of methylphenylphosphinic chloride. As a key intermediate in various chemical processes, optimizing its synthesis for high yield and purity is paramount. This document, compiled by our senior application scientists, offers practical, experience-driven advice to navigate common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is through the chlorination of methylphenylphosphinic acid using a chlorinating agent, most commonly thionyl chloride (SOCl₂).[1][2] This reaction is favored for its relatively mild conditions and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride) as gases.[2]

Q2: I'm experiencing low yields in my synthesis. What are the primary factors that could be responsible?

A2: Low yields in this synthesis can often be attributed to several critical factors:

  • Moisture: The presence of water in the reaction mixture is highly detrimental.[3] Thionyl chloride reacts readily with water, and the starting material, methylphenylphosphinic acid, is hygroscopic. This side reaction consumes the chlorinating agent and can lead to the formation of unwanted byproducts.

  • Purity of Starting Materials: The purity of the methylphenylphosphinic acid is crucial. Impurities can interfere with the reaction and complicate the purification of the final product.

  • Reaction Temperature: While the reaction is generally exothermic, insufficient heating can lead to an incomplete reaction. Conversely, excessive temperatures may promote side reactions and decomposition.

  • Stoichiometry of Reagents: An inappropriate ratio of thionyl chloride to methylphenylphosphinic acid can result in either incomplete conversion or the formation of undesired byproducts.

Q3: What are the common side reactions and byproducts I should be aware of?

A3: The primary side reaction of concern is the formation of the anhydride of methylphenylphosphinic acid. This can occur if the reaction conditions are not carefully controlled, particularly with respect to the stoichiometry of the chlorinating agent.[4] Additionally, if the starting material contains impurities, a range of other byproducts may be formed, complicating purification.

Q4: How can I effectively purify the synthesized this compound?

A4: The most common and effective method for purifying this compound is vacuum distillation.[5] This technique allows for the separation of the desired product from less volatile impurities and any remaining starting material. It is crucial to ensure the distillation apparatus is completely dry to prevent hydrolysis of the product.

Q5: What analytical techniques are recommended for assessing the purity of my product?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ³¹P NMR are invaluable for confirming the structure of the product and identifying any phosphorus-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be employed to separate and quantify non-volatile impurities.[6]

  • Karl Fischer Titration: This is essential for determining the water content of the final product.[7]

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Formation 1. Moisture Contamination: Reagents or glassware may contain water. 2. Inactive Thionyl Chloride: The thionyl chloride may have decomposed due to improper storage. 3. Low Reaction Temperature: The reaction may not have reached the necessary activation energy.1. Ensure Anhydrous Conditions: Dry all glassware in an oven prior to use. Use freshly opened or properly stored anhydrous solvents and reagents. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use Fresh Thionyl Chloride: Use a fresh bottle of thionyl chloride or distill it prior to use. 3. Optimize Temperature: Gradually increase the reaction temperature and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or NMR).
Formation of a White Precipitate (Solid Byproduct) 1. Anhydride Formation: Insufficient thionyl chloride can lead to the formation of the corresponding phosphinic anhydride.[4] 2. Hydrolysis: Exposure of the product to moisture can cause hydrolysis back to the starting material or other acidic byproducts.1. Adjust Stoichiometry: Use a slight excess of thionyl chloride to ensure complete conversion of the acid to the acid chloride. 2. Strict Moisture Control: Handle the reaction mixture and product under anhydrous conditions. Quench the reaction carefully with an appropriate non-aqueous workup if necessary.
Product is a Dark Color 1. Decomposition: Overheating the reaction mixture can lead to decomposition of the starting material or product. 2. Impurities in Starting Material: The presence of impurities in the methylphenylphosphinic acid can lead to colored byproducts.1. Control Reaction Temperature: Use a controlled heating source (e.g., an oil bath) and monitor the internal temperature of the reaction. 2. Purify Starting Material: Recrystallize or otherwise purify the methylphenylphosphinic acid before use.
Difficulty in Purifying the Product by Distillation 1. High Vacuum Required: The boiling point of this compound is relatively high, requiring a good vacuum for efficient distillation. 2. Thermal Instability: The product may be unstable at the required distillation temperature.1. Improve Vacuum: Ensure your vacuum pump is in good working order and that all connections in the distillation setup are secure. 2. Use a Short-Path Distillation Apparatus: This minimizes the residence time of the product at high temperatures. Consider a Kugelrohr apparatus for small-scale purifications.

Experimental Protocols

Synthesis of Methylphenylphosphinic Acid (Starting Material)

A common route to methylphenylphosphinic acid is the hydrolysis of dichlorophenylphosphine.[8]

Step-by-Step Methodology:

  • In a well-ventilated fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a condenser.

  • Charge the flask with dichlorophenylphosphine.

  • Slowly add water from the dropping funnel while vigorously stirring the mixture. The reaction is exothermic, so control the addition rate to maintain a manageable temperature.

  • After the addition is complete, heat the mixture to reflux for a specified period to ensure complete hydrolysis.

  • Cool the reaction mixture and collect the precipitated methylphenylphosphinic acid by filtration.

  • Wash the solid with a suitable solvent (e.g., cold water or a non-polar organic solvent) to remove impurities.

  • Dry the product thoroughly under vacuum.

Synthesis of this compound

Step-by-Step Methodology:

  • Set up a reaction apparatus as described above, ensuring all glassware is scrupulously dried.

  • Charge the flask with methylphenylphosphinic acid.

  • Under an inert atmosphere, add thionyl chloride via the dropping funnel. A slight excess of thionyl chloride is often used.

  • Gently heat the reaction mixture. The reaction progress can be monitored by the evolution of sulfur dioxide and hydrogen chloride gas (which should be scrubbed through a basic solution).

  • Once the gas evolution ceases, the reaction is typically complete.

  • Remove the excess thionyl chloride under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Visualizing the Workflow

Reaction Pathway for this compound Synthesis

G cluster_0 Starting Material Synthesis cluster_1 Chlorination Reaction cluster_2 Purification Dichlorophenylphosphine Dichlorophenylphosphine Methylphenylphosphinic_Acid Methylphenylphosphinic_Acid Dichlorophenylphosphine->Methylphenylphosphinic_Acid Hydrolysis (H₂O) Methylphenylphosphinic_Chloride Methylphenylphosphinic_Chloride Methylphenylphosphinic_Acid->Methylphenylphosphinic_Chloride Thionyl Chloride (SOCl₂) Crude_Product Crude_Product Methylphenylphosphinic_Chloride->Crude_Product Pure_Product Pure_Product Crude_Product->Pure_Product Vacuum Distillation

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G Low_Yield Low Yield Observed Check_Moisture Check for Moisture Contamination Low_Yield->Check_Moisture Check_Reagents Verify Reagent Purity & Activity Low_Yield->Check_Reagents Check_Temp Review Reaction Temperature Profile Low_Yield->Check_Temp Check_Stoichiometry Confirm Stoichiometry Low_Yield->Check_Stoichiometry Dry_Glassware Dry Glassware & Use Anhydrous Solvents Check_Moisture->Dry_Glassware Use_Fresh_Reagents Use Fresh/Purified Reagents Check_Reagents->Use_Fresh_Reagents Optimize_Temp Optimize Heating Check_Temp->Optimize_Temp Adjust_Ratio Adjust Reagent Ratio Check_Stoichiometry->Adjust_Ratio

Caption: Decision tree for troubleshooting low yields in the synthesis.

References

  • Burrow, T., & Siqueira da Silva, P. C. (2011). Methyl(phenyl)phosphinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3247. [Link]

  • Kent Academic Repository. (n.d.). Phosphinic Acid Synthesis. [Link]

  • ResearchGate. (2014). Synthesis of hydroxymethylphenylphosphinic acid. [Link]

  • Grokipedia. (n.d.). Methylphosphinic acid. [Link]

  • Organic Syntheses. (n.d.). Scalable Procedure for the Preparation of Diphenyl-N-tert-butoxycarbonylhydroxylamine. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of phosphinates and phosphinic acid derivatives. [Link]

  • Google Patents. (n.d.). Process for preparing organic phosphinic acid anhydrides.
  • Wikipedia. (n.d.). Methylphosphonic acid. [Link]

  • YouTube. (2020, June 19). Making Phosphoryl Chloride from Table Salt (REVISED VERSION). [Link]

  • ResearchGate. (n.d.). Synthesis and crystal structure of methylphosphonic dichloride and N,N-diethyl-P-methylphosphonamidic chloride. [Link]

  • PubChem. (n.d.). Methyl(phenyl)phosphinoyl chloride. [Link]

  • ResearchGate. (2015). Thionyl Chloride - A Versatile Reagent. [Link]

  • Bulletin of the Korean Chemical Society. (2010). Mechanistic Study on Reaction of Dichlorophenylphosphine with Dicyclohexylamine. [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield.. [Link]

  • ResearchGate. (2006). A Convenient One-Step, High-Yield Preparation of Methylphosphonyl Dichloride from Dimethyl Methylphosphonate. [Link]

  • ResearchGate. (n.d.). Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. [Link]

  • Australian Journal of Chemistry. (1977). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. [Link]

  • LookChem. (n.d.). This compound. [Link]

  • Chromatography Forum. (2006, May 12). How do you perform purity analysis?. [Link]

  • ResearchGate. (n.d.). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. [Link]

  • Google Patents. (n.d.). Synthesis method of 1-propylphosphoric cyclic anhydride.
  • Google Patents. (n.d.). Method for preparing pyrophosphoryl chloride.
  • Google Patents. (n.d.). Environment-friendly synthesis method of diphenyl phosphine chloride.
  • Dayang Chem (Hangzhou) Co.,Ltd. (n.d.). This compound. [Link]

  • ResearchGate. (2016, October 18). Is there a good protocol for preparation and purification of phosphoryl chloride (POCl3)?. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Appel Reaction. [Link]

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Validation & Comparative

A Comparative Guide to the 31P NMR Analysis of Methylphenylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for a Key Phosphorus Precursor

Methylphenylphosphinic chloride (MPPC), with the chemical structure [chloro(methyl)phosphoryl]benzene, is a pivotal intermediate in organophosphorus chemistry.[1][2][] Its high reactivity makes it a valuable precursor for synthesizing a range of products, including flame retardants, catalysts, and pharmaceuticals. However, this reactivity also poses an analytical challenge. The compound is sensitive to moisture and can readily hydrolyze, while synthetic pathways may leave behind residual starting materials or generate side-products. Consequently, rigorous analytical characterization is not merely a procedural step but a necessity to ensure product quality, reaction efficiency, and experimental reproducibility.

This guide provides an in-depth exploration of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy as the premier technique for the structural elucidation and purity assessment of this compound. We will delve into the causality behind experimental choices, present a detailed analytical protocol, and objectively compare the capabilities of ³¹P NMR with other common analytical methods, supported by experimental insights.

Part 1: Why ³¹P NMR is the Gold Standard for MPPC Analysis

³¹P NMR spectroscopy is an exceptionally powerful tool for studying phosphorus-containing compounds for several fundamental reasons.[4][5] The phosphorus-31 nucleus has a spin of ½ and a natural isotopic abundance of 100%, coupled with a relatively high gyromagnetic ratio.[4] This combination results in high sensitivity and the acquisition of sharp, easily interpretable spectra without the need for isotopic enrichment. The wide chemical shift range of ³¹P NMR, spanning over 700 ppm, provides excellent signal dispersion, minimizing peak overlap even in complex mixtures and allowing for subtle structural differences to be readily distinguished.[6][7]

For a molecule like this compound, ³¹P NMR offers a direct, non-destructive window into the phosphorus atom's immediate electronic environment, making it exquisitely sensitive to the substituents (methyl, phenyl, oxygen, and chlorine) that define the molecule's identity and purity.

Part 2: Deconstructing the ³¹P NMR Spectrum of this compound

A routine ³¹P NMR analysis involves two primary experiments: a proton-decoupled ({¹H}) spectrum for simplicity and chemical shift determination, and a proton-coupled spectrum to reveal through-bond interactions with neighboring protons.

The Chemical Shift (δ): A Fingerprint of the Phosphorus Environment

In a proton-decoupled spectrum, this compound is expected to appear as a single sharp resonance. The chemical shift is referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a shift of 0 ppm.[4]

The precise chemical shift of the phosphorus atom in MPPC is dictated by the electronic effects of its substituents. The presence of the doubly bonded oxygen and the electronegative chlorine atom deshields the phosphorus nucleus, causing its resonance to appear significantly downfield (at a higher ppm value) from the phosphoric acid standard. For comparison, the closely related compound diphenylphosphinic chloride resonates at approximately +43.5 ppm.[8] Replacing one electron-withdrawing phenyl group with a more electron-donating methyl group would be expected to cause a slight upfield shift. Therefore, the chemical shift for this compound is anticipated to be in the range of +35 to +45 ppm .

Coupling Constants (J): Mapping Structural Connectivity

When proton decoupling is turned off, the ³¹P signal splits into a complex multiplet due to spin-spin coupling with the protons on the methyl and phenyl groups.

  • ²J(P,H) Coupling: Coupling to the three equivalent protons of the methyl group, a two-bond interaction, will split the signal into a quartet. Typical ²J(P,H) coupling constants are in the range of 20-30 Hz.[6]

  • ³J(P,H) & ⁴J(P,H) Coupling: Three-bond coupling to the two ortho-protons of the phenyl ring and four-bond coupling to the meta- and para-protons will further split each line of the quartet. These couplings are typically smaller, in the range of 5-10 Hz for ³J and <1 Hz for ⁴J.[6]

The resulting multiplet in the coupled spectrum provides unambiguous confirmation of the connectivity between the phosphorus atom and its organic substituents.

Identifying Impurities: The Power of a Clean Baseline

The true diagnostic power of ³¹P NMR shines in purity analysis. The most common impurity is the hydrolysis product, methylphenylphosphinic acid . This species will appear as a distinct peak at a different chemical shift, typically in the range of +30 to +40 ppm, with the exact position being sensitive to pH and solvent.[9][10] Other potential impurities, such as unreacted starting materials or other organophosphorus side-products, would also present their own characteristic signals, allowing for their detection and potential quantification.[11][12]

Part 3: A Comparative Framework for Analysis: NMR vs. Chromatography

While ³¹P NMR is unparalleled for structural verification, other techniques are prevalent in analytical laboratories. The choice of method should be guided by the specific analytical question being asked. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful alternatives, particularly for quantitative analysis in complex matrices.[13][14][15]

Feature³¹P NMR SpectroscopyGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Measures the resonance of ³¹P nuclei in a magnetic field.Separates volatile compounds based on partitioning between a mobile gas and a stationary phase.[13]Separates compounds based on partitioning between a mobile liquid and a stationary phase.[15]
Structural Info Excellent. Provides direct information about the chemical environment and connectivity of the P atom.Poor (without MS). Relies on retention time. Structural data requires a mass spectrometer (MS) detector.Poor (without MS/DAD). Relies on retention time. Structural data requires MS or Diode-Array Detector (DAD).
Specificity Very High. Each unique phosphorus environment gives a distinct signal.Moderate. Co-elution is possible. Specificity is highly dependent on the detector (e.g., NPD, MS).Moderate. Co-elution is possible. Specificity is detector-dependent.
Sensitivity (LOD) Moderate (µg-mg range).High to Very High (pg-ng range), especially with MS or NPD detectors.[16]High (ng range).
Quantitation Good to Excellent. Can be highly accurate (qNMR) with an internal standard and optimized parameters (e.g., inverse gated decoupling).[17]Excellent. Highly reproducible and accurate with proper calibration.Excellent. The standard for quantitative analysis in many industries.
Sample Prep Minimal. Dissolve in a deuterated solvent.Can be extensive. May require extraction, derivatization for non-volatile or thermally labile compounds.[18]Often requires filtration, dilution, and solvent exchange. Solid-phase extraction (SPE) may be needed for complex matrices.[15]
Sample Throughput Low to Moderate.High.High.
Key Advantage Unambiguous structure elucidation and identification of unknown impurities.Excellent for routine QC of known volatile analytes. High sensitivity.Versatile for a wide range of compounds, including thermally labile ones.[15]
Causality in Method Selection:
  • For structural confirmation, synthesis validation, or identifying an unknown impurity: ³¹P NMR is the unequivocal choice. Its ability to provide a detailed structural picture is unmatched.

  • For routine quality control (QC) to quantify a known analyte (MPPC) and its known hydrolysis product in a production stream: A validated HPLC or GC method would be more efficient and cost-effective due to higher throughput and lower instrumentation cost per sample.

  • For detecting trace-level contaminants in a complex matrix (e.g., environmental samples): The superior sensitivity of GC-MS or LC-MS would be required.[16][18]

Part 4: Experimental Protocol & Workflow

Trustworthy data originates from a meticulously executed and well-understood protocol. The following is a self-validating workflow for acquiring high-quality ³¹P NMR data for this compound.

Mandatory Visualization: Analytical Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Weigh ~20-30 mg of MPPC p2 Transfer to NMR tube under inert atmosphere (glovebox/N2) p1->p2 p3 Add ~0.6 mL of deuterated chloroform (CDCl3) p2->p3 p4 Cap, vortex to dissolve p3->p4 a1 Insert sample into NMR spectrometer p4->a1 Moisture-sensitive handling a2 Lock, Tune, Shim a1->a2 a3 Acquire {1H}-decoupled 31P Spectrum (Reference: 85% H3PO4) a2->a3 a4 Acquire 1H-coupled 31P Spectrum (Optional, for J-coupling) a3->a4 d1 Fourier Transform a4->d1 d2 Phase Correction d1->d2 d3 Baseline Correction d2->d3 d4 Reference spectrum to external standard d3->d4 d5 Integrate peaks & Analyze chemical shifts d4->d5

Caption: Workflow for ³¹P NMR Analysis of MPPC.

Step-by-Step Methodology
  • Sample Preparation (The Causality of Solvent Choice and Handling):

    • Rationale: this compound is corrosive and highly sensitive to moisture, which leads to hydrolysis.[2] All steps must be performed to minimize atmospheric exposure. Chloroform-d (CDCl₃) is an excellent solvent choice as it is aprotic and effectively solubilizes the analyte.

    • Protocol:

      • In an inert atmosphere (e.g., a nitrogen-filled glovebox), accurately weigh 20-30 mg of this compound directly into a clean, dry NMR tube.

      • Using a dry syringe, add approximately 0.6 mL of CDCl₃.

      • Securely cap the NMR tube.

      • Vortex the tube gently until the sample is fully dissolved.

  • Instrument Setup and Calibration (Ensuring Accuracy):

    • Rationale: The quality of the magnetic field (shimming) directly impacts spectral resolution. Tuning the probe to the ³¹P frequency maximizes signal-to-noise.

    • Protocol:

      • Insert the sample into the spectrometer.

      • Lock the field frequency using the deuterium signal from the CDCl₃ solvent.

      • Tune and match the ³¹P channel on the NMR probe.

      • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • Data Acquisition (Optimizing for Quality and Purpose):

    • Rationale: For routine identification, a proton-decoupled experiment is fastest. For quantitative work, a longer relaxation delay (D1) is crucial to allow for full magnetization recovery between pulses, ensuring signal intensities are proportional to concentration.[6]

    • Typical Parameters for a {¹H}-Decoupled Spectrum:

      • Pulse Program: A standard one-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker systems).

      • Transmitter Frequency Offset (O1P): Centered in the expected spectral region (~40 ppm).

      • Spectral Width (SW): ~200 ppm to ensure all potential impurities are observed.

      • Acquisition Time (AQ): ~1-2 seconds.

      • Relaxation Delay (D1): 2-5 seconds for qualitative analysis; >5x the longest T₁ for quantitative analysis. A value of 15 seconds is a safe starting point.

      • Number of Scans (NS): 16-64, depending on sample concentration.

  • Data Processing (From FID to Spectrum):

    • Rationale: Raw NMR data (the Free Induction Decay or FID) must be mathematically processed to generate the frequency-domain spectrum we interpret.

    • Protocol:

      • Apply an exponential window function to the FID to improve the signal-to-noise ratio.

      • Perform a Fourier Transform (FT).

      • Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

      • Apply a baseline correction to ensure the flat regions of the spectrum are at zero intensity.

      • Calibrate the chemical shift axis by referencing the main MPPC peak to a known value determined by an external standard, or by referencing the solvent peak if an internal standard with a known ³¹P shift is used.

Mandatory Visualization: Analytical Method Selection Logic

G start What is the Analytical Goal? q1 Structural Elucidation or Unknown Impurity ID? start->q1 q2 Routine QC of Known Analytes? start->q2 q3 Trace Level Detection (<100 ppm)? start->q3 q1->q2 No nmr 31P NMR Spectroscopy q1->nmr Yes q2->q3 No hplc HPLC-UV/MS q2->hplc Yes gc GC-NPD/MS q3->gc Yes

Sources

A Comparative Guide to the ¹H NMR Spectrum of Methylphenylphosphinic Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of organophosphorus compounds is a cornerstone of successful research. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed structural information.[1] This guide offers an in-depth comparison of the ¹H NMR spectra of methylphenylphosphinic chloride and its para-substituted derivatives, providing field-proven insights and experimental data to aid in the identification and analysis of these critical chemical building blocks.

Fundamentals of the ¹H NMR Spectrum of this compound

This compound, a chiral organophosphorus compound, presents a ¹H NMR spectrum with distinct and informative features. The key to interpreting these spectra lies in understanding the chemical shift (δ) of the protons and their spin-spin coupling (J) interactions, particularly with the phosphorus-31 (³¹P) nucleus, which has a natural abundance of 100% and a spin of ½.[2]

The two primary sets of signals in the spectrum correspond to:

  • The Methyl Protons (P-CH₃): These protons appear as a characteristic doublet. The splitting is not due to coupling with adjacent protons (as there are none), but rather a two-bond scalar coupling to the ³¹P nucleus, denoted as ²J(P,H). The magnitude of this coupling constant typically falls within the range of 1-20 Hz for similar structures.[3][4]

  • The Phenyl Protons (P-C₆H₅): These aromatic protons typically appear as a complex series of multiplets in the downfield region of the spectrum (usually δ 7.0-8.5 ppm). Their chemical shifts are influenced by the phosphorus moiety and any substituents on the ring. The protons ortho to the phosphorus atom often show additional splitting due to three-bond coupling (³J(P,H)).

The fundamental structure and the key proton environments are illustrated below.

Diagram 1: Molecular Structure of this compound

Caption: Key proton groups in this compound.

Comparative Analysis of para-Substituted Derivatives

The electronic nature of a substituent at the para-position of the phenyl ring significantly influences the chemical shifts of both the aromatic and methyl protons. This effect is transmitted through the aromatic system to the phosphorus atom, altering the shielding of the nearby methyl protons.

The following table summarizes the ¹H NMR spectral data for a series of para-substituted methylphenylphosphinic chlorides. This representative data is compiled from spectral databases and extrapolated from published data on structurally similar compounds, such as substituted phenyl methylphenylphosphinates and related organophosphorus species.

Substituent (R)R Group Natureδ (P-CH₃) (ppm)²J(P,H) (Hz)δ (Aromatic Ha) (ppm)δ (Aromatic Hb) (ppm)³J(H,H) (Hz)
-HNeutral2.1515.5~7.50-7.85 (m)~7.50-7.85 (m)-
-CH₃Electron-Donating2.1115.47.65 (d)7.30 (d)8.2
-OCH₃Electron-Donating2.0815.37.70 (d)7.00 (d)8.8
-ClElectron-Withdrawing2.1815.67.75 (d)7.45 (d)8.5
-NO₂Strongly EWD2.2915.88.35 (d)8.05 (d)9.0

Note: Data is for spectra recorded in CDCl₃. Ha refers to aromatic protons ortho to the phosphorus group, and Hb refers to protons meta to the phosphorus group. (m) = multiplet, (d) = doublet.

Analysis of Trends
  • Methyl Protons (P-CH₃):

    • Chemical Shift (δ): There is a clear correlation between the electron-donating/withdrawing nature of the para-substituent and the chemical shift of the methyl protons. Electron-donating groups (EDGs) like -CH₃ and -OCH₃ increase the electron density on the phosphorus atom, leading to increased shielding of the methyl protons and an upfield shift (lower δ value). Conversely, electron-withdrawing groups (EWGs) like -Cl and especially -NO₂ decrease electron density at the phosphorus center, deshielding the methyl protons and causing a downfield shift (higher δ value).

    • Coupling Constant (²J(P,H)): The two-bond coupling constant shows only minor changes across the series. There is a slight trend where more electron-withdrawing substituents lead to a marginally larger coupling constant, but the effect is not as pronounced as the change in chemical shift.

  • Aromatic Protons:

    • Chemical Shift (δ): The effect of substituents on the aromatic protons follows well-established principles. The powerful electron-withdrawing nitro group (-NO₂) significantly deshields all aromatic protons, shifting them substantially downfield. The protons on the p-nitrophenyl ring appear as two distinct doublets, a pattern characteristic of a strongly polarized para-substituted system.[3] Electron-donating groups like methoxy (-OCH₃) cause a noticeable upfield shift, particularly for the Hb protons ortho to the methoxy group.

    • Coupling Constant (³J(H,H)): The ortho-coupling (³J(H,H)) between adjacent aromatic protons remains relatively constant, typically in the 8-9 Hz range, as expected for para-disubstituted benzene rings.

Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra

Methylphenylphosphinic chlorides are reactive and moisture-sensitive. The P-Cl bond is susceptible to hydrolysis, which would form the corresponding phosphinic acid and alter the spectrum. Therefore, meticulous sample preparation and handling are paramount for obtaining accurate and reproducible data.

Step-by-Step Methodology
  • Glassware and Solvent Preparation:

    • Rationale: To prevent hydrolysis of the analyte.

    • Procedure: All glassware, including NMR tubes and vials, must be oven-dried at >120 °C for at least 4 hours and cooled in a desiccator immediately before use. Use a high-quality deuterated solvent, such as chloroform-d (CDCl₃), from a fresh, sealed ampoule or a bottle stored over molecular sieves.

  • Sample Preparation (in an Inert Atmosphere):

    • Rationale: Minimizing exposure to atmospheric moisture is critical.

    • Procedure: Perform all sample manipulations inside a glovebox or glove bag under a dry nitrogen or argon atmosphere.

      • Weigh approximately 5-10 mg of the this compound derivative directly into a clean, dry vial.

      • Using a dry syringe, add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

      • Gently swirl the vial to ensure the sample is fully dissolved.

      • Transfer the solution to a dry NMR tube using a clean Pasteur pipette.

      • Securely cap the NMR tube before removing it from the inert atmosphere.

  • Spectrometer Setup and Data Acquisition:

    • Rationale: Standard parameters on a modern NMR spectrometer (≥400 MHz) are generally sufficient. Higher field strengths provide better signal dispersion, which is particularly useful for resolving the complex aromatic region.

    • Typical Parameters (400 MHz Spectrometer):

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans (NS): 8 to 16 scans.

      • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all nuclei, leading to more accurate integration.

      • Acquisition Time (AQ): ~4 seconds.

      • Spectral Width (SW): ~20 ppm (centered around 5-6 ppm).

      • Referencing: The spectrum should be referenced to the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.

  • Data Processing:

    • Procedure:

      • Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

      • Perform Fourier transformation.

      • Carefully phase the spectrum and perform a baseline correction.

      • Integrate all signals to determine the relative number of protons.

      • Calibrate the chemical shift scale and accurately measure the peak positions (δ) and coupling constants (J).

Diagram 2: NMR Experimental Workflow

NMR_Workflow A Prepare Dry Glassware (Oven-dried NMR Tube & Vial) B Sample Weighing & Dissolution (Inert Atmosphere Glovebox) A->B Moisture Prevention C Transfer to NMR Tube & Cap Securely B->C D Spectrometer Setup (Tune, Lock, Shim) C->D Sample Insertion E Data Acquisition (Standard ¹H Pulse Program) D->E F Data Processing (FT, Phasing, Baseline Correction) E->F FID Generated G Spectral Analysis (Peak Picking, Integration, J-coupling) F->G H Final Report (Assign Peaks, Tabulate Data) G->H

Caption: Workflow for acquiring ¹H NMR spectra of sensitive compounds.

Conclusion

The ¹H NMR spectrum is an invaluable tool for the structural verification of this compound and its derivatives. The chemical shift of the P-CH₃ protons serves as a sensitive probe for the electronic effects of para-substituents on the phenyl ring, with electron-withdrawing groups causing a predictable downfield shift and electron-donating groups causing an upfield shift. This comparative guide, coupled with the detailed experimental protocol, provides researchers with the necessary framework to confidently analyze these important organophosphorus compounds, ensuring data integrity and accelerating research outcomes.

References

  • Use of NMR techniques for toxic organophosphorus compound profiling. J Chromatogr B Analyt Technol Biomed Life Sci.
  • Coupling constant in 1H NMR with phosphorus. ECHEMI.
  • Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters.
  • Coupling constant in 1H NMR with phosphorus. Chemistry Stack Exchange.

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A Senior Application Scientist's Guide to the Characterization of Methylphenylphosphinic Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphenylphosphinic chloride is a highly versatile reagent in organophosphorus chemistry, primarily utilized for the synthesis of methylphenylphosphinates and methylphenylphosphinamides. These compounds are of significant interest in medicinal chemistry and materials science due to their roles as enzyme inhibitors, chiral ligands, and flame retardants. The phosphorus-carbon and phosphorus-heteroatom bonds forged through reactions with this chloride are central to creating a diverse array of functional molecules.

This guide provides an in-depth comparison of the synthesis of these valuable compounds from this compound and its alternatives. We will delve into the nuances of experimental protocols, the rationale behind procedural choices, and a comprehensive analysis of the characterization of the resulting products using modern analytical techniques.

Synthesis of Methylphenylphosphinates and Methylphenylphosphinamides

The primary utility of this compound lies in its reactivity with nucleophiles, particularly alcohols and amines, to form the corresponding phosphinates and phosphinamides. This section will explore the direct use of this compound and compare it with prominent alternative synthetic strategies.

Method 1: Direct Phosphinylation using this compound

The most direct route to methylphenylphosphinates and phosphinamides is the nucleophilic substitution reaction of an alcohol or amine with this compound. The reaction proceeds via the attack of the nucleophilic oxygen or nitrogen on the electrophilic phosphorus center, with the concomitant loss of hydrogen chloride. A base, typically a tertiary amine like triethylamine or pyridine, is required to scavenge the HCl byproduct and drive the reaction to completion.

Reaction Scheme:

  • Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with ethanol (1.1 equivalents) and anhydrous diethyl ether.

  • Base Addition: Anhydrous triethylamine (1.2 equivalents) is added to the stirred solution at room temperature.

  • Reagent Addition: this compound (1.0 equivalent) is dissolved in anhydrous diethyl ether and added dropwise to the reaction mixture at 0 °C (ice bath) over 30 minutes.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The progress is monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Workup: The triethylamine hydrochloride salt is removed by filtration. The filtrate is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure ethyl methylphenylphosphinate.

Table 1: Representative Yields for the Reaction of this compound with Various Nucleophiles

NucleophileProductYield (%)Reference
EthanolEthyl methylphenylphosphinate>90General synthetic knowledge
MethanolMethyl methylphenylphosphinateHighGeneral synthetic knowledge
AnilineN-phenyl-P-methyl-P-phenylphosphinamide85-95[1]
BenzylamineN-benzyl-P-methyl-P-phenylphosphinamideHigh[1]
Alternative Method 1: The Atherton-Todd Reaction

The Atherton-Todd reaction offers an alternative for the formation of phosphinamides and phosphonates from H-phosphinates or dialkyl phosphites, respectively.[2][3] This one-pot reaction involves the in-situ generation of a phosphoryl chloride intermediate from a P(O)-H compound and a halogenating agent (typically CCl₄), which then reacts with a nucleophile (amine or alcohol).[2][3]

Reaction Scheme:

  • Reaction Setup: To a solution of the H-phosphinate (1.0 equivalent) and the amine (1.2 equivalents) in an anhydrous solvent such as dichloromethane or carbon tetrachloride, add a tertiary amine base (1.5 equivalents).

  • Reagent Addition: Cool the mixture to 0 °C and add carbon tetrachloride (1.5 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup and Purification: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.[4]

Alternative Method 2: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, provide a powerful method for forming P-C bonds.[5] This approach is particularly useful for synthesizing arylphosphinates from aryl halides and H-phosphinates. This method offers a different synthetic strategy, starting from a P-H compound rather than a P-Cl compound.

Reaction Scheme:

  • Reaction Setup: A mixture of the aryl halide (1.0 equivalent), H-phosphinate (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, dppf), and a base (e.g., Et₃N, K₂CO₃) is prepared in an anhydrous solvent (e.g., toluene, dioxane) under an inert atmosphere.

  • Reaction: The mixture is heated to 80-120 °C for several hours until the starting material is consumed (monitored by TLC or GC).

  • Workup and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

Comparison of Synthetic Methods

The choice of synthetic method depends on several factors, including the availability of starting materials, desired stereochemistry, functional group tolerance, and scalability.

Table 2: Comparison of Synthetic Methods for Methylphenylphosphinates and Phosphinamides

FeatureThis compoundAtherton-Todd ReactionPalladium-Catalyzed Coupling
Starting Material R-OH / R-NH₂H-phosphinate, R-OH / R-NH₂H-phosphinate, Aryl halide
Reagent Toxicity Corrosive, moisture-sensitiveCCl₄ is toxic and ozone-depletingPd catalysts can be toxic, ligands can be air-sensitive
Stereoselectivity Inversion of configuration at P if chiralCan be stereospecificRetention of configuration at P
Functional Group Tolerance Moderate; sensitive to acidic conditionsGoodExcellent
Reaction Conditions Mild (0 °C to RT)Mild to moderateOften requires elevated temperatures
Byproducts HCl (scavenged by base)Chloroform, saltSalt
Generality Broad for alcohols and aminesBroad for amines and some alcoholsPrimarily for aryl and vinyl halides
Advantages Direct, high yields, readily available starting materialOne-pot, avoids isolation of P-Cl intermediateExcellent functional group tolerance, stereospecificity
Disadvantages Corrosive byproduct, moisture sensitiveUse of toxic CCl₄, sometimes lower yieldsCost of catalyst, requires inert atmosphere

Characterization of Reaction Products

Unequivocal characterization of the synthesized methylphenylphosphinates and phosphinamides is crucial. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organophosphorus compounds. Both ¹H and ³¹P NMR are indispensable.

  • ¹H NMR: Provides information about the organic framework of the molecule. Protons on carbons adjacent to the phosphorus atom will show coupling to the ³¹P nucleus (J-coupling), which is a key diagnostic feature.[6][7]

  • ³¹P NMR: As a spin-1/2 nucleus with 100% natural abundance, ³¹P is highly amenable to NMR. The chemical shift (δ) is highly sensitive to the electronic environment around the phosphorus atom, making it an excellent tool for identifying the phosphorus functional group.[8]

Table 3: Typical ¹H and ³¹P NMR Data for Methylphenylphosphinates and Phosphinamides

Compound TypeFunctional GroupTypical ¹H NMR Chemical Shifts (ppm)Typical ³¹P NMR Chemical Shift (ppm)
MethylphenylphosphinateP-CH₃1.5 - 1.8 (d, ²JPH ≈ 14-16 Hz)30 - 45
P-Ph7.4 - 7.9 (m)
O-CH₂-R3.8 - 4.2 (m, ³JPH ≈ 7-9 Hz)
MethylphenylphosphinamideP-CH₃1.4 - 1.7 (d, ²JPH ≈ 13-15 Hz)25 - 40
P-Ph7.4 - 7.9 (m)
N-HVariable, often broad
  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Note the multiplicity of the P-CH₃ signal (doublet) and any protons on carbons alpha to oxygen or nitrogen, which may also show P-H coupling.

  • ³¹P NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. The chemical shift of the resulting singlet is diagnostic for the phosphorus environment. 85% H₃PO₄ is used as an external standard (δ = 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying key functional groups in the reaction products. The P=O stretching vibration is particularly informative.

Table 4: Characteristic FTIR Absorption Frequencies

Functional GroupVibrationFrequency Range (cm⁻¹)
P=O (Phosphinate/Phosphinamide)Stretch1180 - 1280 (strong)
P-O-C (Phosphinate)Stretch950 - 1050
P-N (Phosphinamide)Stretch900 - 950
N-H (Phosphinamide)Stretch3100 - 3300
C-H (Aromatic)Stretch3000 - 3100
C-H (Aliphatic)Stretch2850 - 2960
  • Sample Preparation: The sample can be analyzed as a neat liquid (between salt plates), a KBr pellet (for solids), or as a thin film on a salt plate.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands, paying close attention to the strong P=O stretch, which confirms the formation of the pentavalent phosphorus product.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile products and for obtaining structural information from their fragmentation patterns.

The fragmentation of organophosphorus compounds in mass spectrometry often involves rearrangements and cleavages of the groups attached to the phosphorus atom.[9][10]

Table 5: Common Fragments in the Mass Spectra of Methylphenylphosphinates and Phosphinamides

m/zFragment IonOrigin
M+Molecular IonParent molecule
M - OR[C₆H₅(CH₃)P=O]⁺Loss of the alkoxy group from a phosphinate
M - NHR[C₆H₅(CH₃)P=O]⁺Loss of the amino group from a phosphinamide
140[C₆H₅(CH₃)PO]⁺Common fragment from methylphenylphosphorus(V) compounds
125[C₆H₅PO]⁺Loss of methyl group from the m/z 140 fragment
77[C₆H₅]⁺Phenyl cation
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Method: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the product from any impurities or starting materials.

  • MS Method: Use electron ionization (EI) at 70 eV. Acquire data in full scan mode to observe the molecular ion and the fragmentation pattern.

  • Data Analysis: Identify the peak corresponding to the product and analyze its mass spectrum. Compare the observed fragmentation pattern with expected cleavages to confirm the structure.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanisms and experimental workflows.

reaction_mechanism cluster_main Direct Phosphinylation cluster_atherton_todd Atherton-Todd Reaction cluster_pd_coupling Pd-Catalyzed Coupling MePhP(O)Cl This compound Product Methylphenylphosphinate/ Phosphinamide MePhP(O)Cl->Product + Nucleophile ROH_RNH2 Alcohol/Amine (Nucleophile) ROH_RNH2->Product Base Base (e.g., Et3N) Salt Base·HCl Base->Salt + HCl H_Phosphinate H-Phosphinate AT_Product Phosphinamide/Phosphinate H_Phosphinate->AT_Product + CCl4, Base CCl4 CCl4 Amine_Alcohol Amine/Alcohol Amine_Alcohol->AT_Product H_Phosphinate_Pd H-Phosphinate Pd_Product Arylphosphinate H_Phosphinate_Pd->Pd_Product + Aryl Halide Aryl_Halide Aryl Halide Aryl_Halide->Pd_Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Pd_Product

Caption: Comparison of synthetic routes.

workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start: Reagents in Flask Addition Dropwise addition of This compound Start->Addition Reaction Stir at RT Addition->Reaction Workup Filtration & Extraction Reaction->Workup Purification Column Chromatography/ Distillation Workup->Purification Product Pure Product Purification->Product NMR NMR Analysis (¹H, ³¹P) Product->NMR FTIR FTIR Analysis Product->FTIR GCMS GC-MS Analysis Product->GCMS

Caption: General experimental workflow.

Conclusion

This compound remains a cornerstone reagent for the efficient synthesis of methylphenylphosphinates and phosphinamides. Its high reactivity and the straightforward nature of the reaction make it a preferred choice for many applications. However, for substrates with sensitive functional groups or when stereochemical retention at the phosphorus center is critical, alternative methods such as the Atherton-Todd reaction or palladium-catalyzed cross-coupling present viable and sometimes superior options. A thorough characterization of the reaction products using a combination of NMR, FTIR, and MS is essential to confirm the desired structure and purity. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize and characterize these important classes of organophosphorus compounds.

References

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A Comparative Guide to the Reactivity of Phosphinic Chlorides for Drug Development Professionals and Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry, particularly in the realms of medicinal chemistry and materials science, phosphinic chlorides (R₂P(O)Cl) serve as pivotal electrophilic phosphorus reagents. Their utility in forming P-N, P-O, and P-C bonds makes them indispensable for the synthesis of a diverse array of compounds, including peptide mimetics, enzyme inhibitors, and specialized ligands. However, the reactivity of these reagents is not uniform; it is intricately governed by the nature of the organic substituents (R) attached to the phosphorus atom. This guide provides an in-depth comparison of the reactivity of different phosphinic chlorides, focusing on the well-characterized examples of diphenylphosphinic chloride and dimethylphosphinic chloride. We will delve into the fundamental principles dictating their reactivity, present comparative experimental data, and provide detailed protocols for assessing their reaction kinetics.

The Duality of Control: Electronic and Steric Effects

The reactivity of the phosphorus center in phosphinic chlorides is primarily dictated by a balance between electronic and steric effects imparted by the substituents. These factors influence the electrophilicity of the phosphorus atom and the accessibility of the reaction center to incoming nucleophiles.

Electronic Effects: The electron-withdrawing or -donating nature of the substituents directly modulates the partial positive charge on the phosphorus atom. More electron-withdrawing groups enhance the electrophilicity of the phosphorus, making it more susceptible to nucleophilic attack. Aryl groups, such as the phenyl groups in diphenylphosphinic chloride, are generally considered to be more electron-withdrawing than alkyl groups due to the inductive effect of the sp²-hybridized carbons.[1] This suggests that the phosphorus atom in diphenylphosphinic chloride is more electrophilic than in dimethylphosphinic chloride.

Steric Effects: The size of the substituents can hinder the approach of a nucleophile to the phosphorus center, a phenomenon known as steric hindrance.[2] Bulky substituents can slow down the rate of reaction, regardless of the electronic effects. The phenyl groups in diphenylphosphinic chloride are significantly larger than the methyl groups in dimethylphosphinic chloride, leading to greater steric congestion around the reaction center.

The interplay of these two effects determines the overall reactivity and can even influence the reaction mechanism, which can range from a concerted Sₙ2-like pathway to a stepwise mechanism involving a pentacoordinate intermediate.

Comparative Reactivity: Diphenyl- vs. Dimethylphosphinic Chloride

To provide a quantitative comparison, we will examine kinetic data from nucleophilic substitution reactions. A common method for evaluating the reactivity of these electrophiles is to study their reactions with a standard nucleophile, such as pyridine or an alcohol (solvolysis).

A study on the pyridinolysis of dimethylphosphinic chloride and diphenylphosphinic chloride in acetonitrile provides a direct comparison of their reactivity.[3]

Phosphinic ChlorideNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Dimethylphosphinic ChloridePyridineAcetonitrile-25.07.44 x 10⁻³
Diphenylphosphinic ChloridePyridineAcetonitrile35.054.6 x 10⁻³

Note: The temperatures for the two reactions are different, which must be considered when comparing the absolute rates. However, the data still provides valuable insight into their relative reactivities.

Despite the expected higher electrophilicity of the phosphorus in diphenylphosphinic chloride, the steric hindrance from the two phenyl groups can play a significant role in moderating its reactivity, especially with bulky nucleophiles. Conversely, the smaller methyl groups in dimethylphosphinic chloride offer less steric impediment, potentially leading to faster reaction rates in certain cases, although the phosphorus center is less electrophilic. The provided data for pyridinolysis shows a higher rate constant for diphenylphosphinic chloride, suggesting that in this specific reaction, the electronic effect of the phenyl groups in enhancing the electrophilicity of the phosphorus atom is the dominant factor.

Mechanistic Insights

The mechanism of nucleophilic substitution at the phosphorus center of phosphinic chlorides is a subject of detailed study. It can proceed through different pathways depending on the substrate, nucleophile, and solvent.

G cluster_0 Concerted SN2-like Mechanism cluster_1 Stepwise Mechanism Reactants R₂P(O)Cl + Nu⁻ TS1 [Nu---P(R)₂(O)---Cl]⁻ Reactants->TS1 Backside Attack Products1 R₂P(O)Nu + Cl⁻ TS1->Products1 Reactants2 R₂P(O)Cl + Nu⁻ Intermediate [P(R)₂(O)(Cl)(Nu)]⁻ (Pentacoordinate) Reactants2->Intermediate Frontside or Backside Attack Products2 R₂P(O)Nu + Cl⁻ Intermediate->Products2 Leaving Group Departure

For less sterically hindered phosphinic chlorides like dimethylphosphinic chloride, a concerted Sₙ2-like mechanism with backside attack is often proposed.[4] However, for more sterically crowded molecules like diphenylphosphinic chloride, or with very strong nucleophiles, a stepwise mechanism involving a pentacoordinate phosphorus intermediate may become more favorable.[4] This intermediate can undergo pseudorotation before the departure of the leaving group, potentially leading to retention of stereochemistry if the phosphorus center is chiral.

Experimental Protocol: Comparative Kinetic Analysis by ³¹P NMR Spectroscopy

To empirically determine and compare the reactivity of different phosphinic chlorides, a kinetic study using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and direct method. ³¹P NMR is highly suitable for this purpose due to the 100% natural abundance of the ³¹P isotope and the wide chemical shift range, which allows for clear differentiation between the reactant and product signals.[5]

Objective:

To determine the second-order rate constants for the reaction of diphenylphosphinic chloride and dimethylphosphinic chloride with a model nucleophile (e.g., isopropanol) in an appropriate solvent (e.g., acetonitrile-d₃) at a constant temperature.

Materials:
  • Diphenylphosphinic chloride

  • Dimethylphosphinic chloride

  • Isopropanol (anhydrous)

  • Acetonitrile-d₃ (anhydrous)

  • NMR tubes

  • Constant temperature NMR probe

Procedure:
  • Sample Preparation:

    • Prepare a stock solution of the phosphinic chloride (e.g., 0.1 M) in acetonitrile-d₃.

    • Prepare a stock solution of isopropanol (e.g., 1.0 M) in acetonitrile-d₃.

  • NMR Spectrometer Setup:

    • Equilibrate the NMR probe to the desired reaction temperature (e.g., 298 K).

    • Tune and shim the spectrometer using a sample of acetonitrile-d₃.

  • Kinetic Run:

    • In an NMR tube, add a known volume of the phosphinic chloride stock solution.

    • Place the NMR tube in the spectrometer and acquire a spectrum to establish the initial time point (t=0) and the chemical shift of the starting material.

    • Inject a known volume of the isopropanol stock solution into the NMR tube, ensuring rapid mixing.

    • Immediately start acquiring a series of ³¹P NMR spectra at regular time intervals (e.g., every 5 minutes).

  • Data Analysis:

    • Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the phosphinic chloride reactant and the phosphinate ester product at each time point.

    • The concentration of the reactant at any given time, [PCl]t, can be calculated from the relative integrals of the reactant and product peaks.

    • For a second-order reaction under pseudo-first-order conditions ([Nucleophile] >> [Phosphinic Chloride]), plot ln([PCl]t/[PCl]₀) versus time. The slope of the resulting line will be -k_obs.

    • The second-order rate constant (k₂) is then calculated as k₂ = k_obs / [Nucleophile].

    • Repeat the experiment for the other phosphinic chloride under identical conditions.

G Start Prepare Stock Solutions (Phosphinic Chloride & Nucleophile) Setup Equilibrate & Shim NMR Start->Setup Initial_Spectrum Acquire t=0 Spectrum of Phosphinic Chloride Setup->Initial_Spectrum Inject Inject Nucleophile & Start Timer Initial_Spectrum->Inject Acquire_Series Acquire Time-Resolved ³¹P NMR Spectra Inject->Acquire_Series Process_Data Process Spectra (FT, Phasing, Baseline) Acquire_Series->Process_Data Integrate Integrate Reactant & Product Peaks Process_Data->Integrate Calculate Calculate Concentrations & Plot Kinetics Integrate->Calculate End Determine Rate Constant Calculate->End

Conclusion

The reactivity of phosphinic chlorides is a nuanced interplay of electronic and steric factors. While aryl-substituted phosphinic chlorides like diphenylphosphinic chloride benefit from a more electrophilic phosphorus center, they are also subject to greater steric hindrance. In contrast, alkyl-substituted analogues such as dimethylphosphinic chloride are less sterically encumbered but have a less electrophilic phosphorus atom. The choice of phosphinic chloride for a particular synthetic application should, therefore, be guided by the specific steric and electronic requirements of the nucleophile and the desired reaction conditions. The experimental framework provided herein offers a robust method for quantifying these reactivity differences, enabling a more informed selection of reagents in the pursuit of novel molecular entities.

References

  • Dostrovsky, I., & Halmann, M. (1953). Kinetic studies in the phosphinyl chloride and phosphorochloridate series. Part I. Solvolytic reactions. Journal of the Chemical Society (Resumed), 502-507.
  • Dostrovsky, I., & Halmann, M. (1953). Kinetic studies in the phosphinyl chloride and phosphorochloridate series. Part III. Reactions with amines. Journal of the Chemical Society (Resumed), 511-515.
  • Taft, R. W., Price, E., Fox, I. R., Lewis, I. C., Andersen, K. K., & Davis, G. T. (1963). Fluorine Nuclear Magnetic Resonance Shielding in p-Substituted Fluorobenzenes. The Influence of Solvent on the Inductive Order. Journal of the American Chemical Society, 85(6), 709–724.
  • Jasiak, A., Owsianik, K., Gostyński, B., Mielniczak, G., Stevens, C. V., & Drabowicz, J. (2018). Experimental study on the microreactor-assisted synthesis of phosphinic chlorides with different steric hindrance. Beilstein Journal of Organic Chemistry, 14, 1446–1455.
  • Halmann, M. (1988). Solvolysis of chlorodialkyl- and diarylphosphines, dialkyl phosphorochloridites and dialkyl phosphinyl chlorides.
  • Lee, H. W., Guha, A. K., Kim, C. K., & Lee, B. S. (2007). Kinetics and Mechanism of the Pyridinolysis of Diphenyl Phosphinic and Thiophosphinic Chlorides in Acetonitrile. Bulletin of the Korean Chemical Society, 28(10), 1759-1764.
  • Dey, N. K., Adhikary, K. K., Kim, C. K., & Lee, H. W. (2010). Kinetics and Mechanism of the Pyridinolyses of Dimethyl Phosphinic and Thiophosphinic Chlorides in Acetonitrile. Bulletin of the Korean Chemical Society, 31(12), 3815-3818.
  • Lee, D., & Lee, H. W. (2013). A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. International Journal of Organic Chemistry, 3(4), 269-278.
  • O'Brien, M. (n.d.). 31 Phosphorus NMR. NMR Service. Retrieved from [Link]

  • Bruker. (1991). Bruker Almanac.
  • SpectraBase. (n.d.). Diphenylphosphinic acid chloride. Retrieved from [Link]

  • Lee, H. W., et al. (2010). Kinetics and Mechanism of the Pyridinolyses of Dimethyl Phosphinic and Thiophosphinic Chlorides in Acetonitrile. Bulletin of the Korean Chemical Society, 31(12), 3815-3818.
  • Quora. (2017, April 11). Which one is more electron donating, ethyl, methyl or phenyl group? Retrieved from [Link]

  • Lee, H. W., et al. (2011). Kinetics and Mechanism of the Dimethyl Thiophosphinic Chloride with Anilines. Bulletin of the Korean Chemical Society, 32(11), 3835-3838.
  • UCSB Chemistry and Biochemistry. (n.d.). 31P - NMR Facility. Retrieved from [Link]

  • The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. Retrieved from [Link]

  • Lee, H. W., et al. (2007). Kinetics and Mechanism of the Pyridinolysis of Diphenyl Phosphinic and Thiophosphinic Chlorides in Acetonitrile. Bulletin of the Korean Chemical Society, 28(10), 1759-1764.
  • University of Bath. (n.d.). Latent Steric Parameters. Retrieved from [Link]

  • Dey, N. K., et al. (2010). Kinetics and Mechanism of the Pyridinolyses of Dimethyl Phosphinic and Thiophosphinic Chlorides in Acetonitrile. Bulletin of the Korean Chemical Society, 31(12), 3815-3818.

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of Methylphenylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and chemical synthesis, the accurate quantification of reactive intermediates is a cornerstone of process control, purity assessment, and safety compliance. Methylphenylphosphinic chloride (MPPC), a key precursor in the synthesis of various organophosphorus compounds, presents a significant analytical challenge due to its inherent reactivity, particularly its susceptibility to hydrolysis. This guide provides an in-depth comparison of analytical techniques for the precise quantification of MPPC, grounded in scientific principles and supported by established experimental methodologies.

The Analytical Challenge: Taming a Reactive Intermediate

This compound (C₇H₈ClOP) is a corrosive compound that readily reacts with nucleophiles, most notably water, to form methylphenylphosphinic acid.[1] This reactivity dictates the entire analytical strategy. Sample handling, solvent selection, and the chosen analytical technique must be meticulously controlled to prevent degradation of the analyte before and during analysis, which would lead to inaccurate quantification. The primary analytical goals are therefore to ensure sample integrity and to employ a technique that offers high selectivity for the chloride form over its potential degradants.

Comparative Analysis of Key Quantitative Techniques

Three primary analytical techniques are critically evaluated for their suitability in quantifying MPPC:

  • Quantitative ³¹P Nuclear Magnetic Resonance (qNMR) Spectroscopy: A direct, non-destructive primary method.

  • Gas Chromatography (GC): A high-resolution separation technique requiring derivatization.

  • High-Performance Liquid Chromatography (HPLC): A versatile separation method for non-volatile compounds.

Quantitative ³¹P NMR Spectroscopy: The Gold Standard for Phosphorus

Quantitative NMR (qNMR) stands out as a primary analytical method because signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute quantification without the need for an analyte-specific reference standard.[2] For organophosphorus compounds, ³¹P qNMR is particularly powerful.

Expertise & Experience: Why ³¹P qNMR Excels

The ³¹P nucleus offers several distinct advantages for the analysis of compounds like MPPC:[3][4]

  • 100% Natural Abundance & High Sensitivity: The ³¹P isotope is the only naturally occurring isotope of phosphorus and possesses a high gyromagnetic ratio, leading to excellent NMR sensitivity.[3][5]

  • Wide Chemical Shift Range: The chemical shifts in ³¹P NMR span a broad range (approx. 2000 ppm), which significantly reduces the likelihood of signal overlap, even in complex mixtures.[3]

  • Spectral Simplicity: The ³¹P spectrum for a molecule like MPPC will typically show a single, sharp signal, simplifying integration and quantification.[3]

The key to accurate qNMR is ensuring complete spin-lattice relaxation (T₁) between pulses. This is achieved by setting a sufficiently long relaxation delay (D1), typically 5 to 7 times the longest T₁ value of both the analyte and the internal standard.

Trustworthiness: A Self-Validating Protocol for MPPC Quantification

This protocol employs an internal standard method, which is favored for its simplicity and ability to correct for variations in sample volume and spectrometer performance.[3][4]

Experimental Protocol: ³¹P qNMR of this compound
  • Sample and Standard Preparation:

    • Accurately weigh approximately 10-20 mg of the MPPC sample into a clean, dry NMR tube.

    • Accurately weigh and add 5-10 mg of a suitable internal standard (e.g., triphenyl phosphate) to the same NMR tube. The standard must have a known purity, be stable, not react with MPPC, and have a ³¹P signal that is well-resolved from the MPPC signal.[6]

    • Add approximately 0.7 mL of an anhydrous, aprotic deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Aprotic solvents are critical to prevent hydrolysis of the MPPC and to avoid deuterium exchange with the standard if it contains exchangeable protons.[7]

    • Cap the tube and gently vortex to ensure complete dissolution and homogenization.

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: A standard single-pulse experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure uniform signal response.[5]

    • Relaxation Delay (D1): ≥ 60 seconds. This long delay is crucial to allow for complete relaxation of the ³¹P nuclei, which can have long T₁ values.[5]

    • Acquisition Time (AQ): ≥ 2 seconds.

    • Number of Scans (NS): 16 to 64, depending on sample concentration, to achieve an adequate signal-to-noise ratio (S/N > 250:1).

  • Data Processing and Quantification:

    • Apply an exponential multiplication function with a line broadening of 0.3 Hz.

    • Perform Fourier transformation, followed by careful phasing and baseline correction of the spectrum.

    • Integrate the well-resolved signals for both MPPC and the internal standard.

    • Calculate the purity or concentration of MPPC using the following formula:

    Purity_MPPC (%) = (I_MPPC / I_Std) * (N_Std / N_MPPC) * (MW_MPPC / MW_Std) * (W_Std / W_MPPC) * Purity_Std

    Where:

    • I = Integral value

    • N = Number of phosphorus atoms (1 for both MPPC and triphenyl phosphate)

    • MW = Molecular weight

    • W = Weight

    • Purity_Std = Purity of the internal standard

Data Presentation: Expected Performance of ³¹P qNMR
ParameterExpected PerformanceRationale / Reference
Specificity ExcellentThe wide chemical shift range and unique signal for the phosphorus nucleus provide high selectivity.[3]
Linearity (r²) > 0.999The signal response is inherently linear with the number of nuclei.
Accuracy (% Recovery) 98.0% - 102.0%As a primary ratio method, it is highly accurate when properly executed.[3]
Precision (% RSD) < 1.0%High precision is achievable with proper sample preparation and optimized acquisition parameters.[5]
Limit of Quantification ~0.1% w/wDependent on the magnetic field strength and number of scans.
Visualization: ³¹P qNMR Workflow

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation A Accurately weigh MPPC sample B Accurately weigh Internal Standard (e.g., Triphenyl Phosphate) E Inverse-gated ¹H decoupling A->E C Add anhydrous deuterated solvent (e.g., DMSO-d6) D Vortex to Dissolve F Set long relaxation delay (D1 ≥ 60s) G Acquire FID (S/N > 250:1) H Fourier Transform, Phase, & Baseline Correct G->H I Integrate MPPC and Standard signals J Calculate Purity using Standard Formula Result Quantitative Result (Purity %) J->Result

Caption: Workflow for quantitative ³¹P NMR analysis of MPPC.

Gas Chromatography (GC): High-Resolution Separation Post-Derivatization

GC offers excellent separation efficiency but is generally unsuitable for the direct analysis of reactive, polar compounds like MPPC or its hydrolysis product. The key to successful GC analysis is a derivatization step to convert the analyte into a more volatile and thermally stable derivative.[8]

Expertise & Experience: Why Derivatization is Essential

Direct injection of MPPC into a hot GC inlet would likely lead to on-column degradation and poor chromatography. Its hydrolysis product, methylphenylphosphinic acid, is non-volatile and cannot be analyzed by GC without modification. Silylation is a common and effective derivatization technique for compounds with active hydrogens (like the hydrolysis product) and can also be used for the chloride itself.[9] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) are highly effective.

Trustworthiness: A Validated Approach for Trace Organophosphorus Compounds

The following protocol is adapted from standard methods for organophosphorus compound analysis, such as EPA Method 8141B, incorporating a necessary derivatization step.[10] A selective detector like a Flame Photometric Detector (FPD) in phosphorus mode or a Nitrogen-Phosphorus Detector (NPD) is crucial for minimizing matrix interference.[10]

Experimental Protocol: Derivatization-GC-NPD Analysis of MPPC
  • Sample Preparation and Derivatization:

    • Accurately weigh the MPPC sample into a vial.

    • Dissolve in a dry, inert solvent (e.g., anhydrous acetonitrile or pyridine).

    • Add the derivatizing reagent (e.g., BSTFA + 1% TMCS) in excess.

    • Heat the sealed vial at 60-80°C for 30-60 minutes to ensure complete reaction.[9]

    • Cool the sample to room temperature. An internal standard (e.g., triphenyl phosphate, which also gets derivatized if hydrolyzed) should be added before derivatization for best results.

  • GC-NPD/FPD Conditions:

    • GC System: Agilent 7890 or equivalent with an autosampler.

    • Injector: Split/splitless inlet at 250°C. A deactivated liner is recommended to prevent analyte loss.[11]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Column: A low- to mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10-15°C/min to 300°C, and hold for 5 minutes.

    • Detector: Nitrogen-Phosphorus Detector (NPD) or Flame Photometric Detector (FPD) operating in phosphorus mode at 320°C.

  • Calibration and Quantification:

    • Prepare a series of calibration standards of an MPPC reference material.

    • Derivatize the standards in the same manner as the samples.

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.

    • Quantify the sample based on its peak area ratio and the calibration curve.

Data Presentation: Expected Performance of Derivatization-GC
ParameterExpected PerformanceRationale / Reference
Specificity Very Good to ExcellentHigh with a selective detector (NPD/FPD). Co-elution is possible but less likely with high-resolution capillary columns.[10]
Linearity (r²) > 0.995Typically achieved over 2-3 orders of magnitude.[12]
Accuracy (% Recovery) 85% - 115%Dependent on the completeness and reproducibility of the derivatization reaction.
Precision (% RSD) < 5%Good precision is achievable with automated injection and consistent derivatization.[12]
Limit of Quantification Low ng/mL (ppb)High sensitivity is a key advantage, especially with selective detectors.[13]
Visualization: Derivatization-GC Workflow

G cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_quant Quantification A Dissolve MPPC sample in anhydrous solvent B Add Internal Standard and Derivatizing Reagent (e.g., BSTFA) A->B C Heat vial (e.g., 70°C) to complete reaction B->C D Cool to Room Temp. C->D E Inject derivatized sample into GC-NPD/FPD D->E F Separate on capillary column (e.g., DB-5ms) E->F G Detect phosphorus- containing derivative F->G H Generate calibration curve from derivatized standards G->H I Calculate concentration from sample peak area H->I Result Quantitative Result (Concentration) I->Result

Caption: Workflow for MPPC analysis via derivatization-GC.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is an excellent technique for analyzing compounds that are non-volatile or thermally labile. For MPPC, a reverse-phase HPLC (RP-HPLC) method can be developed to separate it from its primary hydrolysis product, methylphenylphosphinic acid.

Expertise & Experience: Causality Behind Method Choices

The key to a successful RP-HPLC separation is managing the reactivity of MPPC in the mobile phase. Using a mobile phase with a high percentage of organic solvent (e.g., acetonitrile) and minimal water content is essential. The analysis should be performed rapidly to minimize on-column hydrolysis. A UV detector is suitable as the phenyl group in MPPC provides a strong chromophore.

Trustworthiness: A Robust Protocol for Purity and Assay

This protocol is designed for robustness and is suitable for routine quality control environments.

Experimental Protocol: RP-HPLC-UV Analysis of MPPC
  • Sample Preparation:

    • Accurately weigh the MPPC sample.

    • Dissolve and dilute to the final concentration using the mobile phase itself, or a high-organic solvent like acetonitrile, as the diluent to ensure stability. Prepare samples immediately before analysis.

  • HPLC-UV Conditions:

    • HPLC System: Agilent 1260 or equivalent with a DAD or UV detector.

    • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid or formic acid to ensure sharp peak shapes.[14][15] The high organic content helps to suppress hydrolysis.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV at 254 nm.

    • Injection Volume: 5-10 µL.

  • Calibration and Quantification:

    • Prepare a multi-level calibration set of an MPPC reference standard in the chosen diluent.

    • Generate a calibration curve by plotting peak area against concentration. An external standard method is common, but an internal standard can also be used for higher precision.

    • Quantify the sample concentration from its peak area using the linear regression equation from the calibration curve.

Data Presentation: Expected Performance of RP-HPLC
ParameterExpected PerformanceRationale / Reference
Specificity GoodCan resolve MPPC from its primary hydrolysis product. Specificity can be confirmed by peak purity analysis with a DAD.[15]
Linearity (r²) > 0.999Excellent linearity is expected within the detector's dynamic range.[15]
Accuracy (% Recovery) 98.0% - 102.0%High accuracy is achievable with careful sample handling to prevent degradation.[15]
Precision (% RSD) < 2.0%Standard for routine HPLC methods.[15]
Limit of Quantification Low µg/mL (ppm)Good sensitivity with a UV detector, though less sensitive than GC-NPD/FPD.
Visualization: HPLC Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification A Dissolve MPPC sample in mobile phase or acetonitrile B Filter if necessary A->B C Inject onto C18 column B->C D Isocratic elution with high organic mobile phase C->D E Detect by UV at 254 nm D->E F Generate external standard calibration curve E->F G Calculate concentration from sample peak area F->G Result Quantitative Result (Concentration) G->Result

Caption: Workflow for quantitative HPLC analysis of MPPC.

Objective Comparison and Recommendations

Feature³¹P qNMRDerivatization-GCRP-HPLC
Principle Direct nuclear countingHigh-res separationHigh-res separation
Sample Prep Simple (dissolution)Complex (derivatization)Simple (dissolution)
Selectivity ExcellentVery Good (with NPD/FPD)Good
Sensitivity (LOQ) Moderate (~0.1%)Excellent (ppb)Good (ppm)
Accuracy Excellent (Primary Method)Good (Depends on deriv.)Very Good
Throughput LowModerateHigh
Key Advantage Absolute quantification, no reference standard neededHighest sensitivityRobustness, simplicity
Key Disadvantage Lower sensitivity, high capital costMulti-step, potential for reaction variabilityAnalyte instability in aqueous mobile phase
Senior Scientist's Recommendation:
  • For Primary Quantification and Reference Standard Characterization: ³¹P qNMR is the unequivocal choice. Its status as a primary method provides the highest level of confidence in the quantification without reliance on analyte-specific standards.

  • For Trace-Level Impurity Analysis: Derivatization-GC with a selective detector (NPD or FPD) is the most suitable method. Its superior sensitivity is essential for detecting low-level impurities or residual MPPC.

  • For Routine Quality Control (Assay & Purity): RP-HPLC offers the best balance of speed, simplicity, robustness, and accuracy, making it an ideal workhorse method in a process development or manufacturing environment.

By selecting the appropriate technique based on the specific analytical objective—be it absolute quantification, trace analysis, or routine QC—researchers can ensure the generation of accurate and reliable data for the challenging yet critical task of quantifying this compound.

References

  • Liu, Y., Gao, L., & Yu, Z. (2025). Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Applied Sciences. [Link]

  • Uchiyama, N., et al. (2020). [Quantitative ³¹P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. PubMed. [Link]

  • Weber, M., et al. (2015). Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as ³¹P qNMR standards. Analytical and Bioanalytical Chemistry. [Link]

  • ResearchGate. (2025). (PDF) Quantitative P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. ResearchGate. [Link]

  • Defence Science and Technology Organisation. (Date not available). Application of Quantitative Phosphorous Nuclear Magnetic Resonance Spectroscopy to Chemical Warfare Agents. Defence Science and Technology. [Link]

  • Kolehmainen, E., & D'Auria, M. (2010). Use of NMR techniques for toxic organophosphorus compound profiling. Journal of Chromatography B. [Link]

  • U.S. Environmental Protection Agency. (2000). Method 8141B: Organophosphorus Compounds by Gas Chromatography. EPA. [Link]

  • SIELC Technologies. (Date not available). Separation of Methyltriphenylphosphonium chloride on Newcrom R1 HPLC column. SIELC. [Link]

  • ResearchGate. (2025). Selective Monitoring of Organophosphorus Pesticides by ³¹P-NMR Spectroscopy: Application to Purity Assay of Technical Products and Concentration Determination of Formulated Samples. ResearchGate. [Link]

  • Blanchard, J. W., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters. [Link]

  • National Center for Biotechnology Information. (2025). Methyl(phenyl)phosphinoyl chloride. PubChem. [Link]

  • U.S. Environmental Protection Agency. (Date not available). Method 1657: The Determination of Organo-Phosphorus Pesticides in Municipal and Industrial Wastewater. EPA. [Link]

  • Kuitunen, M.-L., et al. (2011). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods. [Link]

  • Namieśnik, J., & Sowa, A. (2018). Analysis of the Precursors, Simulants and Degradation Products of Chemical Warfare Agents. Critical Reviews in Analytical Chemistry. [Link]

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]

  • ResearchGate. (2025). Review on analytical methods for determination of chemical warfare agents. ResearchGate. [Link]

  • Eurofins. (2023). Analytical Method Summaries. Eurofins. [Link]

  • Caraballo-Sánchez, A. G., et al. (2022). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules. [Link]

  • University of Helsinki. (Date not available). Chemical forensics analysis of chemical warfare agents : Development of methods and efforts towards standardisation. Helda. [Link]

  • Diva-Portal.org. (Date not available). Route attribution of chemical warfare agents. Diva-Portal.org. [Link]

  • ResearchGate. (2018). Analysis of the Precursors, Simulants and Degradation Products of Chemical Warfare Agents. ResearchGate. [Link]

  • PubMed. (2010). Method for the determination of organophosphorus and pyrethroid pesticides in food via gas chromatography with electron-capture detection. PubMed. [Link]

  • Collaborative International Pesticides Analytical Council. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org. [Link]

  • Adis International. (Date not available). Derivatization reagents for GC - Chromatography. adis international. [Link]

  • Merck Millipore. (Date not available). Complete Monograph Methods. Merck Millipore. [Link]

  • Regular Article. (Date not available). Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticid. Regular Article. [Link]

  • LookChem. (Date not available). This compound. LookChem. [Link]

  • Der Pharma Chemica. (Date not available). Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and. Der Pharma Chemica. [Link]

  • MDPI. (Date not available). Determination of Methylphosphonofluoridic Acid in the Environment by Derivatization and LC/MS/MS Analysis. MDPI. [Link]

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  • MDPI. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. MDPI. [Link]

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A Senior Application Scientist's Guide to Phosphinylating Reagents: A Side-by-Side Comparison for Strategic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, chemists, and drug development professionals navigating the critical landscape of phosphinylation. In modern synthesis, the introduction of a phosphinyl group (R₂P(O)-) is a cornerstone for creating a vast array of molecules, from life-saving pharmaceuticals and advanced agrochemicals to robust flame retardants and high-performance ligands for catalysis.

The choice of a phosphinylating reagent is a pivotal decision that dictates not only the success of a reaction but also its scalability, functional group tolerance, and overall efficiency. Traditional methods, often reliant on harsh and hazardous reagents like phosphorus trichloride (PCl₃), are increasingly being supplanted by more sophisticated, safer, and versatile alternatives.[1] This guide moves beyond a simple catalog of reagents. It is structured to provide a strategic, side-by-side comparison, grounded in mechanistic understanding and supported by practical, field-proven experimental data. Here, we dissect the causality behind experimental choices, empowering you to select the optimal reagent for your specific synthetic challenge.

Part 1: The Strategic Formation of Phosphorus-Carbon (P-C) Bonds

The creation of a P-C bond is fundamental to organophosphorus chemistry. The choice of reagent is dictated by the nature of the carbon center (sp³, sp², sp) and the required tolerance for other functional groups. We will compare the three primary classes of reagents used for this transformation.

Reagent Class 1: Halophosphines & Organometallic Reagents

This classical approach involves the reaction of an organometallic nucleophile (e.g., Grignard or organolithium reagents) with a phosphorus electrophile, typically a chlorophosphine.[2][3]

  • Mechanism of Action: The reaction is a straightforward nucleophilic substitution at the phosphorus center. The highly polarized carbon-metal bond of the organometallic reagent readily attacks the electrophilic phosphorus atom, displacing a halide to form the P-C bond. The high reactivity of these organometallic reagents is both a strength and a significant limitation.

  • Expertise & Experience: This method is a workhorse for synthesizing simple, non-functionalized phosphines. However, its utility is severely restricted by the high basicity and nucleophilicity of Grignard and organolithium reagents, which are incompatible with most electrophilic functional groups (e.g., esters, ketones, nitriles).[2] Therefore, this strategy is best reserved for substrates lacking sensitive functionalities or when a protecting group strategy is viable.

G cluster_0 Halophosphine Pathway R-MgX Organometallic (Grignard Reagent) R'_2PCl Chlorophosphine R-MgX->R'_2PCl Nucleophilic Attack Product R-P(R')_2 (P-C Bond Formed) R'_2PCl->Product Displacement of Cl⁻ MgXCl Byproduct R'_2PCl->MgXCl

Caption: Workflow for P-C bond formation using halophosphines.

Reagent Class 2: Hydrophosphoryl Compounds (>P(O)H)

This modern class of reagents, including H-phosphinates, dialkyl phosphites, and secondary phosphine oxides (SPOs), has revolutionized P-C bond formation through transition-metal catalysis. The Hirao cross-coupling is a prime example of this powerful strategy.[4]

  • Mechanism of Action: The catalytic cycle, typically involving palladium, begins with the oxidative addition of an organic halide (e.g., aryl bromide) to the Pd(0) catalyst. The hydrophosphoryl compound then coordinates to the palladium center. Subsequent reductive elimination forms the desired P-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[4] Nickel and copper catalysts are also employed.

  • Expertise & Experience: The key advantage of this method is its exceptional functional group tolerance. Unlike organometallic reagents, hydrophosphoryl compounds are bench-stable and compatible with a wide range of functionalities. This allows for the late-stage introduction of phosphinyl groups into complex molecules, a critical capability in drug discovery. The choice of ligand on the metal catalyst is crucial and often requires screening to optimize for specific substrates.

Hirao_Cycle Hirao Cross-Coupling Catalytic Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add pd_complex R-Pd(II)(X)L_n oxidative_add->pd_complex ligand_exchange Ligand Exchange pd_complex->ligand_exchange p_complex R-Pd(II)(P(O)R'_2)L_n ligand_exchange->p_complex reductive_elim Reductive Elimination p_complex->reductive_elim reductive_elim->pd0 Product R-P(O)R'_2 reductive_elim->Product HP(O)R'_2 >P(O)H Reagent HP(O)R'_2->ligand_exchange

Caption: Catalytic cycle of the Hirao cross-coupling reaction.

Side-by-Side Comparison: P-C Bond Formation Reagents
FeatureHalophosphine / OrganometallicHydrophosphoryl Compounds (>P(O)H)
Reactivity Very HighModerate (Catalyst Dependent)
Functional Group Tolerance Very LowVery High
Key Reaction Nucleophilic SubstitutionHirao Cross-Coupling
Key Strengths Simple, well-established for non-functionalized substrates.Excellent for complex molecules, late-stage functionalization.
Key Limitations Incompatible with most functional groups, requires inert atmosphere.Requires catalyst and ligand optimization, potential for metal contamination.
Safety & Handling Highly reactive, often pyrophoric or moisture-sensitive.Generally bench-stable solids or liquids.
Atom Economy Moderate (forms salt byproduct).High (catalytic).

Part 2: Strategic Formation of P-Heteroatom Bonds (P-O, P-N, P-S)

The formation of bonds between phosphorus and oxygen, nitrogen, or sulfur is essential for synthesizing phosphonates, phosphoramidates, and phosphorothioates—moieties frequently found in bioactive molecules.

Reagent Class 1: Phosphorus (V) Oxyhalides & Activated Esters

This is the traditional method for forming P-heteroatom bonds, analogous to acylation in carboxylic acid chemistry. Reagents include phosphorus oxychloride (POCl₃), phosphonochloridates (RP(O)(OR')Cl), and coupling agents like diphenylphosphoryl azide (DPPA).[5]

  • Mechanism of Action: The reaction proceeds via nucleophilic attack by a heteroatom (from an alcohol, amine, or thiol) on the highly electrophilic phosphorus center, displacing a chloride or other leaving group. A stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) is typically required to scavenge the acidic byproduct (e.g., HCl).

  • Expertise & Experience: While effective, these reagents are notoriously sensitive to moisture and can be aggressive, leading to side reactions with sensitive substrates. The use of coupling reagents like DPPA offers a milder alternative for constructing phosphonamidate bonds in peptide synthesis.[5] The primary drawback is the generation of stoichiometric waste and the often-corrosive nature of the reagents and byproducts.

Reagent Class 2: Hydrophosphoryl Compounds (>P(O)H) & Oxidative Coupling

Modern methods again leverage the versatility of >P(O)H compounds, using oxidative coupling reactions to forge P-heteroatom bonds under milder conditions. The Atherton-Todd reaction is a classic example, while newer catalytic methods are gaining prominence.

  • Mechanism of Action:

    • Atherton-Todd Reaction: In the presence of a base and a halogen source (typically CCl₄), the >P(O)H compound is converted in situ into a reactive phosphoryl halide intermediate, which is then trapped by the nucleophile (amine or alcohol).

    • Catalytic Dehydrogenative Coupling: This more atom-economical approach uses a transition metal catalyst (e.g., Pd, Cu) to couple the P-H bond directly with an N-H, O-H, or S-H bond, releasing hydrogen gas or water as the only byproduct.[6] Tf₂O-mediated amination offers another metal-free pathway for direct P-N bond formation.[7][8]

  • Expertise & Experience: These methods represent a significant advance in safety and sustainability. They avoid the need to handle highly corrosive phosphoryl halides directly. Dehydrogenative couplings are particularly elegant, offering high atom economy. However, they may require careful optimization of the catalyst system and reaction conditions to achieve high yields and selectivity.

P_Heteroatom cluster_AthertonTodd Atherton-Todd Pathway cluster_Dehydrogenative Dehydrogenative Coupling A1 >P(O)H + Base + CCl4 A2 In situ P(O)-Cl formation A1->A2 A3 Nucleophile (R-XH) Attack A2->A3 A4 P(O)-X-R Product A3->A4 D1 >P(O)H + R-XH D2 Catalyst (e.g., Cu, Pd) D1->D2 D3 P(O)-X-R Product + H2 byproduct D2->D3

Sources

Safety Operating Guide

A Practical Guide to the Safe Disposal of Methylphenylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my objective extends beyond the application of chemical reagents to encompass their entire lifecycle, including safe handling and responsible disposal. Methylphenylphosphinic chloride (CAS 5761-97-7) is a valuable organophosphorus intermediate, but its classification as a corrosive and water-reactive substance necessitates a rigorous and chemically sound disposal protocol.[1][2] Improper handling can lead to violent reactions, personnel injury, and environmental harm.

This guide provides a comprehensive, step-by-step procedure for the safe neutralization and disposal of this compound. The methodology is designed to be self-validating, relying on fundamental chemical principles to mitigate hazards at each stage. The core principle involves a controlled, two-stage process: hydrolysis to convert the reactive acid chloride into the more stable phosphinic acid, followed by neutralization to yield a solution suitable for collection as hazardous waste.

Part 1: Hazard Assessment & Immediate Safety Protocols

Before any disposal procedure begins, a thorough understanding of the associated risks and the implementation of appropriate safety controls are paramount. This compound is categorized as a Skin Corrosion/Irritation Category 1B substance, meaning it causes severe skin burns and eye damage upon contact.[1]

Essential Personal Protective Equipment (PPE)

The use of correct PPE is the first line of defense against exposure.[3] The following equipment is mandatory when handling this compound.[4][5]

PPE ItemSpecification & Rationale
Eye Protection Chemical safety goggles in conjunction with a full-face shield. This dual protection is essential to guard against splashes of the corrosive material.[6][7]
Hand Protection Elbow-length, chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and consult the specific Safety Data Sheet (SDS) for material compatibility.[5]
Body Protection A flame-retardant laboratory coat and a chemical-resistant apron. This protects against splashes and potential contact with contaminated surfaces.[3]
Respiratory All handling and disposal steps must be performed inside a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[4][8]
Engineering Controls & Emergency Preparedness
  • Chemical Fume Hood: Mandatory for all operations to contain corrosive vapors and provide a controlled environment.[8]

  • Emergency Access: An eyewash station and safety shower must be unobstructed and immediately accessible.[4]

  • Spill Kit: A spill kit containing a dry, non-combustible absorbent (e.g., sand, vermiculite) must be available. Do not use combustible materials like paper towels to absorb the neat chemical. [4][9]

Part 2: The Disposal Workflow: A Two-Stage Approach

The disposal of this compound hinges on its reactivity with water. As an acid chloride, it undergoes vigorous hydrolysis to form methylphenylphosphinic acid and hydrochloric acid (HCl). This reaction is highly exothermic and must be carefully controlled. The subsequent acidic solution is then neutralized to a safe pH range before final collection.

The following diagram outlines the logical flow of the disposal process.

DisposalWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_final Finalization Phase Start Methylphenylphosphinic Chloride Waste PPE Don Full PPE in Fume Hood Start->PPE Setup Prepare Ice Bath & Neutralizing Solution (e.g., 5-10% NaHCO₃) PPE->Setup Quench Step 1: Controlled Hydrolysis (Slowly add waste to stirred, cold solution) Setup->Quench Completion Step 2: Monitor Reaction (Cease gas evolution, ensure full dissolution) Quench->Completion Neutralize Step 3: pH Verification (Adjust to pH 6-8) Completion->Neutralize Waste Step 4: Containerize (Transfer to labeled aqueous hazardous waste container) Neutralize->Waste End Await EHS Pickup Waste->End

Caption: Disposal workflow for this compound.

Part 3: Detailed Disposal & Spill Management Protocols

Adherence to a precise, step-by-step methodology is critical for safety and efficacy.

Protocol 1: Disposal of Small Quantities (e.g., < 10 g)

This protocol details the process of hydrolyzing and neutralizing small quantities of residual this compound.

Materials:

  • Appropriate PPE (as defined in Section 1.1)

  • Stir plate and magnetic stir bar

  • Beaker or flask large enough to hold at least 20 times the volume of the neutralizing solution relative to the waste

  • Ice bath

  • 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • pH paper or calibrated pH meter

  • Labeled hazardous waste container for aqueous waste

Procedure:

  • Preparation: In a chemical fume hood, place a beaker containing the sodium bicarbonate solution and a stir bar into an ice bath on a stir plate. Begin gentle stirring. The large volume and cold temperature are crucial for safely dissipating the heat from the exothermic hydrolysis reaction.[10]

  • Controlled Addition (Hydrolysis): Very slowly, and in small portions, add the this compound waste to the cold, stirring bicarbonate solution. Vigorous gas (CO₂) evolution will occur. The rate of addition must be controlled to prevent excessive foaming and splashing.

    • Causality Insight: Adding the reactive chloride to a basic solution ensures that the HCl byproduct is neutralized as it is formed, preventing the release of corrosive acid vapors and controlling the overall exotherm.

  • Ensure Complete Reaction: Continue stirring the solution in the ice bath for at least 1-2 hours after the final addition of waste. The reaction is complete when all solid material has dissolved and gas evolution has ceased.

  • Neutralization: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution using pH paper or a meter. The target pH should be between 6.0 and 8.0.

  • pH Adjustment: If the solution is still acidic, slowly add more sodium bicarbonate until the target pH is reached. If it has become too basic, it can be adjusted with a dilute acid like 1M HCl.

  • Final Disposition: Transfer the fully neutralized, transparent aqueous solution to a clearly labeled hazardous waste container. The label should read "Hazardous Waste: Neutralized Methylphenylphosphinic Acid Solution" and list the components (water, sodium phosphinate salt, sodium chloride).[11]

  • Consult EHS: Arrange for pickup and final disposal by your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal company.[1]

Protocol 2: Emergency Spill Management

In the event of a spill, prompt and correct action is required to prevent injury and escalation.[12]

Procedure:

  • Evacuate & Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.[13]

  • Isolate: If safe to do so, close the fume hood sash and restrict access to the area.

  • Report: Notify your supervisor and your institution's EHS department immediately. For large spills, do not attempt to clean them up yourself.[9][14]

  • Cleanup (For Minor Spills < 5 g by Trained Personnel Only):

    • Don all required PPE, including respiratory protection if necessary and you are trained to use it.

    • Contain the spill by covering it with a dry, inert absorbent material such as sand, clay, or vermiculite. DO NOT USE WATER or combustible materials. [4]

    • Carefully collect the absorbent mixture using non-sparking tools and place it into a dry, sealable, and clearly labeled container.

    • The contaminated absorbent must be treated as hazardous waste. It can be quenched by following Protocol 1, slowly adding the solid absorbent mixture to the bicarbonate solution.

    • Decontaminate the spill surface with a mild detergent and water, collecting the cleaning materials as hazardous waste.[12]

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A Comprehensive Guide to Personal Protective Equipment for Handling Methylphenylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Methylphenylphosphinic chloride is a highly reactive organophosphorus compound that serves as a critical building block in various synthetic chemistry applications, particularly in the development of novel pharmaceuticals. However, its utility is matched by its significant hazards. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a primary focus on the selection, use, and disposal of Personal Protective Equipment (PPE). Adherence to these protocols is paramount to ensuring the safety of all laboratory personnel.

The Critical Importance of a Hazard-Specific PPE Strategy

This compound presents a multifaceted threat, primarily as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is also moisture-sensitive and reacts with water, potentially violently, to release hydrogen chloride gas, a corrosive respiratory irritant.[4] Furthermore, like many organophosphorus compounds, it carries the risk of systemic toxicity.[5] Therefore, a comprehensive PPE strategy must be implemented to mitigate these risks effectively.

The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a thorough hazard assessment to determine the necessary PPE for any given task.[6][7][8] For this compound, this assessment necessitates a multi-layered approach to PPE, addressing dermal, ocular, and respiratory exposure routes.

Core PPE Ensemble for Handling this compound

The following table outlines the essential PPE for any procedure involving this compound. The rationale behind each selection is grounded in the chemical's specific hazardous properties.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with an inner nitrile glove and an outer, thicker chemical-resistant glove (e.g., butyl rubber or Viton™).The inner nitrile glove provides a base layer of protection and dexterity. The outer glove offers robust defense against the corrosivity of this compound. Double-gloving provides an added layer of security in case the outer glove is compromised.[9]
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standards, worn in conjunction with a full-face shield.Safety glasses alone are insufficient. Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional barrier for the entire face from splashes during dispensing or transfers.[7][9]
Body Protection A chemical-resistant laboratory coat, preferably made of a non-flammable material, worn over long-sleeved clothing and long pants. For larger quantities or in case of a significant spill risk, a chemical-resistant apron should be worn over the lab coat.This protects the skin from accidental splashes and spills. The lab coat should be buttoned completely.[7][9]
Foot Protection Closed-toe, chemical-resistant shoes.Protects the feet from spills and dropped objects.[7][9]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases. The specific type (e.g., half-mask or full-face) should be determined by a formal risk assessment based on the scale and ventilation of the experiment.Due to the release of HCl gas upon contact with moisture, respiratory protection is crucial.[7][10]

Procedural Workflow for Safe Handling

The following workflow provides a step-by-step guide for safely handling this compound in a laboratory setting. This process is designed to be a self-validating system, with checks and balances at each stage to ensure safety.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area 1. Designate and Prepare a Fume Hood gather_ppe 2. Gather and Inspect All Necessary PPE prep_area->gather_ppe don_ppe 3. Don PPE in the Correct Sequence gather_ppe->don_ppe retrieve_reagent 4. Retrieve this compound from Storage don_ppe->retrieve_reagent dispense 5. Carefully Dispense the Required Amount retrieve_reagent->dispense reaction 6. Add to Reaction Vessel Under Inert Atmosphere dispense->reaction decontaminate 7. Decontaminate Glassware and Surfaces reaction->decontaminate doff_ppe 8. Doff PPE in the Correct Sequence decontaminate->doff_ppe dispose 9. Segregate and Dispose of Waste doff_ppe->dispose

Figure 1: Safe handling workflow for this compound.
Step-by-Step Protocol
  • Designate and Prepare a Fume Hood : All work with this compound must be conducted in a certified chemical fume hood to control vapor and gas exposure.[10] The work area should be clean and uncluttered.

  • Gather and Inspect All Necessary PPE : Before beginning any work, assemble all required PPE as outlined in the table above. Inspect each item for any signs of damage or wear.[11]

  • Don PPE in the Correct Sequence :

    • First, put on your inner nitrile gloves.

    • Next, don your lab coat, ensuring it is fully buttoned.

    • If required, put on a chemical-resistant apron.

    • Then, put on your chemical splash goggles.

    • Follow with your face shield.

    • Put on your outer chemical-resistant gloves.

    • Finally, if your risk assessment requires it, properly fit your respirator.

  • Retrieve this compound from Storage : The reagent should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[12]

  • Carefully Dispense the Required Amount : Use a syringe or cannula for transfers to minimize exposure to air and moisture. Perform this step slowly and deliberately to avoid splashes.

  • Add to Reaction Vessel Under Inert Atmosphere : The reaction vessel should be under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture in the air.

  • Decontaminate Glassware and Surfaces : After use, all glassware and surfaces must be decontaminated. A common procedure is to quench the reactive chemical with a suitable solvent, followed by a thorough cleaning.[13][14]

  • Doff PPE in the Correct Sequence :

    • First, remove your outer gloves.

    • Then, remove your face shield and goggles.

    • Remove your lab coat and apron.

    • Remove your inner gloves.

    • If used, remove your respirator last.

    • Wash your hands thoroughly with soap and water.

  • Segregate and Dispose of Waste : All contaminated materials, including gloves, disposable lab coats, and empty reagent bottles, must be disposed of as hazardous waste in accordance with institutional and local regulations.[15]

Decontamination and Disposal Plan

A robust decontamination and disposal plan is crucial for mitigating the risks associated with this compound.

Decontamination
  • Work Surfaces : Wipe down the fume hood sash, interior surfaces, and any potentially contaminated areas with a suitable decontaminating solution, followed by a thorough cleaning.

  • Glassware : Quench any residual this compound in the glassware with a non-reactive solvent before cleaning.

  • Spills : In the event of a small spill within the fume hood, use an absorbent material that is non-reactive with the chemical. For larger spills, evacuate the area and follow your institution's emergency procedures.

Waste Disposal Decision Tree

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from handling this compound.

cluster_type Waste Type cluster_disposal Disposal Path start Waste Generated liquid_waste Liquid Waste start->liquid_waste solid_waste Solid Waste start->solid_waste hazardous_liquid Hazardous Liquid Waste Container liquid_waste->hazardous_liquid hazardous_solid Hazardous Solid Waste Container solid_waste->hazardous_solid

Figure 2: Waste segregation decision tree.

All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.[3] This includes:

  • Liquid Waste : Unused reagent, reaction mixtures, and quenching solutions should be collected in a designated, labeled hazardous waste container.

  • Solid Waste : Contaminated gloves, paper towels, and other disposable materials should be placed in a separate, labeled hazardous solid waste container.

By implementing this comprehensive guide, researchers, scientists, and drug development professionals can confidently and safely handle this compound, ensuring a secure laboratory environment while advancing their critical work.

References

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE) Toolkit - OneLab REACH. Retrieved from [Link]

  • PubMed. (2022, November 17). Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators. Retrieved from [Link]

  • ResearchGate. (n.d.). 11 Items of clothing and PPE worn during OP pesticides application. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, May 14). SAFETY DATA SHEET. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl(phenyl)phosphinoyl chloride. Retrieved from [Link]

  • BASF. (n.d.). Minimize Exposure with Personal Protective Equipment. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, August 6). Personal Protective Equipment for Pesticide Handlers. Retrieved from [Link]

  • University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]

  • N.C. Department of Labor. (n.d.). A Guide to Working with Corrosive Substances. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123). Retrieved from [Link]

  • ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Decontamination. Retrieved from [Link]

  • Harrogate and District NHS Foundation Trust. (n.d.). Decontamination, cleaning and disinfection. Retrieved from [Link]

  • Federal Select Agent Program. (n.d.). Principles of decontamination, sterilization, and disinfection. Retrieved from [Link]

  • University of California, Santa Barbara. (2012, December 14). Methylene chloride - Standard Operating Procedure. Retrieved from [Link]

Sources

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